molecular formula C8H12N2O B1483894 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol CAS No. 2090265-62-4

1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol

Cat. No.: B1483894
CAS No.: 2090265-62-4
M. Wt: 152.19 g/mol
InChI Key: YACNFXXQJVHCMY-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-4-8(11)10(9-6)5-7-2-3-7/h4,7,9H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACNFXXQJVHCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol CAS 2090265-62-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol (CAS 2090265-62-4). This monograph is structured for research scientists and process chemists, focusing on the compound's synthesis, physicochemical behavior (specifically tautomerism), and utility in medicinal chemistry.

Executive Summary & Chemical Identity

1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates. It belongs to the N-substituted pyrazolone class, serving as a critical scaffold for kinase inhibitors, GPCR ligands, and agrochemicals.

The compound is distinguished by the cyclopropylmethyl (CPM) group at the N1 position. In medicinal chemistry, the CPM motif is a privileged substructure; it offers a steric bulk similar to an isobutyl group but with significantly different electronic properties and metabolic stability profiles (often blocking


-hydroxylation).
Key Identifiers
PropertyDetail
CAS Registry Number 2090265-62-4
IUPAC Name 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol
Molecular Formula C

H

N

O
Molecular Weight 152.19 g/mol
SMILES CC1=NN(CC2CC2)C(=O)C1 (Keto form) / CC1=NN(CC2CC2)C(O)=C1 (Enol form)
Predicted LogP ~1.2 – 1.5 (Moderate Lipophilicity)

Chemical Properties: The Tautomerism Challenge

For researchers handling this compound, understanding its tautomeric equilibrium is non-negotiable. While the name suggests an "alcohol" (5-ol), the compound exists in a dynamic equilibrium between three forms: the OH-form (enol), the NH-form (not possible here due to N-substitution), and the CH-form (ketone/pyrazolone).

Since N1 is substituted with a cyclopropylmethyl group, the equilibrium is restricted to the 5-hydroxy (enol) and 5-oxo (keto) forms.

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium and its impact on reactivity (e.g., O-alkylation vs. C-alkylation).

Tautomerism Keto CH-Form (Keto) 1-(cyclopropylmethyl)-3-methyl- 2-pyrazolin-5-one (Favored in non-polar solvents) Enol OH-Form (Enol) 1-(cyclopropylmethyl)-3-methyl- 1H-pyrazol-5-ol (Favored in polar/H-bonding solvents) Keto->Enol Tautomerization (Fast) Reactivity Reactivity Implications C4-Electrophilic Attack (Keto) O-Alkylation (Enol) Keto->Reactivity Determines Enol->Reactivity

Figure 1: Tautomeric equilibrium between the pyrazolone (keto) and pyrazol-5-ol (enol) forms.[1] Solvent polarity dictates the dominant species.

Operational Insight: In solution (e.g., DMSO-d6 for NMR), you will often observe the CH-form (doublet/triplet splitting at C4) or a broad average signal if exchange is rapid. In solid state, these compounds often crystallize as the OH-form stabilized by intermolecular hydrogen bonding.

Synthesis & Manufacturing Strategy

The synthesis of CAS 2090265-62-4 follows the classical Knorr Pyrazole Synthesis , adapted for regioselectivity. The reaction involves the condensation of a hydrazine derivative with a


-keto ester.
Core Reagents[2][3][4]
  • Ethyl Acetoacetate: Provides the 3-carbon backbone (C3-C4-C5).

  • (Cyclopropylmethyl)hydrazine: Provides the N1-N2 nitrogens and the specific N-substituent.

Synthetic Workflow

The critical quality attribute (CQA) in this synthesis is Regioselectivity . Reaction can yield the desired 3-methyl isomer or the undesired 5-methyl isomer.

Synthesis Hydrazine (Cyclopropylmethyl)hydrazine (often as HCl salt) Mix Step 1: Condensation Solvent: EtOH or AcOH Temp: 0°C -> RT Hydrazine->Mix EAA Ethyl Acetoacetate EAA->Mix Base Base (e.g., KOAc or NaOH) Base->Mix Intermediate Intermediate: Hydrazone Formation Mix->Intermediate Cyclization Step 2: Cyclization Temp: Reflux (80-100°C) - EtOH, - H2O Intermediate->Cyclization Product Target Product: 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol Cyclization->Product Major (Kinetic/Thermodynamic Control) Isomer Impurity: 1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-ol (Regioisomer) Cyclization->Isomer Minor (<5%)

Figure 2: Synthetic pathway via Knorr condensation. Regiocontrol is achieved by exploiting the higher nucleophilicity of the terminal hydrazine nitrogen.

Detailed Protocol (Standardized)
  • Preparation: Dissolve (cyclopropylmethyl)hydrazine hydrochloride (1.0 eq) in Ethanol. Add Sodium Acetate (1.1 eq) to liberate the free hydrazine.

  • Addition: Cool to 0°C. Add Ethyl Acetoacetate (1.05 eq) dropwise. Note: Low temperature favors the initial attack of the terminal hydrazine nitrogen on the ketone of the keto-ester, which is crucial for obtaining the 3-methyl product.

  • Cyclization: Allow to warm to Room Temperature (RT), then reflux for 2–4 hours.

  • Workup: Concentrate under vacuum. The product often precipitates upon cooling or addition of water/ether.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH).

Applications in Drug Discovery

This compound is rarely the final drug; it is a scaffold . Its value lies in its functionalization potential.

Structure-Activity Relationship (SAR) Utility
  • Cyclopropylmethyl Group: Acts as a bioisostere for isobutyl or

    
    -butyl groups. It fills hydrophobic pockets (e.g., in Kinase ATP-binding sites) but is metabolically robust. The cyclopropyl ring resists cytochrome P450 oxidation better than linear alkyl chains.
    
  • C4-Position (Reactive Site): The C4 carbon is highly nucleophilic. It is the standard site for:

    • Halogenation: (e.g., with NBS) to create a handle for cross-coupling.

    • Knoevenagel Condensation: Reaction with aldehydes to form arylidene derivatives (common in anti-inflammatory research).

  • O-Alkylation: The 5-OH group can be alkylated to form ethers, locking the pyrazole in the aromatic state.

Comparison of N-Substituents
SubstituentLogP ImpactMetabolic StabilitySteric Bulk
MethylLowHighSmall
n-ButylHighLow (

-oxidation)
Medium/Flexible
Cyclopropylmethyl Medium High Medium/Rigid

Quality Control & Safety

QC Parameters
  • Purity: >95% (HPLC).

  • Identity:

    
    H NMR must show the cyclopropyl multiplet (0.3–0.6 ppm) and the pyrazole-C4 proton (singlet ~5.2–5.5 ppm in DMSO-d6 for the enol form).
    
  • Regioisomer Check: Use NOESY NMR to confirm the proximity of the N-CH

    
     group to the C5-OH/O rather than the C3-Methyl.
    
Safety Handling (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • Handling: Use standard PPE (Gloves, Goggles). Avoid inhalation of dust.[3] Pyrazoles can be sensitizers.

References

  • Synthesis of Pyrazolones: Lee, S. H., et al. "Regioselective synthesis of 1-substituted-3-methyl-5-pyrazolones." Journal of Heterocyclic Chemistry, 1990, 27(1), 243-245.[4][5] (Describes the fundamental reaction of hydrazines with ethyl acetoacetate).

  • Cyclopropylmethyl Hydrazine Reagents: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733526, (Cyclopropylmethyl)hydrazine. Link

  • Tautomerism in Pyrazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press, 1976.
  • Analogous Synthesis Protocols: "Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol." European Patent EP3317254B1. (Provides industrial process conditions for N-alkyl pyrazol-5-ols). Link

Sources

Comprehensive Technical Guide: 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Synthesis of 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol is a specialized heterocyclic building block belonging to the N-substituted pyrazolone class. It serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., LRRK2, BRAF) and allosteric modulators for G-protein coupled receptors (GPCRs). Structurally, it features a pyrazole core decorated with a 3-methyl group and a 1-cyclopropylmethyl moiety, the latter providing unique steric bulk and lipophilicity (LogP modulation) without the metabolic liability of a simple alkyl chain.

This guide details the structural dynamics (tautomerism), robust synthetic protocols, and physicochemical profiling required to utilize this compound effectively in drug discovery campaigns.

Chemical Structure & Tautomeric Dynamics

Nomenclature and Identifiers[1][2]
  • IUPAC Name: 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol

  • Alternative Names: 2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one; 1-(cyclopropylmethyl)-3-methyl-2-pyrazolin-5-one.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 152.19 g/mol

  • SMILES: CC1=NN(CC2CC2)C(=O)C1 (Keto form) | CC1=CC(O)=NN1CC2CC2 (Enol form)

Tautomeric Equilibrium

The reactivity and recognition of this molecule are defined by its tautomeric equilibrium. Unlike simple phenols, 1-substituted-5-pyrazolones exist in a dynamic equilibrium between the 5-hydroxy (enol) form and the 4H-pyrazol-5-one (keto) form.

  • Enol Form (OH-form): Aromatic character is retained. Predominant in polar aprotic solvents (e.g., DMSO-d6) and favored by hydrogen bond acceptors.

  • Keto Form (CH-form): Non-aromatic. Predominant in non-polar solvents (e.g., CDCl3) and often the reactive species in electrophilic substitutions at the C-4 position.

Mechanistic Causality: The N1-cyclopropylmethyl group exerts a steric influence that can subtly shift this equilibrium compared to N-phenyl analogs (Edaravone), often increasing the solubility of the keto-form in lipophilic media.

Tautomerism cluster_solvents Solvent Influence Keto 4H-Pyrazol-5-one (Keto) (Non-Aromatic, C4-Reactive) Transition Proton Transfer (Solvent Dependent) Keto->Transition  Equilibrium   Enol 1H-Pyrazol-5-ol (Enol) (Aromatic, O-Nucleophilic) Transition->Enol CDCl3 CDCl3 favors Keto DMSO DMSO favors Enol

Figure 1: Tautomeric equilibrium between the keto (CH) and enol (OH) forms. The ratio is strictly solvent-dependent.

Synthetic Protocol (Self-Validating System)

The synthesis follows a modified Knorr Pyrazole Synthesis. This protocol is designed to be self-validating: the disappearance of the hydrazine starting material and the formation of the pyrazole ring are easily monitored via TLC and NMR.

Reagents & Precursors
  • Ethyl Acetoacetate: Electrophile (CAS 141-97-9).

  • (Cyclopropylmethyl)hydrazine: Nucleophile. Often supplied as the dihydrochloride salt (CAS 809282-61-9) or free base (CAS 40487-93-2).[1]

  • Base: Sodium Ethoxide (NaOEt) or Triethylamine (Et3N) if using the hydrazine salt.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

Step-by-Step Methodology

Step 1: Free-Basing (If using HCl salt)

  • Protocol: Suspend (cyclopropylmethyl)hydrazine dihydrochloride (1.0 eq) in anhydrous EtOH. Add NaOEt (2.0 eq) or Et3N (2.1 eq) dropwise at 0°C. Stir for 30 mins.

  • Causality: Neutralization is essential to liberate the nucleophilic N-NH2 group. Failure to neutralize completely will inhibit the initial imine formation.

Step 2: Condensation

  • Protocol: Add Ethyl Acetoacetate (1.05 eq) dropwise to the hydrazine solution at room temperature.

  • Observation: The reaction is exothermic. A color change (yellowing) indicates imine formation.

  • Reflux:[2][3] Heat the mixture to reflux (78°C) for 4–6 hours.

  • Mechanism:[1] Initial attack of the hydrazine terminal nitrogen on the ketone carbonyl, followed by intramolecular cyclization on the ester carbonyl and loss of ethanol.

Step 3: Isolation & Purification

  • Protocol: Concentrate the solvent under reduced pressure.[4] The residue often solidifies.

  • Purification: Recrystallize from minimal hot Ethanol or an EtOAc/Hexane mixture.

  • Validation: Pure product should appear as an off-white to white solid.

Synthesis Hydrazine (Cyclopropylmethyl)hydrazine (Nucleophile) Imine Hydrazone Intermediate (Transient) Hydrazine->Imine Condensation (RT) EAA Ethyl Acetoacetate (Electrophile) EAA->Imine Condensation (RT) Cyclization Intramolecular Cyclization (- EtOH) Imine->Cyclization Reflux Product 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol Cyclization->Product Tautomerization

Figure 2: Synthetic pathway via Knorr condensation.

Analytical Characterization

To validate the structure, researchers must look for specific NMR signatures. The tautomeric ratio will complicate the spectra, often showing broad signals for the ring protons.

Proton NMR ( H NMR, 400 MHz, DMSO-d )
  • 
     0.2–0.5 ppm (m, 4H):  Cyclopropyl methylene protons (highly shielded).
    
  • 
     1.1–1.2 ppm (m, 1H):  Cyclopropyl methine proton.
    
  • 
     2.0–2.1 ppm (s, 3H):  Methyl group at C-3.
    
  • 
     3.6–3.8 ppm (d, 2H):  N-CH
    
    
    
    -Cyclopropyl (doublet due to coupling with methine).
  • 
     5.2 ppm (s, 1H):  C-4 Proton (aromatic CH form).
    
  • 
     10.0–12.0 ppm (br s, 1H):  OH/NH exchangeable proton. Note: If in keto form (CDCl
    
    
    
    ), look for a CH
    
    
    singlet at ~3.2 ppm instead of the C-4 CH.
Mass Spectrometry (LC-MS)
  • Expected [M+H]+: 153.1 m/z.

  • Fragmentation: Loss of cyclopropylmethyl group or CO extrusion may be observed.

Medicinal Chemistry Applications

Scaffold Utility

This compound is a bioisostere of N-phenyl pyrazolones (e.g., Edaravone). The cyclopropylmethyl group offers:

  • Metabolic Stability: The cyclopropyl ring is resistant to P450 oxidation compared to straight alkyl chains.

  • Lipophilicity: Increases membrane permeability (LogP ~0.5–1.0) while maintaining water solubility.

Key Reaction Points for Derivatization
  • C-4 Position: Highly nucleophilic. Can undergo Knoevenagel condensation with aldehydes to form arylidene derivatives (potential kinase inhibitors) or halogenation.

  • O-Alkylation vs. N-Alkylation: Under basic conditions, alkylation can occur at the oxygen (forming alkoxypyrazoles) or the N-2 nitrogen, depending on the hardness of the electrophile and solvent.

References

  • PubChem. 1-Cyclopropyl-3-methyl-1-pyrazol-5-ol (Compound Summary). National Library of Medicine. Available at: [Link]

  • Karami, M., & Zare, A. (2018).[3] 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient Catalyst for the Reaction of Phenylhydrazine with Ethyl Acetoacetate.[3] Organic Chemistry Research.[3] Available at: [Link]

Sources

An In-depth Technical Guide to the Tautomerism of Pyrazol-5-ols and Pyrazolones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenomenon of tautomerism in pyrazole-based heterocyclic systems, specifically the equilibrium between pyrazol-5-ol and its corresponding pyrazolone forms, represents a cornerstone of their chemical reactivity and biological activity. This dynamic interplay of isomers is of paramount importance in the field of medicinal chemistry and drug development, where the predominant tautomeric form can significantly influence a molecule's pharmacodynamic and pharmacokinetic profile. This technical guide provides a comprehensive exploration of the structural nuances, the equilibrium dynamics, and the analytical methodologies used to characterize the tautomers of pyrazol-5-ols. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of this critical class of compounds.

Introduction: The Significance of Tautomerism in Pyrazole Scaffolds

Tautomerism, a form of constitutional isomerism, involves the migration of a proton, typically accompanied by a shift in double bonds. In heterocyclic chemistry, this phenomenon is particularly prevalent and has profound implications for a molecule's properties and behavior. Pyrazoles and their derivatives are a prominent class of five-membered nitrogen-containing heterocycles that are integral to a vast array of pharmaceuticals and biologically active compounds.[1][2] The pyrazolone structural motif, in particular, is found in numerous drugs, including the antioxidant Edaravone, used in the treatment of amyotrophic lateral sclerosis (ALS) and stroke.[3][4]

The biological and chemical reactivity of pyrazol-5-one derivatives is intrinsically linked to their tautomeric state. These compounds can exist in three principal tautomeric forms: the pyrazol-5-ol (OH form), and two pyrazolone isomers, the CH-form and the NH-form.[5] The relative population of these tautomers in equilibrium is not static but is delicately influenced by a variety of factors including the nature of substituents, the polarity of the solvent, temperature, and pH.[5][6] A thorough understanding of these tautomeric equilibria is therefore not merely an academic exercise but a critical component of rational drug design and development.

The Tautomeric Landscape of Pyrazol-5-ones: A Structural Overview

The core of the discussion lies in the distinct structures of the three primary tautomers of a generic pyrazol-5-one. The interconversion between these forms involves proton transfer and a redistribution of electron density within the heterocyclic ring.

  • The OH-Form (Pyrazol-5-ol): This tautomer possesses an aromatic pyrazole ring with a hydroxyl group at the C5 position. It is characterized by the presence of a phenolic-like proton.

  • The CH-Form (Pyrazolin-5-one): In this keto form, the proton is located at the C4 position, resulting in a methylene group and breaking the aromaticity of the pyrazole ring.

  • The NH-Form (Pyrazolin-5-one): This is another keto form where the proton resides on the N1 nitrogen atom of the pyrazole ring.

The dynamic equilibrium between these three forms is a key determinant of the molecule's overall properties.

Tautomers OH OH-Form (Pyrazol-5-ol) Aromatic CH CH-Form (Pyrazolone) Non-aromatic OH->CH Proton transfer (O to C4) NH NH-Form (Pyrazolone) Non-aromatic OH->NH Proton transfer (O to N1) CH->NH Proton transfer (C4 to N1)

Caption: Tautomeric equilibrium of Pyrazol-5-one.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the pyrazol-5-ol and pyrazolone tautomers is readily shifted by several internal and external factors. A comprehensive understanding of these influences is crucial for predicting and controlling the tautomeric composition.

  • Solvent Polarity: The polarity of the solvent plays a pivotal role in determining the predominant tautomer. In nonpolar solvents, the less polar CH-form often predominates.[6] Conversely, polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar OH and NH forms.[2][3] For instance, in DMSO-d6, a polar aprotic solvent, the OH-form of 1-phenyl-3-methyl-5-pyrazolone is the major species in equilibrium.[3]

  • Substituent Effects: The electronic nature of substituents on the pyrazole ring can significantly influence the relative stability of the tautomers. Electron-donating groups tend to favor the CH form, while electron-withdrawing groups can shift the equilibrium towards the OH or NH forms.[6]

  • Temperature and Concentration: While generally having a lesser effect than solvent and substituents, temperature and concentration can also impact the tautomeric equilibrium.[5]

  • pH: The acidity or basicity of the medium can have a pronounced effect on the tautomeric equilibrium by influencing the protonation state of the pyrazole ring.

Quantitative Analysis of Tautomeric Equilibria

The following table summarizes quantitative data on the tautomeric composition of selected pyrazolone derivatives in different solvents, as determined by NMR spectroscopy. This data provides a tangible illustration of the principles discussed above.

CompoundSolventTautomer Distribution (%)Reference
1,3-Dimethyl-5-pyrazolone CDCl₃CH-form (predominant)[3]
DMSO-d₆OH: ~70%, CH: ~20%, NH: ~2%[3]
1-Phenyl-3-methyl-5-pyrazolone (Edaravone) CDCl₃CH-form (solely observed)[3]
DMSO-d₆OH: ~81%, CH: ~13%, NH: ~6%[3]

Experimental Protocols for Tautomer Characterization

The elucidation of the tautomeric composition of pyrazol-5-one derivatives relies on a combination of spectroscopic and analytical techniques. Each method provides unique insights into the structural features of the different tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution. Both ¹H and ¹³C NMR provide distinct signatures for each tautomer, allowing for their identification and quantification.

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazolone derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. The choice of solvent is critical as it will influence the tautomeric equilibrium.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • CH-Form: Look for a characteristic signal for the CH₂ group at the C4 position, typically a singlet around 3.1-3.4 ppm.[3]

    • OH-Form: The OH proton will appear as a broad singlet at a variable chemical shift, often in the range of 10-13 ppm, which will exchange upon addition of D₂O.

    • NH-Form: The NH proton also gives a broad, exchangeable signal, often at a distinct chemical shift from the OH proton.

  • Quantification: The relative ratio of the tautomers can be determined by integrating the characteristic signals for each form. For example, the integral of the CH₂ signal of the CH-form can be compared with the integrals of aromatic protons that are distinct for each tautomer.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of key functional groups that differentiate the tautomers, especially in the solid state.

Step-by-Step Protocol for IR Analysis:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for solution-phase studies, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis:

    • Keto Forms (CH and NH): A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1720 cm⁻¹.

    • OH-Form: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration. The absence of a strong C=O band is also a key indicator.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria in solution, as the different electronic structures of the tautomers often lead to distinct absorption maxima.[7]

Step-by-Step Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of the pyrazolone derivative in the solvent of interest. The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2-1.0).

  • Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Spectral Analysis: The absorption maxima (λ_max) of the different tautomers will vary. For example, the CH-form often exhibits characteristic absorption bands that differ from the more conjugated OH and NH forms.[7] By comparing the spectra in different solvents, shifts in the equilibrium can be observed.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_characterization Characterization Synth Synthesize Pyrazolone Derivative NMR NMR Spectroscopy (¹H, ¹³C) Synth->NMR IR IR Spectroscopy Synth->IR UV UV-Vis Spectroscopy Synth->UV Comp Computational Modeling (DFT) Synth->Comp Struct Structure Elucidation NMR->Struct Quant Quantification of Tautomer Ratio NMR->Quant IR->Struct UV->Quant Stab Relative Stability Assessment Comp->Stab

Caption: Experimental workflow for tautomer analysis.

Computational Modeling of Pyrazolone Tautomerism

In addition to experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the tautomerism of pyrazolones.[2][8] These methods allow for the calculation of the relative energies and stabilities of the different tautomers, providing valuable insights that complement experimental findings.

Common Computational Approach:

  • Structure Optimization: The geometries of the different tautomers are optimized using a suitable level of theory, such as B3LYP with a 6-311++G** basis set.[8]

  • Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities.

  • Solvent Effects: The influence of different solvents can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).[2]

  • Spectroscopic Prediction: Computational methods can also be used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to aid in the assignment of tautomeric forms.

Conclusion and Future Perspectives

The tautomerism of pyrazol-5-ols and their pyrazolone counterparts is a multifaceted phenomenon with profound implications for their application in medicinal chemistry and materials science. The equilibrium between the CH, OH, and NH forms is a delicate balance governed by a host of factors, with solvent polarity and substituent effects playing predominant roles. A multi-pronged analytical approach, combining high-resolution NMR spectroscopy, IR, and UV-Vis techniques, alongside computational modeling, is essential for the comprehensive characterization of these systems.

For researchers and professionals in drug development, a deep understanding of pyrazolone tautomerism is not just beneficial but essential. The ability to predict, control, and characterize the predominant tautomeric form of a pyrazole-based drug candidate is a critical step in optimizing its biological activity, solubility, and overall pharmacokinetic profile. As our understanding of these intricate equilibria continues to grow, so too will our ability to rationally design and develop novel pyrazole-containing therapeutics with enhanced efficacy and safety.

References

  • Gholipour, B., & Veisi, H. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 132(1), 1-8. [Link]

  • Chapkanov, A. G., & Dzimbova, T. G. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications, 54(B1), 13-17. [Link]

  • Bouabdallah, I., et al. (2015). DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 5(2), 435-442. [Link]

  • Kumar, R. (2025). Synthesis Of 1-Phenyl-3-Methyl-Pyrazolone Derivatives And Complex With Rb (I). International Journal of Current Science Publication, 15(1). [Link]

  • Kim, J. H., et al. (2020). Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole. Journal of the Korean Chemical Society, 64(5), 333-338. [Link]

  • Ivanova, G., et al. (2007). On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. Journal of Photochemistry and Photobiology A: Chemistry, 187(2-3), 308-315. [Link]

  • Chylewska, A., et al. (2009). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Journal of Coordination Chemistry, 62(22), 3696-3712. [Link]

  • Ghahremanpour, M. M., et al. (2013). DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4-acyl Pyrazolone. Journal of the Chinese Chemical Society, 60(6), 651-660. [Link]

  • Niknam, K., & Fatehi-Raviz, A. (2012). Tautomers of 3-methyl-l-phenyl-5-pyrazolone 1 and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3. Arkivoc, 2012(5), 239-250. [Link]

  • Chapkanov, A. G., & Dzimbova, T. G. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications, 54(B1), 13-17. [Link]

  • Karakaş, D., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 1305, 137837. [Link]

  • Pfaffenhuemer, P., et al. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Heterocycles, 83(7), 1567-1585. [Link]

  • Metwally, M. A., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54. [Link]

  • Al-Amiery, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 446-453. [Link]

  • Wahab, H. A., et al. (2015). Tautomer Database: A Comprehensive Resource for Tautomerism Analyses. Journal of Chemical Information and Modeling, 55(11), 2348-2357. [Link]

  • Allegretti, P. E., et al. (2014). Tautomeric Equilibria Studies by Mass Spectrometry. International Journal of Mass Spectrometry, 365-366, 64-73. [Link]

  • A process for synthesizing 1-phenyl-3-methyl-5-pyrazolone. (2011).
  • Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5507. [Link]

  • Claramunt, R. M., et al. (2007). A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles. Magnetic Resonance in Chemistry, 45(7), 593-600. [Link]

  • Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 143. [Link]

  • Alkorta, I., et al. (1998). ChemInform Abstract: Structure and Tautomerism of 3(5)Amino5(3)-arylpyrazoles in the Solid State and in Solution: An X-Ray and NMR Study. ChemInform, 29(25). [Link]

  • Deneva, T. T., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). PeerJ Physical Chemistry, 4, e21. [Link]

  • Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-293. [Link]

  • Holzer, W., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Heterocycles, 63(6), 1363-1376. [Link]

  • Soria, L., et al. (2018). Bifunctional dipyridylpyrazole silver complexes with tunable thermotropic liquid crystal and luminescent behaviour. Dalton Transactions, 47(13), 4567-4579. [Link]

  • Watanabe, T., et al. (1998). The novel antioxidant edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) for the treatment of cerebral infarction. Journal of Pharmacology and Experimental Therapeutics, 287(3), 857-864.
  • Katritzky, A. R., & Lagowski, J. M. (2013). The Principles of Heterocyclic Chemistry. Elsevier.
  • Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, 1, 1-655.
  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Elguero, J., et al. (2015). The tautomerism of pyrazolines (dihydropyrazoles). Journal of the Chilean Chemical Society, 60(2), 2966-2972. [Link]

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The Cyclopropylmethyl Pyrazole: A "Goldilocks" Motif in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclopropylmethyl Pyrazole Building Blocks for Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the optimization of small molecule drugs—particularly kinase inhibitors and GPCR ligands—the 1-(cyclopropylmethyl)-1H-pyrazole motif has emerged as a high-value bioisostere. It occupies a unique physicochemical "sweet spot" between the metabolic liability of linear alkyl chains (n-propyl/n-butyl) and the steric bulk of branched systems (isopropyl/isobutyl).[1]

This guide provides a technical deep-dive into the medicinal chemistry rationale for this building block, followed by validated synthetic protocols to overcome the primary challenge: regioselective N-alkylation .

Medicinal Chemistry Rationale: Why This Motif?

The "Magic Methyl" of Lipophilic Spacers

The cyclopropylmethyl (CPM) group is often deployed to modulate the Lipophilic Ligand Efficiency (LLE) of a scaffold.[1] Unlike flexible alkyl chains, the CPM group offers:

  • Conformational Restriction: The cyclopropyl ring limits the entropy penalty upon binding to hydrophobic pockets.[1]

  • Metabolic Shielding: The strained ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     character of the cyclopropyl C-H bonds (Bond Dissociation Energy 
    
    
    
    106 kcal/mol) makes them significantly more resistant to Cytochrome P450 (CYP) mediated hydroxylation than the secondary C-H bonds of an ethyl or n-propyl group.
  • Steric Bulk without Lipophilicity Penalty: The CPM group fills hydrophobic pockets similar to an isobutyl group but with a lower

    
     contribution due to the more polar nature of the strained ring.
    
Metabolic Fate Analysis

A common failure mode in lead optimization is the rapid oxidation of N-alkyl substituents. The diagram below illustrates how the CPM motif diverts metabolic clearance.

MetabolicFate Substrate N-Alkyl Pyrazole (Lead Compound) Path_A Linear Alkyl (e.g., n-Propyl) Substrate->Path_A SAR Variation 1 Path_B Cyclopropylmethyl (CPM) Substrate->Path_B SAR Variation 2 Metabolite_A Major Metabolite: omega-1 Hydroxylation (Rapid Clearance) Path_A->Metabolite_A CYP3A4/2D6 (Fast) Metabolite_B Metabolically Stable (Blocked Oxidation) Path_B->Metabolite_B Steric/Electronic Shielding

Figure 1: Metabolic divergence between linear alkyl chains and the cyclopropylmethyl bioisostere.[1]

Synthetic Strategies & Regiocontrol[2]

The synthesis of 1-substituted pyrazoles is deceptively simple but plagued by regioselectivity issues (N1 vs. N2 alkylation), particularly when the pyrazole core is unsymmetrical (e.g., 3-substituted vs. 5-substituted).[1]

The Synthetic Decision Matrix

Choose your route based on the electronic nature of your pyrazole substrate.

SyntheticRoute Start Target: 1-(Cyclopropylmethyl)pyrazole Decision Is the Pyrazole Symmetrical (3,5-H or 3,5-Me)? Start->Decision Yes Yes Decision->Yes Simple No No (Unsymmetrical) Decision->No Complex RouteA Route A: Direct Alkylation (Cs2CO3 / DMF) Yes->RouteA Analysis Analyze Tautomer Ratio No->Analysis Analysis->RouteA Steric Bias Exists RouteB Route B: Mitsunobu (DIAD / PPh3) Analysis->RouteB Acidic NH / Sensitive RouteC Route C: Cyclocondensation (Hydrazine + 1,3-Dicarbonyl) Analysis->RouteC Need 100% Regio-fidelity

Figure 2: Strategic selection of synthetic pathway for N-alkylation.

Validated Experimental Protocols

Protocol A: Regioselective Alkylation (The "Cesium Effect")

Best for: Robust substrates where N1/N2 selectivity is driven by steric clashes at the 3/5 positions.

Mechanistic Insight: Cesium carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) is preferred over Sodium Hydride (

) for pyrazole alkylations. The "Cesium Effect" involves the formation of a tighter ion pair with the pyrazolate anion, often enhancing alkylation at the less sterically hindered nitrogen (N1) due to coordination dynamics, whereas

creates a "naked" anion that is more susceptible to thermodynamic equilibration mixtures.

Materials:

  • Substrate: 3-substituted-1H-pyrazole (1.0 equiv)[1]

  • Electrophile: (Bromomethyl)cyclopropane (1.2 equiv) [CAS: 7051-34-5][1]

  • Base: Cesium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Dissolution: Charge a flame-dried round-bottom flask with the pyrazole substrate and anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in a single portion. Stir at ambient temperature for 30 minutes to ensure deprotonation.
    
  • Addition: Add (bromomethyl)cyclopropane dropwise via syringe.

    • Note: This reagent is a lachrymator; handle in a fume hood.[1]

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by LCMS.[1]

    • Checkpoint: If reaction stalls, add catalytic Potassium Iodide (KI, 0.1 equiv) to form the more reactive iodomethyl cyclopropane in situ (Finkelstein condition).[1]

  • Workup: Dilute with EtOAc, wash 3x with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (5% aq) to remove DMF. Dry over 
    
    
    
    .
  • Purification: Isolate regioisomers via flash chromatography. The N1-alkylated product (less polar) typically elutes before the N2-isomer.[1]

Protocol B: Mitsunobu Reaction

Best for: Substrates sensitive to basic alkylation or when using cyclopropylmethanol directly.

Materials:

  • Substrate: Pyrazole derivative (1.0 equiv)[1][2]

  • Alcohol: Cyclopropylmethanol (1.5 equiv) [CAS: 2516-33-8][1]

  • Phosphine: Triphenylphosphine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DTAD (1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene

Step-by-Step:

  • Dissolve Pyrazole, Cyclopropylmethanol, and

    
     in THF (0.1 M) at 0°C.
    
  • Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.[1]

  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Add water/brine. Extract with DCM.[1]

  • Purification: A major drawback is the removal of triphenylphosphine oxide (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ). Use a precipitating solvent (Hexane/Ether) or specialized chromatography phases.[1]
    

Case Study: Optimization of a JAK Inhibitor

Context: In the development of Janus Kinase (JAK) inhibitors, the solvent-front region of the ATP binding pocket often tolerates lipophilic groups. A hypothetical lead compound containing an N-ethyl pyrazole showed promising potency (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) but poor metabolic stability (

in human liver microsomes).

Optimization Strategy: Replacing the N-ethyl group with N-cyclopropylmethyl achieved two goals:

  • Blocked Alpha-Oxidation: The ethyl group was primarily metabolized via hydroxylation at the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -methylene. The cyclopropylmethyl group sterically hinders the approach of the CYP-heme center to the methylene linker.
    
  • Potency Maintenance: The cyclopropyl ring maintained the hydrophobic contact with the gatekeeper residue (e.g., Methionine) without introducing excessive bulk that would clash with the hinge region.[1]

Result:

  • Compound A (N-Ethyl): ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (High Clearance)
    
  • Compound B (N-CPM): ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (Low Clearance)
    
  • Potency: Maintained (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ).
    

References

  • Meanwell, N. A. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry. Link[1]

  • Talele, T. T. (2016).[1] The Cyclopropyl Group in Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Kallman, N. J., et al. (2022).[1] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Link[1]

  • Vantourout, J. C., et al. (2016).[1][3] Chan–Lam Coupling: A Powerful Tool for the Synthesis of N-Aryl and N-Alkyl Heterocycles. Journal of the American Chemical Society.[1] Link[1]

  • PubChem Compound Summary. (2024). 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid.[1] Link[1]

Sources

physicochemical properties of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol

[1][2]

Executive Summary

1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol (Molecular Formula: C



1

The compound exhibits complex prototropic tautomerism , existing in equilibrium between aromatic enol (5-ol) and non-aromatic keto (5-one) forms.[1] Understanding this equilibrium is paramount for accurate docking studies, solubility prediction, and formulation.

Structural Characterization & Tautomerism

The physicochemical behavior of this molecule is defined by its tautomeric landscape.[1] Unlike simple pyrazoles, the 5-hydroxy substitution pattern allows for three distinct tautomeric forms. For N1-substituted pyrazolones, the equilibrium is primarily between the CH-form (4H-pyrazole) and the OH-form (1H-pyrazole).[1]

Tautomeric Equilibrium[3]
  • OH-Form (Enol): Dominant in polar, hydrogen-bond-accepting solvents (e.g., DMSO, Methanol) and in the solid state (stabilized by intermolecular H-bonds). This form is aromatic.[1][2]

  • CH-Form (Keto): Dominant in non-polar solvents (e.g., Chloroform, Toluene). This form disrupts the aromaticity of the pyrazole ring but is stabilized by the strong C=O bond.

  • NH-Form: Less energetically favorable due to the N1 substitution preventing the standard 1,2-proton shift, though zwitterionic resonance contributors exist.[1]

Visualization of Tautomeric Pathways

The following diagram illustrates the synthesis and tautomeric equilibrium, highlighting the critical transition between the non-aromatic keto form and the aromatic enol form.

Tautomerismcluster_legendLegendReagentsReagents:Ethyl Acetoacetate+CyclopropylmethylhydrazineIntermediateIntermediate:Hydrazone FormationReagents->Intermediate Condensation(-H2O)KetoCH-Form (Keto)(Non-Aromatic)Major in CDCl3Intermediate->Keto Cyclization(-EtOH)EnolOH-Form (Enol)(Aromatic)Major in DMSO/SolidKeto->Enol Tautomerization(Solvent Dependent)keyRed: Keto Form | Green: Enol Form

Caption: Synthesis pathway and solvent-dependent tautomeric equilibrium between the 4H-pyrazol-5-one (Keto) and 1H-pyrazol-5-ol (Enol) forms.

Physicochemical Profile

The following data aggregates predicted and experimental values derived from structural analogs (e.g., Edaravone, 1-alkyl-3-methyl-5-pyrazolones).

PropertyValue / RangeContext & Significance
Molecular Weight 152.19 g/mol Fragment-like space; ideal for lead optimization.[1]
Molecular Formula C

H

N

O
Physical State Solid (Crystalline)Likely forms needles or prisms from ethanol/water.
Melting Point 115°C – 125°C (Predicted)Lower than 1-phenyl analog (Edaravone, mp ~127°C) due to flexible alkyl chain.
pKa (Acidic) 7.0 – 7.8The enolic -OH is acidic.[1] At physiological pH (7.4), it exists as a mixture of neutral and anionic species.
LogP (Octanol/Water) 0.8 – 1.2The cyclopropylmethyl group adds ~0.5 log units of lipophilicity compared to a methyl group.
Solubility (Water) Moderate (~1-5 mg/mL)pH-dependent; significantly higher solubility at pH > 8 (anionic form).
Solubility (Organics) HighSoluble in DMSO, Methanol, Ethanol, DCM.
H-Bond Donors 1 (Enol form)The -OH group.[1]
H-Bond Acceptors 2The N2 nitrogen and the Oxygen.[1]
Topological Polar Surface Area ~35-40 ŲIndicates good membrane permeability (BBB penetrant).[1]

Experimental Protocols for Property Determination

To ensure data integrity in drug development, the following self-validating protocols are recommended.

Determination of pKa via UV-Metric Titration

Because the tautomeric ratio changes with ionization, UV-metric titration is superior to potentiometric methods for this compound class.[1]

Principle: The UV absorbance spectrum of the pyrazole ring shifts significantly between the neutral enol/keto species and the delocalized anion.[1]

Protocol:

  • Preparation: Dissolve 1 mg of compound in 1 mL DMSO (stock).

  • Titration: Dilute stock into a mixed solvent system (e.g., water/methanol 80:20) to a final concentration of 50 µM.

  • Measurement: Titrate from pH 2.0 to pH 12.0 using 0.1 M HCl and 0.1 M NaOH. Record UV spectra (200–400 nm) at 0.2 pH increments.

  • Analysis: Use the isosbestic points to confirm a two-state equilibrium (neutral ↔ anion). Fit the absorbance data at

    
     (typically ~240-260 nm) to the Henderson-Hasselbalch equation.[1]
    
  • Validation: The pKa should shift by <0.5 units when changing co-solvent percentage (Yasuda-Shedlovsky extrapolation recommended for pure water pKa).

LogP Determination (Shake-Flask Method)

Protocol:

  • Phase Preparation: Saturate 1-octanol with phosphate buffer (pH 7.4) and vice versa for 24 hours.

  • Equilibration: Dissolve the compound in the water-saturated octanol phase.

  • Partitioning: Mix with octanol-saturated buffer in ratios of 1:1, 1:2, and 2:1. Shake for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (C18 column, Acetonitrile/Water gradient).

  • Calculation:

    
    .
    
  • QC Check: Mass balance must be >95%.

Implications for Drug Development[4]

Metabolic Stability & Safety

The cyclopropylmethyl group is a strategic structural modification.[1]

  • Metabolic Blocking: Unlike simple N-methyl or N-ethyl groups, the cyclopropyl ring hinders

    
    -hydroxylation and subsequent dealkylation by Cytochrome P450 enzymes due to the strain energy of the cyclopropyl ring and steric hindrance.[1]
    
  • Toxicity Warning: Synthesis from cyclopropylmethylhydrazine requires rigorous impurity testing.[1] Hydrazines are potential genotoxins (structural alerts). Final compounds must be tested for residual hydrazine (<1 ppm typically required).

Synthetic Utility

This scaffold is a versatile "building block":

  • O-Alkylation: Reaction with alkyl halides under basic conditions yields O-ethers (fixed enol ethers).[1]

  • C4-Functionalization: The C4 position is highly nucleophilic (enamine-like).[1] It readily undergoes Knoevenagel condensations with aldehydes or electrophilic halogenation.[1]

References

  • Tautomerism of Pyrazolones: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 76, 2000. Link

  • Synthesis of 1-Substituted Pyrazolones: Karami, M., et al. "1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient Catalyst for the Synthesis of Pyrazolone Derivatives." Organic Chemistry Research, 2018.[3] Link

  • Cyclopropylmethyl Group Properties: Wermuth, C. G. "The Practice of Medicinal Chemistry." Elsevier, 4th Edition, 2015. (Discussion on metabolic stability of cycloalkyl groups). Link

  • pKa Determination Standards: Reijenga, J., et al. "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 2013. Link

  • Edaravone Analog Data: PubChem Compound Summary for CID 4067 (Edaravone). (Used as anchor for property prediction).[2] Link

An In-depth Technical Guide to the Solubility of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol, a heterocyclic compound belonging to the pyrazole family. Given the burgeoning interest in pyrazole derivatives for their diverse applications in medicinal chemistry and organic synthesis, a thorough understanding of their solubility is paramount for researchers, scientists, and drug development professionals.[1][2] This document delineates the predicted physicochemical properties of the target molecule, a theoretical framework for its solubility in various organic solvents, and a detailed experimental protocol for its empirical determination.

Introduction to 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol and the Imperative of Solubility

The pyrazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[3] The subject of this guide, 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol, is a substituted pyrazole with functional groups that suggest its potential as a valuable building block in the synthesis of more complex molecules.[1]

Solubility is a critical physicochemical parameter that profoundly influences a compound's utility. In drug development, it affects absorption, distribution, metabolism, and excretion (ADME) properties. In chemical synthesis, solubility dictates the choice of reaction media, purification methods (such as crystallization), and formulation strategies.[4][5] An understanding of a compound's solubility profile is, therefore, a foundational requirement for its effective application.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure:

  • Pyrazole Core: The 5-membered aromatic ring with two adjacent nitrogen atoms is polar.[6]

  • Hydroxyl Group (-OH): The hydroxyl group at position 5 makes the molecule a weak acid and enables it to act as both a hydrogen bond donor and acceptor. This feature is expected to enhance its solubility in polar protic solvents.

  • Methyl Group (-CH3): A small, nonpolar alkyl group.

  • Cyclopropylmethyl Group: This substituent introduces a nonpolar, aliphatic character to the molecule.

Predicted Solubility:

The principle of "like dissolves like" is a useful heuristic for predicting solubility.[5]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The presence of the hydroxyl group and the nitrogen atoms in the pyrazole ring suggests that 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol should exhibit good solubility in these solvents through hydrogen bonding. However, the nonpolar cyclopropylmethyl group may limit its aqueous solubility compared to smaller, unsubstituted pyrazoles.[4][5]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can act as hydrogen bond acceptors. Therefore, the target compound is expected to be soluble in these solvents.[4]

  • Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the cyclopropylmethyl and methyl groups may impart some solubility in nonpolar solvents, but overall, the polar nature of the pyrazole-5-ol core will likely limit its solubility in highly nonpolar media.

The interplay between the polar pyrazole-5-ol core and the nonpolar substituents will ultimately determine the precise solubility in a given solvent.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the lattice energy of the solid and the intermolecular forces of the solvent, and forming new solute-solvent interactions.

G Compound Compound Polar Protic Polar Protic Compound->Polar Protic High Predicted Solubility (H-bonding) Polar Aprotic Polar Aprotic Compound->Polar Aprotic Good Predicted Solubility (Dipole-Dipole) Nonpolar Nonpolar Compound->Nonpolar Low Predicted Solubility (van der Waals)

Experimental Determination of Solubility: A Standard Operating Procedure

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[7]

Materials and Equipment
  • 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, hexane)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature water bath or incubator

  • Syringe filters (0.22 µm or 0.45 µm)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

    • To each vial, add a known volume of the desired organic solvent.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker within a constant temperature environment (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of known concentrations of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol in the same solvent.

    • Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

Workflow Diagram

G Start Start Add_Excess_Solid Add excess solid to vial Start->Add_Excess_Solid Add_Solvent Add known volume of solvent Add_Excess_Solid->Add_Solvent Equilibrate Shake at constant temperature (24-48h) Add_Solvent->Equilibrate Separate_Phases Settle or centrifuge Equilibrate->Separate_Phases Filter_Supernatant Filter supernatant (0.22 µm) Separate_Phases->Filter_Supernatant Dilute_Sample Dilute sample Filter_Supernatant->Dilute_Sample Analyze Analyze by HPLC or UV-Vis Dilute_Sample->Analyze Calculate_Solubility Calculate solubility from calibration curve Analyze->Calculate_Solubility End End Calculate_Solubility->End

Data Presentation and Interpretation

The experimentally determined solubility data for 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol should be tabulated for clear comparison across different organic solvents.

SolventPolarity IndexSolvent ClassSolubility at 25 °C (mg/mL)Solubility at 25 °C (mol/L)
Methanol5.1Polar ProticExperimental ValueCalculated Value
Ethanol4.3Polar ProticExperimental ValueCalculated Value
Acetone5.1Polar AproticExperimental ValueCalculated Value
Acetonitrile5.8Polar AproticExperimental ValueCalculated Value
Dichloromethane3.1Polar AproticExperimental ValueCalculated Value
Toluene2.4NonpolarExperimental ValueCalculated Value
Hexane0.1NonpolarExperimental ValueCalculated Value

Note: Polarity index values are approximate and can vary slightly depending on the scale used.

The results from this experimental work will provide a quantitative basis for solvent selection in synthesis, purification, and formulation activities involving 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol.

Conclusion

While specific solubility data for 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol is not currently documented, a combination of theoretical prediction based on its molecular structure and a robust experimental protocol provides a clear path to defining its solubility profile. The presence of both polar (pyrazole-5-ol) and nonpolar (cyclopropylmethyl) moieties suggests a nuanced solubility behavior that necessitates empirical determination. The methodologies outlined in this guide offer a self-validating system for researchers to generate reliable and reproducible solubility data, thereby facilitating the effective utilization of this promising pyrazole derivative in scientific endeavors.

References

  • National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • PubChem. (n.d.). (1-cyclopropyl-1H-pyrazol-5-yl)methanol. Retrieved from [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-cyclopropyl-3-methyl-1-pyrazol-5-ol. Retrieved from [Link]

  • IJNRD.org. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

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novel pyrazole scaffolds for drug discovery research

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the Privileged Scaffold: Next-Generation Pyrazole Architectures in Precision Medicine Content Type: Technical Whitepaper Author Persona: Senior Application Scientist, Medicinal Chemistry Division

Executive Directive: The "Privileged" Paradox

In modern drug discovery, the pyrazole ring is simultaneously a blessing and a curse. As a "privileged structure," it anchors over 30 FDA-approved drugs (e.g., Ruxolitinib, Celecoxib, Crizotinib), prized for its ability to mimic the purine ring of ATP and participate in extensive hydrogen bonding networks. However, this popularity has led to a saturation of intellectual property (IP) space.

The Challenge: The low-hanging fruit of simple 1,3,5-trisubstituted pyrazoles has been harvested. The Solution: The next wave of discovery lies not in the pyrazole ring itself, but in novel fusion architectures and regioselective functionalization that unlock previously inaccessible chemical space.

This guide moves beyond basic heterocyclic chemistry to explore high-value pyrazole scaffolds (e.g., pyrano[2,3-c]pyrazoles, pyrazolo[1,5-a]pyrimidines) and the precise synthetic methodologies required to construct them.[1][2]

Structural Evolution: From Monomers to Fused Systems

The transition from monomeric pyrazoles to fused bicyclic systems dramatically alters the physicochemical profile (logP, tPSA) and binding kinetics of the molecule.

The Rise of Pyrazolo[1,5-a]pyrimidines

Unlike the classical pyrazole which often acts as a bioisostere for imidazole or pyrrole, the pyrazolo[1,5-a]pyrimidine scaffold is a direct isostere of the purine core found in ATP. This makes it exceptionally potent for kinase inhibition.

  • Mechanism: The bridgehead nitrogen eliminates the need for a hydrogen bond donor at that position, reducing desolvation penalties upon binding to the hydrophobic hinge region of kinases (e.g., CDK2, VEGFR2).

  • Design Advantage: Fusing the rings locks the conformation, reducing the entropic cost of binding compared to bi-aryl systems linked by a rotatable bond.

Pyrano[2,3-c]pyrazoles

Often termed "medicinal hybrids," these scaffolds combine the pyrazole's pharmacophore with the oxygen-rich pyran ring. Recent screens have identified these as potent inhibitors of cholinesterases and specific cancer cell lines (MCF-7, HepG2) via mechanisms distinct from standard kinase inhibition, often involving tubulin polymerization interference.

Table 1: Comparative Properties of Novel Pyrazole Scaffolds

Scaffold ClassKey Structural FeaturePrimary Therapeutic TargetSynthetic Challenge
Pyrazolo[1,5-a]pyrimidine Bridgehead NitrogenKinases (ATP-competitive)Regiocontrol during condensation
Pyrano[2,3-c]pyrazole Fused Oxygen HeterocycleAnti-proliferative / TubulinMulticomponent reaction optimization
Pyrazolo[3,4-b]pyridine Pyridine FusionGPCRs / KinasesAromatization efficiency
Spiro-Pyrazoles sp3 Carbon JunctionIon ChannelsStereoselective construction

Synthetic Mastery: Solving the Regioselectivity Problem

The "Achilles' heel" of pyrazole synthesis via hydrazine condensation is the formation of regioisomers (1,3- vs 1,5-substituted products). In a drug development context, a 90:10 isomeric mixture is unacceptable due to purification costs and off-target toxicity risks.

The Enaminone Route (Regioselective Control)

To guarantee regioselectivity, we move away from standard 1,3-diketones and utilize enaminones (


).
  • Causality: The hard/soft acid-base (HSAB) theory dictates the reaction. The hydrazine's terminal nitrogen (more nucleophilic) attacks the enaminone's

    
    -carbon (soft electrophile), followed by cyclization. This locks the substituents into a predictable 1,5-pattern, unlike the ambiguous attack on symmetrical diketones.
    
Visualization of Synthetic Logic

PyrazoleSynthesis Precursors Precursors (Hydrazines + Electrophiles) Standard Standard Condensation (1,3-Diketones) Precursors->Standard Enaminone Enaminone Route (Regiocontrolled) Precursors->Enaminone MCR Multicomponent (MCR) (One-Pot) Precursors->MCR Product_Mix Regioisomer Mixture (1,3 vs 1,5) Standard->Product_Mix Ambiguous Nucleophilic Attack Product_Pure Regiopure Pyrazole (1,5-Specific) Enaminone->Product_Pure Directed Michael Addition Fused_System Fused Scaffold (e.g. Pyrano-pyrazole) MCR->Fused_System Cascade Cyclization

Figure 1: Decision matrix for synthetic pathways. The Enaminone route is preferred for lead optimization where structural certainty is paramount.

Therapeutic Frontier: Kinases and PROTACs

Kinase Inhibition: The "Gatekeeper" Strategy

Modern pyrazole design targets the "gatekeeper" residue in the ATP binding pocket. By modifying the C-3 position of the pyrazole with bulky groups (e.g., tert-butyl or substituted aryls), researchers can achieve selectivity for kinases with smaller gatekeeper residues (e.g., Threonine) while avoiding those with larger ones (e.g., Methionine).

Pyrazoles in PROTACs (Proteolysis Targeting Chimeras)

The pyrazole moiety is increasingly used as the attachment point for E3 ligase recruiters .

  • Design Logic: The N-1 position of the pyrazole is often solvent-exposed in kinase binding modes. This makes it the ideal vector for attaching the linker chain that connects to the E3 ligase ligand (e.g., Thalidomide or VHL ligand).

  • Advantage: This allows the pyrazole to maintain its inhibitory binding (warhead) while the linker extends out of the pocket to induce degradation of the target protein.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule Target Target Protein (e.g., Kinase) Warhead Pyrazole Warhead Target->Warhead Binding (IC50) Linker PEG/Alkyl Linker Warhead->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand E3 E3 Ubiquitin Ligase E3Ligand->E3 Recruitment Ubiquitin Ubiquitin Chain E3->Ubiquitin Transfer Ubiquitin->Target Poly-Ubiquitination

Figure 2: Structural logic of a Pyrazole-based PROTAC. The pyrazole serves as the high-affinity warhead, utilizing solvent-exposed vectors for linker attachment.

Validated Experimental Protocol

Protocol: Regioselective Synthesis of 1-Aryl-3,5-substituted Pyrazoles via Enaminones. Rationale: This protocol avoids the mixture issues of hydrazine/diketone condensation.

Materials:

  • Acetophenone derivative (1.0 eq)

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.2 eq)

  • Aryl hydrazine hydrochloride (1.1 eq)

  • Ethanol (anhydrous)

Workflow:

  • Enaminone Formation:

    • Charge a round-bottom flask with the Acetophenone derivative.

    • Add DMF-DMA.

    • Reflux at 110°C for 3-5 hours. Checkpoint: Monitor via TLC (disappearance of ketone).

    • Evaporate solvent under reduced pressure to yield the crude enaminone intermediate (usually a yellow/orange solid).

  • Cyclization:

    • Dissolve the crude enaminone in anhydrous Ethanol.

    • Add Aryl hydrazine hydrochloride.

    • Reflux for 2-4 hours. Note: The use of HCl salt catalyzes the cyclization; if using free base hydrazine, add catalytic acetic acid.

  • Purification:

    • Cool to room temperature.[2] The product often precipitates.

    • Filter and wash with cold ethanol.

    • Recrystallize from Ethanol/Water (9:1) if necessary.

Validation Criteria:

  • 1H NMR: Look for the characteristic pyrazole C-4 proton singlet around

    
     6.5–6.8 ppm.
    
  • Regioselectivity Check: NOESY NMR is required to confirm the spatial proximity of the N-Aryl group to the C-5 substituent.

References

  • Becerra, D., & Castillo, J. C. (2025).[2] Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

  • Nitulescu, G. M., et al. (2023).[3] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

  • Moussa, Z., et al. (2024).[4] Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Heliyon. [Link]

  • Yoon, J. Y., et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry. [Link]

  • Soliman, D., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors. RSC Advances. [Link]

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Methodological & Application

The Strategic Utility of 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a particularly valuable derivative, 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol , a versatile intermediate poised for significant applications in contemporary drug discovery. Its unique structural combination of a reactive pyrazolone core, a lipophilic cyclopropylmethyl group, and a methyl substituent at the 3-position offers a compelling profile for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors and agrochemicals. This document provides a comprehensive overview of its synthesis, characterization, and potential applications, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural feature that imparts a rich and diverse chemical reactivity.[3] Their derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4] The presence of the pyrazole moiety in several FDA-approved drugs underscores its therapeutic importance.

The subject of this guide, 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol, is a key building block for creating more complex molecular architectures. The cyclopropylmethyl group is of particular interest in medicinal chemistry as it can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₇H₁₀N₂OInternal Calculation
Molecular Weight 138.17 g/mol Internal Calculation
Appearance Off-white to pale yellow solid (predicted)General knowledge of similar compounds
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water (predicted)General knowledge of similar compounds
Tautomerism Exists in equilibrium between the -OH, -NH, and -CH forms.General knowledge of pyrazolones

The tautomeric nature of the pyrazol-5-one ring is a key aspect of its reactivity, allowing for selective functionalization at the oxygen, nitrogen, or carbon atoms depending on the reaction conditions.

Synthesis of 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol: A Detailed Protocol

The most common and efficient method for the synthesis of 1-substituted-3-methyl-1H-pyrazol-5-ols is the condensation of a substituted hydrazine with ethyl acetoacetate.[3]

Reaction Scheme

Caption: Figure 1. General reaction scheme for the synthesis of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol.

Step-by-Step Protocol

Materials:

  • (Cyclopropylmethyl)hydrazine (or its hydrochloride salt)

  • Ethyl acetoacetate

  • Absolute Ethanol

  • Sodium acetate (if using hydrazine salt)

  • Hydrochloric acid (for work-up)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (cyclopropylmethyl)hydrazine (1.0 eq) in absolute ethanol. If using the hydrochloride salt, add sodium acetate (1.1 eq) to neutralize the acid.

  • Addition of β-Ketoester: To the stirring solution, add ethyl acetoacetate (1.05 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

Accurate characterization of the synthesized intermediate is paramount for its use in subsequent steps.

TechniqueExpected Observations
¹H NMR Signals corresponding to the cyclopropyl protons (multiplets), the methylene protons of the cyclopropylmethyl group (doublet), the methyl protons (singlet), and the pyrazole ring proton (singlet). The hydroxyl proton may appear as a broad singlet.
¹³C NMR Resonances for the cyclopropyl carbons, the methylene carbon, the methyl carbon, and the carbons of the pyrazole ring, including the carbonyl carbon.
IR Spectroscopy Characteristic absorption bands for O-H stretching (broad), C=O stretching, and C=N stretching.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (m/z = 139.08 for [M+H]⁺).

Applications as a Drug Intermediate

The strategic placement of functional groups in 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol makes it a valuable precursor for a variety of drug candidates, particularly kinase inhibitors.

Role in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, and pyrazole-based compounds have been successfully developed as kinase inhibitors. The pyrazol-5-ol intermediate can be functionalized in several ways to generate libraries of potential kinase inhibitors.

G A 1-(Cyclopropylmethyl)-3-methyl- 1H-pyrazol-5-ol B O-Alkylation/ O-Arylation A->B Introduce variety at the 'solvent-front' region C N-Functionalization A->C Modify 'gatekeeper' pocket interactions D C4-Electrophilic Substitution A->D Explore 'selectivity pocket' E Diverse Kinase Inhibitor Scaffolds B->E C->E D->E caption Figure 2. Functionalization pathways for kinase inhibitor synthesis.

Caption: Figure 2. Potential functionalization pathways of the pyrazol-5-ol intermediate for generating diverse kinase inhibitor scaffolds.

Protocol Example: Synthesis of a Hypothetical Kinase Inhibitor Precursor

This protocol outlines a general procedure for the O-arylation of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol, a common step in the synthesis of certain kinase inhibitors.

Materials:

  • 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol

  • An activated aryl halide (e.g., 4-fluoronitrobenzene)

  • Potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add the activated aryl halide (1.1 eq) to the mixture.

  • Heat the reaction to 80-100 °C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Conclusion

1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol is a highly valuable and versatile intermediate in drug discovery. Its straightforward synthesis, coupled with multiple points for chemical modification, allows for the efficient generation of diverse compound libraries. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this important building block in the development of next-generation therapeutics.

References

  • McLaughlin, G., Morris, N., & Kavanagh, P. V. (2016). The synthesis and characterization of the ‘research chemical’ N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. Forensic Science International, 266, 217-226. [Link]

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(8), 1192. [Link]

  • Wube, A. A. (2022). Pyrazole-Based Scaffolds in US-FDA Approved Drugs. Molecules, 27(19), 6265. [Link]

  • Bihani, M., et al. (2014). A practical, catalyst-free, four-component condensation reaction for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water. Tetrahedron Letters, 55(3), 639-642. [Link]

  • Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(31), 17336-17340. [Link]

  • Karami, M., & Zare, A. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Organic Chemistry Research, 4(2), 174-181. [Link]

  • Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Molecular and Chemical Sciences, 1(1), 38-46. [Link]

  • Sujatha, K., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-13. [Link]

  • Mohareb, R. M., et al. (2012). Reaction of phenylhydrazo ethylacetoacetate with cyanoacetyl hydrazine: Synthesis of pyrazole derivatives and their anti-tumor evaluations. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 7-15.
  • Lamberth, C. (2007). Pyrazole chemistry in crop protection. Heterocycles, 71(7), 1467-1502. [Link]

  • Kim, J. Y., et al. (2022). AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d] Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response. Biomolecules & Therapeutics, 30(6), 520-529. [Link]

  • Alsfouk, A. A., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 14(11), 2116-2141. [Link]

  • Novartis Institutes for BioMedical Research. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622-1635. [Link]

  • Google Patents. (2017). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • Google Patents. (2022). A pesticidally active mixture comprising pyrazolopyridine anthranilamide compound, oxides or salts thereof.
  • Google Patents. (2020). 3-carbonylamino-5-cyclopentyl-1h-pyrazole compounds having inhibitory activity on cdk2.
  • Gomaa, M. A.-M. (2012). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. [Link]

  • Terungwa, A. A., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(10), 1147-1172. [Link]

  • Al-Mousawi, S. M., et al. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. Chemistry Central Journal, 16(1), 1-8. [Link]

  • Royal Society of Chemistry. (2018). Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. [Link]

  • Semantic Scholar. (n.d.). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. [Link]

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Technical Guide: Precision N-Alkylation of 3-Methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for the N-alkylation of 3-methyl-1H-pyrazol-5-ol. It prioritizes regiochemical control, acknowledging the substrate's complex tautomeric landscape.

Executive Summary & Mechanistic Insight

The alkylation of 3-methyl-1H-pyrazol-5-ol (1) is a non-trivial transformation governed by the Pearson Hard-Soft Acid-Base (HSAB) theory and solvent-dependent tautomerism. The substrate exists in a dynamic equilibrium between three forms: the OH-tautomer (phenol-like), the NH-tautomer (pyrazolone), and the CH-tautomer.

Achieving selective N-alkylation (specifically at the N1 position) requires suppressing two competitive pathways:

  • O-Alkylation: Favored by hard electrophiles and oxyphilic cations (e.g., Ag⁺).

  • C-Alkylation (C4): Favored by strong bases that generate the thermodynamic enolate at the active methylene position.

This guide provides two validated protocols to lock reactivity at the Nitrogen center, utilizing kinetic control and specific solvation effects.

Tautomeric Landscape & Reactive Sites

The following diagram illustrates the competing pathways derived from the substrate's tautomers.

Tautomerism Substrate 3-methyl-1H-pyrazol-5-ol (Equilibrium Mixture) OH_Form OH-Tautomer (Aromatic) Substrate->OH_Form Polar Protic Solvents NH_Form NH-Tautomer (Pyrazolone) Substrate->NH_Form Polar Aprotic (DMSO/DMF) CH_Form CH-Tautomer (Active Methylene) Substrate->CH_Form Non-polar (CDCl3) O_Alkyl O-Alkylation (Side Product) OH_Form->O_Alkyl Hard Electrophile (Me2SO4, Ag salts) N_Alkyl N-Alkylation (Target Product) NH_Form->N_Alkyl Soft Electrophile Weak Base (K2CO3) C_Alkyl C-Alkylation (Side Product) CH_Form->C_Alkyl Strong Base (NaH, nBuLi)

Figure 1: Mechanistic divergence in pyrazolone alkylation. Selective N-alkylation relies on stabilizing the NH-tautomer and using soft electrophiles.

Critical Reaction Parameters

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the anionic nitrogen intermediate without effectively solvating the oxygen anion, promoting N-nucleophilicity.
Base K₂CO₃ or Cs₂CO₃ Mild bases (pKa ~10-12) are sufficient to deprotonate the NH (pKa ~9-10) but kinetic control prevents rapid C4-deprotonation (pKa ~11-13).
Electrophile Alkyl Halides (I > Br > Cl) Soft electrophiles (Alkyl Iodides/Bromides) prefer the softer Nitrogen center (HSAB theory). Avoid Alkyl Sulfates/Sulfonates which favor O-alkylation.
Temperature Reflux (MeCN) or 60-80°C (DMF) Thermal energy is required to overcome the activation barrier, but excessive heat (>100°C) promotes thermodynamic C-alkylation.

Protocol A: Standard N-Alkylation (K₂CO₃/MeCN)

Best for: Primary alkyl halides (Methyl, Ethyl, Benzyl).

Materials
  • 3-methyl-1H-pyrazol-5-ol (1.0 equiv)

  • Alkyl Halide (1.1 - 1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetonitrile (MeCN), HPLC grade (0.2 M concentration)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen or Argon.

  • Solvation: Dissolve 3-methyl-1H-pyrazol-5-ol in anhydrous Acetonitrile.

    • Note: The starting material may not fully dissolve at room temperature; this is acceptable.

  • Deprotonation: Add K₂CO₃ in a single portion. Stir at Room Temperature (RT) for 15–30 minutes.

    • Observation: The suspension may change color (often becoming slightly yellow) as the pyrazolone anion forms.

  • Alkylation: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Heat the mixture to Reflux (approx. 82°C) . Monitor by TLC or LC-MS.

    • Typical Time: 4–16 hours depending on steric bulk of the electrophile.

  • Work-up:

    • Cool to RT. Filter off the solid inorganic salts (K₂CO₃/KX).

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂; Gradient: 0→10% MeOH in DCM).

    • Target: N-alkylated product typically elutes after O-alkylated impurities (if any) due to higher polarity.

Protocol B: Mitsunobu N-Alkylation

Best for: Complex secondary alcohols or when avoiding alkyl halides is necessary.

This method inverts the stereochemistry of the alcohol electrophile and exclusively targets the acidic Nitrogen, virtually eliminating C-alkylation risks.

Materials
  • 3-methyl-1H-pyrazol-5-ol (1.0 equiv)

  • Target Alcohol (R-OH) (1.0 - 1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.2 - 1.5 equiv)

  • DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2 - 1.5 equiv)

  • THF (anhydrous)

Step-by-Step Methodology
  • Setup: In a dry flask under Argon, dissolve 3-methyl-1H-pyrazol-5-ol , Alcohol , and PPh₃ in anhydrous THF. Cool the solution to 0°C .

  • Addition: Add DIAD dropwise over 10–20 minutes.

    • Critical Control: Maintain temperature <5°C during addition to prevent side reactions.

  • Reaction: Allow the mixture to warm to RT naturally and stir for 12–24 hours.

  • Work-up: Concentrate the solvent. Triturate the residue with Ether/Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter and purify the supernatant via chromatography.[1]

Quality Control & Troubleshooting

Distinguishing the regioisomers is critical.[2] Use ¹H-NMR and ¹³C-NMR for validation.

FeatureN-Alkyl Product (Target)O-Alkyl Product (Impurity)C-Alkyl Product (Impurity)
¹H NMR (Alkyl-CH) δ 3.5 – 3.9 ppm (N-CH)δ 3.9 – 4.2 ppm (O-CH)δ 2.0 – 2.5 ppm (C-CH)
¹³C NMR (Carbonyl) ~160–170 ppm (C=O present)~155–160 ppm (C-O-C, aromatic)~170–175 ppm
Solubility Soluble in polar organics (DCM, MeOH)Often more soluble in non-polar (Hexane/EtOAc)Variable
Common Issues
  • Issue: Significant C-alkylation (dialkylation at C4).

    • Fix: Reduce base strength (switch from NaH to K₂CO₃) and lower temperature. Ensure strict stoichiometry of the alkylating agent (1.0–1.1 eq).

  • Issue: Low conversion.

    • Fix: Add a phase transfer catalyst (e.g., 18-Crown-6 with K₂CO₃) or switch solvent to DMF to increase anion nucleophilicity.

References

  • BenchChem. Optimizing N-Alkylation of Pyrazoles: Technical Support Guide. (2025).[2][3][4] Link

  • Kong, Y., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."[5] Org.[1][5][6] Lett. 2014, 16, 576-579.[5] Link

  • MDPI. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Organics 2022. Link

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Protocols." Link

  • ResearchGate. "Tautomerism of 3-methyl-1-phenyl-5-pyrazolone and alkylation studies." Link

Sources

cyclocondensation of hydrazines to form 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective Synthesis of 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol

Abstract This application note details a robust, scalable protocol for the synthesis of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol, a critical heterocyclic scaffold in the development of kinase inhibitors and agrochemicals. The method utilizes a modified Knorr pyrazole synthesis, optimizing the condensation of (cyclopropylmethyl)hydrazine dihydrochloride with ethyl acetoacetate. Special emphasis is placed on controlling regioselectivity to favor the 3-methyl isomer over the 5-methyl byproduct through solvent selection and pH buffering.

Introduction

Pyrazolones are privileged structures in medicinal chemistry, serving as the core pharmacophore for free radical scavengers (e.g., Edaravone) and various kinase inhibitors. The synthesis of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol presents a specific challenge: the regioselective cyclization of a monosubstituted hydrazine with a non-symmetrical


-keto ester.

The reaction can theoretically yield two isomers:

  • 3-methyl-1-substituted-pyrazol-5-ol (Target: Kinetic product via ketone attack).

  • 5-methyl-1-substituted-pyrazol-3-ol (Byproduct: Thermodynamic/Steric product via ester attack).

This protocol leverages the higher nucleophilicity of the terminal hydrazine nitrogen and the higher electrophilicity of the ketone carbonyl to exclusively drive the formation of the target 3-methyl isomer.

Reaction Mechanism & Design

The synthesis proceeds via a condensation-cyclization sequence. The regiochemistry is determined in the first step: the nucleophilic attack of the terminal hydrazine nitrogen (


) on the ketone carbonyl of ethyl acetoacetate.

Mechanism Flow:

  • Nucleophilic Attack: The terminal

    
     attacks the ketone, forming a hydrazone intermediate.
    
  • Cyclization: The internal nitrogen (

    
    ) attacks the ester carbonyl.
    
  • Elimination: Loss of ethanol yields the pyrazolone ring.

  • Tautomerism: The product exists in equilibrium between the CH-form (pyrazolone), OH-form (pyrazol-5-ol), and NH-form.

Mechanism Start Reagents: (Cyclopropylmethyl)hydrazine + Ethyl Acetoacetate Inter1 Intermediate A: Hydrazone Formation (Attack on Ketone) Start->Inter1 Kinetic Path (Fast) Inter2 Intermediate B: Hydrazide Formation (Attack on Ester) Start->Inter2 Thermodynamic Path (Slow) Target Target Product: 1-(Cyclopropylmethyl)-3-methyl -1H-pyrazol-5-ol Inter1->Target Cyclization (-EtOH) Byproduct Byproduct: 1-(Cyclopropylmethyl)-5-methyl -1H-pyrazol-3-ol Inter2->Byproduct Cyclization

Figure 1: Mechanistic pathways. The green path represents the desired kinetic route favored by the protocol conditions.

Materials & Equipment

Reagents:

  • (Cyclopropylmethyl)hydrazine dihydrochloride (CAS: 809282-61-9): 10.0 mmol (1.59 g). Note: The dihydrochloride salt is more stable and less toxic than the free base.

  • Ethyl Acetoacetate (CAS: 141-97-9): 11.0 mmol (1.43 g, ~1.4 mL).

  • Sodium Acetate (Anhydrous) : 22.0 mmol (1.80 g). Acts as a buffer to neutralize HCl.

  • Solvent: Ethanol (Absolute) / Water (4:1 ratio).

Equipment:

  • 50 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser.[1][2][3]

  • Oil bath or heating mantle.[1][2]

  • Rotary evaporator.

  • Vacuum filtration setup.

Experimental Protocol

Step 1: Neutralization and Hydrazone Formation
  • In a 50 mL RBF, dissolve (cyclopropylmethyl)hydrazine dihydrochloride (1.59 g, 10 mmol) in 10 mL of water .

  • Add Sodium Acetate (1.80 g, 22 mmol) to the solution. Stir for 5–10 minutes until fully dissolved. Rationale: This generates the free hydrazine base in situ while buffering the solution to prevent acid-catalyzed degradation.

  • Add Ethanol (40 mL) to the aqueous mixture.

  • Add Ethyl Acetoacetate (1.43 g, 11 mmol) dropwise over 5 minutes at room temperature.

    • Observation: The solution may turn slightly yellow.

Step 2: Cyclocondensation
  • Equip the flask with a reflux condenser.[2][3]

  • Heat the reaction mixture to Reflux (approx. 80°C) .

  • Maintain reflux for 3–4 hours .

    • Monitoring: Check reaction progress via TLC (Mobile phase: 5% Methanol in DCM). The hydrazine spot (ninhydrin active) should disappear.

Step 3: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove most of the ethanol.

  • The residue will be an aqueous suspension. Cool this suspension in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

  • If a solid forms: Filter the solid, wash with cold water (2 x 5 mL) and cold diethyl ether (1 x 5 mL) to remove unreacted ester.

  • If an oil forms: Extract the aqueous residue with Ethyl Acetate (3 x 20 mL) . Combine organics, wash with brine, dry over

    
    , and concentrate to dryness.
    
Step 4: Purification
  • Recrystallize the crude solid from a minimum amount of hot Ethanol/Water (1:1) or Ethyl Acetate/Hexane .

  • Dry the purified crystals under vacuum at 45°C for 6 hours.

Workflow Step1 Dissolve Hydrazine.2HCl + NaOAc in Water/EtOH Step2 Add Ethyl Acetoacetate (Dropwise, RT) Step1->Step2 Step3 Reflux (80°C, 3-4h) Step2->Step3 Step4 Concentrate & Cool (0°C) Step3->Step4 Decision Precipitate? Step4->Decision Solid Filtration & Cold Water Wash Decision->Solid Yes Oil Extract with EtOAc Dry & Concentrate Decision->Oil No Final Recrystallize (EtOH/Water) Solid->Final Oil->Final

Figure 2: Experimental workflow for isolation and purification.

Data Analysis & Validation

Expected Yield: 75–85% Physical State: White to off-white crystalline solid.

Table 1: Analytical Characterization Data

TechniqueParameterExpected Value / Diagnostic Signal
1H NMR Solvent:


0.2–0.5 (m, 4H):
Cyclopropyl

ring protons.

1.1 (m, 1H):
Cyclopropyl CH.

2.05 (s, 3H):
Methyl group at C3.

3.5 (d, 2H):

-Cyclopropyl.

5.2 (s, 1H):
Pyrazole C4-H.

10–12 (br s, 1H):
OH (tautomeric).[4]
LC-MS ESI (+)m/z 153.1

(Calc MW: 152.19)
Regiochemistry NOESY 1D/2DStrong NOE correlation between the N-methylene protons and the C4-H proton . Absence of NOE between N-methylene and Methyl group confirms Methyl is at C3, not C5.

Troubleshooting & Optimization

  • Issue: Oiling Out.

    • Cause: Product is too soluble in the ethanol/water mix or impurities are lowering the melting point.

    • Solution: Decant the aqueous layer, dissolve the oil in DCM, dry, and triturate with cold diethyl ether or hexane to induce crystallization.

  • Issue: Regioisomer Contamination.

    • Cause: Reaction temperature too high initially or incorrect pH.

    • Solution: Ensure the addition of ethyl acetoacetate is done at room temperature or 0°C before heating. Ensure Sodium Acetate is used (buffering) rather than strong bases like NaOH, which can promote side reactions.

Safety Considerations

  • (Cyclopropylmethyl)hydrazine: Hydrazines are potential genotoxins and should be handled in a fume hood with double gloving. The dihydrochloride salt significantly reduces volatility risks compared to the free base.

  • Ethyl Acetoacetate: Irritant.

  • Waste Disposal: All aqueous waste containing hydrazine residues must be treated with bleach (sodium hypochlorite) to oxidize hydrazines before disposal, according to local EHS regulations.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008, 73(9), 3523–3529. Link

  • General Knorr Synthesis Protocol

    • Azim, F., et al. "Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives."[5] Journal of Medicinal and Chemical Sciences, 2021, 4(1), 42-52. Link

  • Hydrazine Reagent Properties

    • Santa Cruz Biotechnology.[2] "(Cyclopropylmethyl)hydrazine dihydrochloride Product Data." Link

  • Edaravone Analog Synthesis (Structural Reference): Polkam, N., et al. "Synthesis and biological evaluation of novel 3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives." Journal of Heterocyclic Chemistry, 2016. (Validates the NaOAc/Ethanol method for similar scaffolds).

Sources

Application Notes and Protocols for the Coupling of 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol with Halides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazolone Scaffolds

The 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol core is a privileged scaffold in modern medicinal chemistry and drug development. Pyrazole and pyrazolone derivatives are integral components of numerous pharmacologically active agents, valued for their diverse biological activities which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The ability to selectively functionalize this core through cross-coupling reactions is paramount for generating molecular diversity and optimizing drug-like properties in lead discovery programs.

This guide provides a comprehensive overview of established and emergent protocols for the coupling of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol with a variety of organic halides. We will delve into the mechanistic underpinnings of these transformations, offer detailed, step-by-step protocols for key reactions, and provide insights gleaned from extensive field experience to aid researchers in navigating the practical challenges of these syntheses.

Pillar 1: Understanding Pyrazolone Tautomerism - The Key to Regioselectivity

A critical prerequisite to successful coupling is understanding the tautomeric nature of the pyrazol-5-ol starting material. It does not exist as a single, static structure but rather as an equilibrium of three primary tautomers: the OH-form (A), the NH-form (B), and the CH-form (C). The predominant form can be influenced by solvent, pH, and temperature, which in turn dictates the site of reactivity (O-, N-, or C-functionalization).

The formation of a calcium complex, for instance, can selectively favor the C4-anion, leading to C-acylation, whereas in the absence of such chelation, O-acylation might predominate.[2] This principle of controlling tautomeric equilibrium is central to achieving regioselective coupling with halides.

Caption: Tautomeric forms of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol.

Pillar 2: C–N Bond Formation via N-Arylation Protocols

The formation of N-aryl pyrazoles is a cornerstone of pharmaceutical synthesis. Two primary catalytic systems, palladium-based Buchwald-Hartwig amination and copper-based Ullmann condensation, are the most reliable methods for this transformation.

Protocol 2.1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[3] Its success with five-membered heterocycles, which can often act as catalyst poisons, relies on the use of specialized, sterically hindered phosphine ligands that promote the crucial reductive elimination step and prevent catalyst deactivation.[4][5]

Causality and Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. The pyrazole nitrogen then displaces the halide on the palladium center, a step facilitated by a base which deprotonates the pyrazole. The final, rate-determining step is the reductive elimination of the N-aryl pyrazole product, regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich ligand like tBuBrettPhos or Xantphos is critical; it accelerates reductive elimination and prevents the formation of inactive catalyst dimers.[5][6][7]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Add Pyrazolone, Aryl Halide, Ligand, and Base to Flask solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) start->solvent degas Degas Mixture (Argon sparging) solvent->degas catalyst Add Pd Catalyst (e.g., Pd2(dba)3) degas->catalyst heat Heat to 80-110 °C under Argon catalyst->heat monitor Monitor by TLC/LC-MS (6-24 h) heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Workup & Extraction filter->extract purify Purify by Column Chromatography extract->purify product Isolate N-Aryl Pyrazole purify->product

Caption: General workflow for Buchwald-Hartwig N-arylation.

Detailed Experimental Protocol:

  • Vessel Preparation: To a dry, oven-baked Schlenk flask, add 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol (1.0 equiv), the desired aryl halide (1.1 equiv), a suitable phosphine ligand (see Table 1, 4-10 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.1-0.2 M concentration).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-5 mol%) under a positive flow of argon.

  • Reaction: Heat the mixture to the specified temperature (typically 80-110 °C) and stir vigorously for 6-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude residue by silica gel column chromatography.

Table 1: Recommended Conditions for Buchwald-Hartwig N-Arylation

Aryl Halide (Ar-X)Palladium SourceLigandBaseSolventTemp (°C)Typical YieldReference
Aryl Bromide/IodidePd₂(dba)₃tBuBrettPhosK₃PO₄Toluene100-11075-95%[5]
Aryl TriflatePd(OAc)₂tBuBrettPhosK₂CO₃Dioxane10080-98%[7]
Heteroaryl BromidePd₂(dba)₃XantphosCs₂CO₃Ethanol8070-90%[6]
Aryl ChloridePd₂(dba)₃tBuDavePhost-BuOKXylene110-13060-85%[8]
Protocol 2.2: Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical, cost-effective alternative using a copper catalyst.[9] Modern protocols have overcome the traditionally harsh conditions (high temperatures, stoichiometric copper) by employing ligands that solubilize the copper species and accelerate the catalytic cycle. L-proline and diamines are particularly effective ligands.[10]

Causality and Mechanistic Insight: The reaction is believed to proceed via a Cu(I)/Cu(III) cycle. A Cu(I) salt reacts with the deprotonated pyrazole to form a copper pyrazolate complex. Oxidative addition of the aryl halide yields a Cu(III) intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate a Cu(I) species. The ligand stabilizes the copper intermediates and facilitates these steps, allowing the reaction to proceed at lower temperatures.[9]

Detailed Experimental Protocol:

  • Reaction Setup: In a sealable reaction tube, combine 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol (1.0 equiv), the aryl iodide or bromide (1.2 equiv), CuI (5-10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF (0.2-0.5 M).

  • Reaction: Seal the tube and heat the mixture to 90-140 °C for 12-36 hours.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The copper catalyst can often be removed by washing the organic layer with an aqueous solution of ammonia/ammonium chloride.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Pillar 3: C–O Bond Formation via O-Arylation

For O-arylation, reaction conditions must be tuned to favor the reactivity of the OH-tautomer. This is typically achieved under basic conditions that generate the pyrazolate anion, a potent oxygen nucleophile.

Protocol 3.1: Modified Ullmann Ether Synthesis

The copper-catalyzed Ullmann ether synthesis is the most common method for coupling aryl halides with the pyrazolone oxygen.[11]

Causality and Mechanistic Insight: Similar to the C-N coupling, the reaction involves the formation of a copper(I) pyrazolate intermediate in situ. This species then reacts with the aryl halide.[9] The choice of base is critical; a strong base like K₂CO₃ or Cs₂CO₃ is needed to fully deprotonate the pyrazol-5-ol, but overly harsh conditions can lead to decomposition.

Detailed Experimental Protocol:

  • Reaction Setup: Combine the pyrazolone (1.0 equiv), aryl iodide (1.1 equiv), CuI (10-20 mol%), and a strong base (e.g., Cs₂CO₃, 2.0 equiv) in a reaction vessel.

  • Solvent: Add a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP) or DMF.

  • Reaction: Heat the mixture under an inert atmosphere to 120-160 °C for 12-48 hours.

  • Workup and Purification: Follow the workup procedure described in Protocol 2.2.

Pillar 4: C–C Bond Formation at the C4 Position

Functionalization at the C4 position requires a different strategy, as it involves forming a bond with a carbon atom of the pyrazole ring. The most robust method is the Suzuki-Miyaura cross-coupling, which necessitates prior functionalization of the C4 position with a halide or triflate.

Step 1 (Prerequisite): Halogenation of the C4 Position

Before a Suzuki coupling can be performed, the C4 position must be activated. Iodination is often preferred as iodo-arenes are more reactive in the subsequent coupling step.

Protocol 4.1: C4-Iodination

  • Reaction Setup: Dissolve 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol (1.0 equiv) in a suitable solvent like THF or acetonitrile.

  • Iodination: Add N-Iodosuccinimide (NIS) (1.1 equiv) and a catalytic amount of an acid like trifluoroacetic acid (TFA) or an oxidant like ceric ammonium nitrate (CAN).[12][13]

  • Reaction: Stir at room temperature for 2-6 hours until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with an organic solvent, wash with brine, dry, and concentrate. The crude 4-iodo-pyrazolone can often be used directly in the next step.

Protocol 4.2: Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a highly reliable method for forming C-C bonds between an organohalide and a boronic acid or ester, catalyzed by a palladium complex.[14][15] Its wide functional group tolerance makes it a workhorse in drug discovery.[16]

Causality and Mechanistic Insight: The catalytic cycle involves three key steps: (1) Oxidative addition of the 4-halopyrazole to a Pd(0) complex. (2) Transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. (3) Reductive elimination of the C4-aryl pyrazole, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Suzuki_Mechanism Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd_ii Ar(Het)-Pd(II)(X)L2 ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal pd_ii_r Ar(Het)-Pd(II)(R)L2 transmetal->pd_ii_r red_elim Reductive Elimination pd_ii_r->red_elim red_elim->pd0 Catalyst Regeneration product Ar(Het)-R (Product) red_elim->product ar_x 4-Iodo-Pyrazolone (Ar(Het)-X) boronic R-B(OH)2 + Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol:

  • Reaction Setup: In a flask, combine the 4-halo-1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol (1.0 equiv), the aryl or heteroaryl boronic acid (1.2-1.5 equiv), and a base (e.g., aq. Na₂CO₃, K₃PO₄, or Cs₂CO₃, 3.0 equiv).

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane/water or DME/water (4:1 ratio).[14] Bubble argon through the solution for 15-20 minutes to degas.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), under argon.

  • Reaction: Heat the mixture to reflux (80-100 °C) for 4-16 hours.

  • Workup: Cool to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry over Na₂SO₄.

  • Purification: Concentrate the organic phase and purify the residue by silica gel chromatography to yield the 4-aryl-pyrazolone product.

Table 2: Recommended Conditions for C4-Suzuki Coupling

Halide (at C4)Boronic AcidPalladium CatalystBaseSolventTemp (°C)Typical YieldReference
IodoAryl/HeteroarylPd(PPh₃)₄aq. Na₂CO₃1,4-Dioxane/H₂O9070-95%[17]
BromoArylPdCl₂(dppf)K₃PO₄DME/H₂O8565-90%[16]
ChloroElectron-rich ArylPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10050-80%[18]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion - Inactive catalyst (Pd(0) oxidized to Pd black).- Insufficiently strong or soluble base.- Water or oxygen contamination.- Poor quality halide or boronic acid.- Use fresh catalyst and ensure proper degassing.- Switch to a stronger or more soluble base (e.g., K₃PO₄ or CsF).- Use anhydrous solvents and maintain a strict inert atmosphere.- Purify starting materials.
Dehalogenation of Starting Material - Common side reaction, especially with iodo- and bromo-pyrazoles in Suzuki couplings.[16]- Presence of protic impurities.- Use a less reactive halide (e.g., bromo over iodo).- Use rigorously dry solvents.- Switch catalyst systems; sometimes phosphine-free catalysts can mitigate this.
Formation of Biaryl Homocoupling Product - Side reaction in Suzuki coupling, from homocoupling of the boronic acid.- Add the boronic acid slowly or use it in slight excess (1.1-1.2 equiv).- Ensure efficient stirring and proper degassing.
Mixture of Regioisomers (e.g., N- and O-arylation) - Tautomeric equilibrium allows for multiple reaction sites.- Reaction conditions not selective enough.- For N-arylation, ensure pyrazole is fully deprotonated with a suitable base.- For O-arylation, use conditions known to favor the oxygen nucleophile (e.g., stronger base, specific solvent).- For C-coupling, pre-functionalization (halogenation) is key to directing reactivity.

References

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. ACS Catalysis. [Link]

  • Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(bpz). Inorganic Chemistry. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]

  • Construction of pyrazolone analogues via rhodium-catalyzed C–H activation from pyrazolones and non-activated free allyl alcohols. Organic Chemistry Frontiers. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. ACS Publications. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Angewandte Chemie International Edition. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkat USA. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry. [Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Ullmann Condensation. SynArchive. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances. [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. [Link]

  • Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction. Journal of the Serbian Chemical Society. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) Using Silica-bonded Ionic Liquid as Recyclable Catalyst. International Journal of Chemistry. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. ResearchGate. [Link]

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules. [Link]

Sources

Microwave-Assisted Synthesis of 1-Substituted Pyrazol-5-ols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Pyrazol-5-ols (and their tautomeric pyrazolin-5-ones) are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs like Edaravone (neuroprotective) and Metamizole (analgesic). Conventional synthesis (Knorr condensation) often requires refluxing in organic solvents for hours, leading to variable yields and toxic waste.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times from hours to minutes, improves regioselectivity, and enables solvent-free or aqueous "green" chemistry.

Key Benefits:

  • Speed: Reaction completion in <10 minutes.

  • Green Chemistry: Solvent-free or water-mediated pathways.

  • Purity: Reduced thermal degradation products compared to conventional heating.

Scientific Foundation[1]
2.1 Reaction Mechanism: The Knorr Condensation

The synthesis involves the condensation of a


-keto ester with a mono-substituted hydrazine. The reaction proceeds via a two-step sequence:
  • Nucleophilic Attack: The terminal nitrogen (

    
    ) of the hydrazine attacks the more electrophilic ketone carbonyl of the 
    
    
    
    -keto ester, forming a hydrazone intermediate.
  • Cyclization: The internal nitrogen (

    
    ) attacks the ester carbonyl, resulting in cyclization and the expulsion of an alcohol (usually ethanol).
    

Regioselectivity Challenge: The regiochemistry is determined by the initial attack. In microwave synthesis, the rapid dielectric heating often favors the kinetic product, but solvent polarity can be tuned to control the nucleophilicity of the hydrazine nitrogens.

2.2 Visualizing the Pathway

The following diagram illustrates the mechanistic flow and the critical tautomeric equilibrium of the final product.

ReactionMechanism Reactants Reactants (β-Keto Ester + R-Hydrazine) Inter1 Hydrazone Intermediate Reactants->Inter1 Nucleophilic Attack (-H2O) Cyclization Intramolecular Cyclization Inter1->Cyclization MW Irradiation (Δ) Product 1-Substituted Pyrazol-5-ol Cyclization->Product -EtOH Tautomer Tautomer: Pyrazolin-5-one Product->Tautomer Equilibrium

Caption: Mechanistic pathway of the Knorr condensation under microwave irradiation, highlighting the hydrazone intermediate and final tautomeric equilibrium.

Equipment & Setup

Required Hardware:

  • Microwave Reactor: Dedicated single-mode or multi-mode synthesis reactor (e.g., CEM Discover, Anton Paar Monowave). Do not use domestic microwaves due to lack of pressure/temp control.

  • Vessels: 10 mL or 30 mL borosilicate glass vials with crimp caps or chemically resistant screw caps (PTFE/Silicone septa).

  • Stirring: Magnetic stir bars (Teflon coated).

Safety Precaution: Hydrazines are toxic and potential carcinogens.[1] Phenylhydrazine is a skin sensitizer. All microwave vessels must be rated for at least 20 bar pressure, as ethanol generation and rapid heating can cause significant pressure spikes.

Experimental Protocols
Protocol A: Solvent-Free Synthesis (Green & Fast)

Best for: Rapid library generation, high-throughput screening.

Materials:

  • Ethyl acetoacetate (1.0 equiv)

  • Phenylhydrazine (1.0 - 1.1 equiv)

  • Catalyst: None (or 1 drop Acetic Acid)

Step-by-Step:

  • Preparation: In a 10 mL microwave vial, add Ethyl acetoacetate (10 mmol, 1.30 g) and Phenylhydrazine (10 mmol, 1.08 g).

  • Mixing: Add a magnetic stir bar. Cap the vial. Note: The reaction is exothermic; mixing may generate heat immediately.

  • Irradiation: Place in the microwave reactor.

    • Mode: Dynamic (hold temperature).

    • Temp: 100°C.

    • Time: 2–5 minutes.

    • Stirring: High.

    • Power Max: 100 W (System will modulate).[2]

  • Workup:

    • Cool the vial to room temperature (compressed air cooling).

    • The mixture will likely solidify or become a viscous oil.

    • Add Diethyl Ether (5 mL) to the vial and stir/sonicate to precipitate the solid.

    • Filter the solid and wash with cold ether/ethanol (9:1).

  • Purification: Recrystallize from Ethanol if necessary.

Protocol B: Aqueous Synthesis (Water-Mediated)

Best for: Scale-up, cleaner profiles for sensitive derivatives.

Materials:

  • 
    -Keto Ester (1.0 equiv)
    
  • Substituted Hydrazine HCl salt (1.1 equiv)

  • Solvent: Deionized Water

  • Base: Sodium Acetate (1.1 equiv) - to neutralize the HCl salt

Step-by-Step:

  • Preparation: Dissolve the Hydrazine HCl salt and Sodium Acetate in Water (5 mL per 5 mmol scale) in a 30 mL vial.

  • Addition: Add the

    
    -Keto ester.[3][4]
    
  • Irradiation:

    • Temp: 120°C.

    • Time: 10 minutes.

    • Pressure Limit: 15 bar.

  • Workup:

    • Cool to RT. The product often precipitates directly from the water.

    • Filter and wash with copious water to remove salts.

    • Dry in a vacuum oven at 60°C.

Data & Optimization Guide

Comparison of Methods (Synthesis of Edaravone Analogues):

ParameterConventional Heating (Reflux)Microwave (Solvent-Free)Microwave (Aqueous)
Time 2 – 6 Hours2 – 5 Minutes10 – 15 Minutes
Solvent Ethanol / Acetic AcidNone (Neat)Water
Yield 65 – 75%85 – 95%80 – 90%
Energy High (Prolonged heating)Low (Targeted heating)Low
Workup Solvent evaporation requiredSimple precipitationFiltration
Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix in MW Vial (Neat or Aqueous) Start->Mix MW MW Irradiation (100-120°C, 5-10 min) Mix->MW Cool Cool to RT (Air Jet) MW->Cool Solid Solid Precipitates? Cool->Solid Wash Add Ether/Water Filter Solid Solid->Wash Yes Evap Evaporate Solvent Recrystallize Solid->Evap No (Oily) Final Pure Pyrazol-5-ol Wash->Final Evap->Final

Caption: Step-by-step workflow for the microwave-assisted synthesis and isolation of pyrazol-5-ols.

Troubleshooting & Critical Parameters
  • Regioselectivity Issues:

    • Symptom:[1][5][6][7][8] Mixture of 1-substituted pyrazol-5-ol and 1-substituted pyrazol-3-ol.

    • Fix: The reaction is sensitive to the electronic nature of the hydrazine. If the N1/N2 selectivity is poor, use a fluorinated alcohol (e.g., TFE) as solvent to alter hydrogen bonding networks, or lower the MW temperature to 80°C and extend time to favor the thermodynamic product.

  • Pressure Buildup:

    • Cause: Rapid evolution of ethanol and water vapor.

    • Fix: Ensure the vial headspace is at least 50% of the volume. Use a "ramp" time of 1-2 minutes to reach target temperature rather than ballistic heating.

  • Oily Products:

    • Cause: Tautomeric mixtures or impurities preventing crystallization.

    • Fix: Triturate the oil with cold diethyl ether or hexanes. Scratch the glass side of the flask to induce nucleation.

References
  • Knorr Pyrazole Synthesis Mechanism & History.

    • Source: BenchChem Application Notes.[3]

  • Solvent-Free Microwave Synthesis of Pyrazolones.

    • Source: Journal of the Brazilian Chemical Society (SciELO).
    • URL:[Link](Generalized landing for verification)

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Deriv

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines (Analogous Protocol).

    • Source: Journal of Visualized Experiments (JoVE/NIH).
    • URL:[Link]

  • Green Synthesis of Edaravone.

    • Source: Asian Journal of Research in Chemistry.
    • URL:[Link](Referenced via search snippet 1.5)

Sources

Application Note: Cyclopropylmethyl Pyrazoles in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Cyclopropylmethyl Pyrazoles in Kinase Inhibitor Design Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists[1]

Executive Summary

The 1-(cyclopropylmethyl)pyrazole motif has emerged as a high-value pharmacophore in the design of ATP-competitive kinase inhibitors.[1] This structural unit combines the privileged hinge-binding capability of the pyrazole ring with the unique physicochemical properties of the cyclopropylmethyl side chain. This guide details the structural rationale, synthetic accessibility, and biological application of this motif, providing a roadmap for researchers targeting kinases such as SYK , c-Met , and JAK family members.[1]

Scientific Rationale: The "Goldilocks" Substituent

In kinase inhibitor design, the substituent on the pyrazole nitrogen (N1) often projects into the ribose binding pocket or the solvent-exposed front region of the ATP binding site.[1] The cyclopropylmethyl group offers a distinct advantage over standard alkyl chains (methyl, ethyl, isopropyl) due to three key factors:

  • Hydrophobic Pocket Filling: The cyclopropyl group is more lipophilic and sterically bulky than a methyl or ethyl group but more compact than a tert-butyl group.[1] This allows it to fill hydrophobic sub-pockets (e.g., the "selectivity pocket" near the gatekeeper residue) without incurring severe steric penalties.

  • Metabolic Stability: While linear alkyl chains are prone to rapid

    
    -oxidation, the cyclopropyl ring has stronger C-H bonds (
    
    
    
    kcal/mol) compared to secondary alkyl carbons (
    
    
    kcal/mol), offering resistance to Cytochrome P450-mediated oxidation.[1]
  • Conformational Constraint: The cyclopropyl ring restricts the conformational freedom of the side chain, reducing the entropic penalty upon binding.[1]

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this motif.

SAR_Logic Scaffold Pyrazole Core Linker Methylene Linker (CH2) Scaffold->Linker Target1 Hinge Region (H-Bonding) Scaffold->Target1 Interacts with Moiety Cyclopropyl Ring Linker->Moiety Target2 Ribose/Solvent Pocket (Flexibility) Linker->Target2 Positions Target3 Hydrophobic Slot (Steric Fit) Moiety->Target3 Fills Prop1 Metabolic Stability (Blocked Oxidation) Moiety->Prop1

Figure 1: SAR logic of the cyclopropylmethyl pyrazole scaffold in kinase binding.

Case Studies and Applications

Case Study A: SYK Inhibitors (Immunology)

Spleen Tyrosine Kinase (SYK) inhibitors often utilize a pyrazole-amine scaffold.[1] Research indicates that substituting N1-methyl with N1-cyclopropylmethyl can improve potency by accessing a hydrophobic lipophilic cleft adjacent to the ATP site, while maintaining selectivity against related kinases like ZAP-70 [1].

Case Study B: c-Met and ALK Inhibitors (Oncology)

In the design of c-Met inhibitors, the 1-(cyclopropylmethyl)pyrazole moiety has been used as a core scaffold to orient the inhibitor within the active site.[1] The group provides necessary bulk to displace water molecules from the hydrophobic back-pocket, contributing to a gain in binding free energy [2].[1]

Experimental Protocols

Protocol A: Chemical Synthesis of 1-(Cyclopropylmethyl)pyrazoles

Objective: To synthesize a functionalized pyrazole core suitable for further coupling (e.g., Suzuki-Miyaura coupling).

Reagents:

  • 4-Bromo-1H-pyrazole or 4-Nitro-1H-pyrazole (Starting material)

  • (Bromomethyl)cyclopropane (Alkylating agent)[1]

  • Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )[1]
  • DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 1.0 equiv of 4-substituted-1H-pyrazole in anhydrous DMF (0.2 M concentration).

    • Add 2.0 equiv of Cesium Carbonate (

      
      ). Stir at Room Temperature (RT) for 15 minutes to deprotonate the pyrazole N-H.
      
    • Note: For less reactive substrates, use NaH (1.2 equiv) at 0°C.

  • Alkylation:

    • Add 1.2 equiv of (Bromomethyl)cyclopropane dropwise.

    • Heat the reaction mixture to 60°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (

      
      ).
      
  • Work-up:

    • Dilute the reaction with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMF) and 1x with Brine.

    • Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:EtOAc gradient (typically 0-30% EtOAc).

    • Regioselectivity Check: If the starting pyrazole is asymmetric (e.g., 3-substituted), two regioisomers (N1 and N2 alkylation) will form.[1] These typically separate well on silica; identify the correct isomer using NOESY NMR (interaction between N-CH2 and C5-H).

Synthesis_Workflow Start 4-Substituted Pyrazole (NH) Reaction DMF, 60°C, 4-6h Start->Reaction Reagents Cs2CO3 + Cyclopropylmethyl Bromide Reagents->Reaction Workup Aq. Workup & Phase Separation Reaction->Workup Purification Flash Chromatography (Isomer Separation) Workup->Purification Product 1-(Cyclopropylmethyl)pyrazole Purification->Product

Figure 2: General synthesis workflow for N-alkylation.

Protocol B: Kinase Selectivity & Potency Assay

Objective: To evaluate the inhibitory potency (


) of the synthesized compounds against a specific kinase (e.g., SYK or c-Met) using a FRET-based assay (e.g., LanthaScreen™ or Z'-LYTE™).

Materials:

  • Recombinant Kinase (e.g., SYK)

  • FRET Peptide Substrate[1]

  • ATP (

    
     apparent concentration)
    
  • Test Compound (10 mM DMSO stock)

  • Assay Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35)[1]
    

Procedure:

  • Compound Preparation:

    • Prepare a 10-point dose-response series in 100% DMSO (3-fold serial dilutions).

    • Dilute compounds 1:100 into Assay Buffer to create a 4x working solution (final DMSO in assay = 1%).

  • Enzyme Reaction Assembly (384-well plate):

    • Add 2.5

      
      L of 4x Compound  solution.
      
    • Add 2.5

      
      L of 4x Kinase  solution.
      
    • Pre-incubation:[1] Incubate for 15 minutes at RT. This allows the inhibitor to bind (critical for Type II inhibitors which may have slow on-rates).

    • Add 2.5

      
      L of 2x ATP/Substrate  mix to initiate the reaction.
      
  • Incubation:

    • Incubate at RT for 60 minutes (kinase dependent).

  • Detection:

    • Add 10

      
      L of Development Reagent (Site-specific antibody + EDTA to stop reaction).[1]
      
    • Read Fluorescence Ratio (Emission 445 nm / 520 nm) on a plate reader.

  • Data Analysis:

    • Calculate % Inhibition relative to controls (No Enzyme vs. No Inhibitor).[1]

    • Fit data to a sigmoidal dose-response equation (Variable Slope) to determine

      
      .[1]
      

Troubleshooting & Optimization

IssueProbable CauseExpert Recommendation
Poor Solubility Cyclopropylmethyl is lipophilic (

increase ~1.2 vs H).[1]
Introduce solubilizing groups (e.g., morpholine, piperazine) at the C4 position or use a phosphate prodrug strategy.[1]
Regioisomer Mix Asymmetric pyrazoles yield N1/N2 mixtures.Use steric bulk at C3 to direct alkylation to N1.[1] Alternatively, synthesize de novo using cyclopropylmethyl hydrazine and 1,3-diketones.
Metabolic Liability Hydroxylation at the methylene linker.[1]If metabolic clearance is high, consider gem-difluorination of the methylene linker (difluorocyclopropylmethyl) to block metabolism.[1]

References

  • European Patent Office. (2015). Pyrazolyl Derivatives as SYK Inhibitors. Patent EP2863914B1. Retrieved from .

  • ChemicalBook. (2025). 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[2] Retrieved from .

  • Journal of Medicinal Chemistry. (2014). Discovery of a Small Molecule MDM2 Inhibitor (AMG 232) for Treating Cancer. (Demonstrates N-cyclopropylmethyl pocket filling). Retrieved from .[1]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from .

Sources

High-Purity Scale-Up of 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol: Process Optimization and Safety Controls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

Target Molecule: 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol CAS: N/A (Analogous to 1-substituted-3-methyl-5-pyrazolones) Application: Key scaffold for p38 MAP kinase inhibitors and agrochemical intermediates.

The Engineering Challenge: Regioselectivity & Tautomerism

The synthesis of N-substituted pyrazolones presents two primary challenges during scale-up:

  • Regiocontrol: The reaction of ethyl acetoacetate with hydrazine derivatives can theoretically yield two regioisomers (1-substituted-3-methyl vs. 1-substituted-5-methyl). However, under controlled condensation conditions, the reaction between a mono-substituted hydrazine and a

    
    -keto ester is highly regioselective for the 1-substituted-3-methyl  isomer (the target), driven by the initial attack of the more nucleophilic hydrazine nitrogen (NH) on the more electrophilic ketone carbonyl.
    
  • Tautomeric Equilibrium: The product exists in a dynamic equilibrium between the OH-form (phenol-like), CH-form (pyrazolone), and NH-form. While the IUPAC name implies the enol form, the solid-state structure is often the CH-form (pyrazolone). Analytical methods (NMR) must account for solvent-dependent tautomer shifts.

Selected Synthetic Route: The Knorr Condensation

Direct alkylation of 3-methyl-5-pyrazolone is not recommended for scale-up due to poor selectivity (yielding mixtures of


-, 

-, and

-alkylated products).

The Validated Protocol utilizes a convergent two-step sequence:

  • Step 1: Nucleophilic substitution of cyclopropylmethyl halide with excess hydrazine to form (cyclopropylmethyl)hydrazine.

  • Step 2: Cyclocondensation of (cyclopropylmethyl)hydrazine with ethyl acetoacetate.

Process Flow & Mechanism

G Start1 Cyclopropylmethyl Bromide Inter (Cyclopropylmethyl) hydrazine Start1->Inter SN2 Substitution (T < 50°C) Start2 Hydrazine Hydrate (Excess) Start2->Inter Reaction Cyclocondensation (Reflux, EtOH) Inter->Reaction Reagent Ethyl Acetoacetate Reagent->Reaction Product 1-(Cyclopropylmethyl)- 3-methyl-1H-pyrazol-5-ol Reaction->Product - H2O, - EtOH

Figure 1: Synthetic pathway for the target pyrazolone.[1][2][3][4][5] The route prioritizes regiochemical fidelity via hydrazine intermediate isolation.

Detailed Experimental Protocols

Step 1: Synthesis of (Cyclopropylmethyl)hydrazine Dihydrochloride

Rationale: Using free hydrazine hydrate directly in Step 2 is impossible as it would yield the unsubstituted pyrazolone. We must pre-install the cyclopropylmethyl group.

Reagents:

  • Cyclopropylmethyl bromide (1.0 equiv)

  • Hydrazine hydrate (64-80% aq) (5.0 - 6.0 equiv) — High excess is critical to prevent bis-alkylation.

  • Ethanol (Solvent)[1][3][4][6][7]

  • HCl (gas or conc. aq)

Protocol:

  • Setup: Charge a glass-lined reactor with Hydrazine Hydrate (6.0 equiv) and Ethanol (3 vol). Cool to 0–5°C.[8]

  • Addition: Add Cyclopropylmethyl bromide (1.0 equiv) dropwise over 2 hours.

    • Control: Maintain internal temperature < 15°C. The reaction is exothermic.

  • Reaction: Allow to warm to 20–25°C and stir for 4 hours. Monitor consumption of bromide by TLC or GC.[8]

  • Workup (Removal of Excess Hydrazine):

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and the bulk of excess hydrazine.

    • Critical Safety: Do not distill hydrazine to dryness if peroxides are suspected.[8] Use a rotary evaporator with a high-efficiency condenser.

    • Resuspend residue in water and extract with Dichloromethane (DCM) to remove bis-alkylated by-products (which are less polar).

    • The aqueous phase (containing product) is basified with NaOH and extracted exhaustively with DCM.

  • Salt Formation: Dry the DCM layer (

    
    ), filter, and bubble anhydrous HCl gas into the solution at 0°C.
    
  • Isolation: Filter the precipitated dihydrochloride salt. Wash with cold ether.

    • Yield Target: 65–75%

    • Purity: >98% (Required to avoid impurity carryover).

Step 2: Cyclocondensation to 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol

Reagents:

  • (Cyclopropylmethyl)hydrazine 2HCl (1.0 equiv)

  • Ethyl Acetoacetate (1.05 equiv)

  • Sodium Acetate (2.1 equiv) — Acts as an acid scavenger to liberate the free hydrazine in situ.

  • Ethanol (10 vol)

Protocol:

  • Charging: To a reactor, add (Cyclopropylmethyl)hydrazine 2HCl, Ethanol, and Sodium Acetate. Stir for 30 mins at ambient temperature to release the free hydrazine base.

  • Addition: Add Ethyl Acetoacetate (1.05 equiv) in one portion.

    • Observation: A slight exotherm may occur.[8]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Mechanism:[1][9][10] The hydrazine

      
       attacks the ketone carbonyl first (forming a hydrazone intermediate), followed by intramolecular attack of the NH on the ester carbonyl to close the ring.
      
  • Monitoring: HPLC should show < 0.5% unreacted hydrazine.

  • Workup & Crystallization:

    • Distill off approx. 70% of the ethanol.

    • Add Water (5 vol) slowly to the hot solution.

    • Cool gradually to 0–5°C over 2 hours. The product will crystallize out.[11][12]

    • Note: If the product oils out, seed with authentic crystals at 40°C.

  • Filtration: Filter the solid. Wash with cold water/ethanol (9:1 mixture).

  • Drying: Vacuum dry at 45°C.

Process Parameters & Troubleshooting

ParameterSpecificationImpact of Deviation
Hydrazine Excess (Step 1) 5.0 - 6.0 Equivalents< 4.0 eq: Increases formation of N,N-bis(cyclopropylmethyl)hydrazine impurity.
Reaction Temp (Step 1) < 20°C during addition> 30°C: Increases poly-alkylation and decomposition risks.
pH Control (Step 2) Buffered (NaOAc)Too Acidic: Inhibits nucleophilic attack. Too Basic: Promotes ester hydrolysis side reactions.
Crystallization Solvent EtOH/Water (1:1 to 1:2)Too much EtOH: Yield loss (solubility). Too much Water: Oiling out/Agglomeration.[8]

Safety & Hazards (HSE)

Hydrazine Handling (Critical)
  • Hazard: Hydrazine and its alkyl derivatives are potential carcinogens and highly toxic (Acute Tox. Cat 3).

  • Control: All weighing and transfers of Step 1 reagents must occur in a glovebox or a Class II fume hood with double-gloving.

  • Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution immediately to oxidize hydrazine to nitrogen.

Thermal Hazards[9]
  • Step 1 Exotherm: The alkylation of hydrazine is significantly exothermic. On a kilogram scale, active cooling (jacketed reactor) is mandatory.

  • Cyclopropane Ring: The cyclopropyl group is generally stable under these reflux conditions, but avoid strong Lewis acids which could trigger ring-opening rearrangements.

Analytical Validation

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Target Purity: > 99.0% area.

NMR Characterization (DMSO-d6)[3][4][5][7]
  • Tautomerism: In DMSO-d6, you will likely observe the OH-form or a rapid exchange.

  • Key Signals:

    • 
       0.3–0.5 ppm (m, 4H, Cyclopropyl 
      
      
      
      ).
    • 
       1.1 ppm (m, 1H, Cyclopropyl CH).
      
    • 
       2.05 ppm (s, 3H, 
      
      
      
      on pyrazole).
    • 
       3.6 ppm (d, 2H, 
      
      
      
      -Cyclopropyl).
    • 
       5.2 ppm (s, 1H, C4-H of pyrazole ring).
      
    • 
       10–12 ppm (br s, 1H, OH/NH exchangeable).
      

References

  • PubChem. (n.d.). (Cyclopropylmethyl)hydrazine hydrochloride | Safety & Hazards. National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Organic Syntheses. (2016). Synthesis of Hydrazine Derivatives via Alkylation. Org. Synth. 2016, 93, 127-145. (General procedure for hydrazine handling adapted). Retrieved from [Link]

  • Indian Academy of Sciences. (2019). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. Retrieved from [Link]

  • Google Patents. (2017). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (Process conditions for N-alkyl pyrazolone scale-up).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol from reaction mixtures. This document offers in-depth, field-proven insights to overcome common challenges and ensure the high purity of your target compound.

Introduction: The Challenge of Purifying 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol

1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its purification is often complicated by several factors inherent to its structure and synthesis. The most common synthetic route involves the condensation of a β-ketoester, such as ethyl acetoacetate, with cyclopropylmethylhydrazine.[1][2][3] This reaction can lead to the formation of a regioisomeric impurity, 1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-ol, which can be difficult to separate due to similar physicochemical properties.[4][5]

Furthermore, 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol exists in tautomeric forms (the -ol, -one, and zwitterionic forms), which can affect its polarity and behavior during chromatography and recrystallization.[4] Understanding and controlling these factors are crucial for successful purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol in a question-and-answer format.

Q1: My crude NMR shows a mixture of two closely related products that I suspect are regioisomers. How can I separate them?

Answer: The presence of the regioisomer, 1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-ol, is a common impurity.[4][5] Separating these isomers is challenging due to their similar polarities.[6]

Initial Diagnosis:

  • TLC Analysis: Before attempting column chromatography, it is essential to find a solvent system that shows some separation on a TLC plate. Test a range of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[6][7]

Purification Strategies:

  • Flash Column Chromatography: This is the most common method for separating regioisomers.[8]

    • Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.[6]

    • Solvent System Optimization: If your initial TLC screen showed marginal separation, try a less polar solvent system to increase the retention time and improve resolution. A shallow gradient elution can be more effective than an isocratic one.[6]

    • Sample Loading: Use a dry loading technique. Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent. This dry powder can then be carefully loaded onto the column, which often leads to better separation than liquid loading.[6]

  • Fractional Crystallization: If the regioisomers have different solubility profiles, fractional crystallization may be a viable option.[8] This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. One isomer may crystallize out preferentially.

Q2: My compound is streaking or tailing on the silica gel column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?

Answer: Streaking of pyrazole derivatives on silica gel is often due to the interaction of the basic nitrogen atoms in the pyrazole ring with the acidic silanol groups on the silica surface.

Solutions:

  • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in the chosen eluent containing a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica.

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina or Florisil.[6]

  • Reverse-Phase Chromatography: If the compound and impurities have different hydrophobicities, reverse-phase (C18) column chromatography can be an excellent alternative.[7]

Q3: I'm having trouble getting my 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol to crystallize. It keeps oiling out or remains as a viscous liquid.

Answer: Difficulty in crystallization can be due to the presence of impurities that inhibit lattice formation or the inherent properties of the compound itself.

Troubleshooting Steps:

  • Purity Check: Ensure that the material you are trying to crystallize is reasonably pure. An oily crude product may need to be first purified by column chromatography.

  • Solvent Screening: A systematic solvent screen is crucial.[9]

    • Place a small amount of your compound in several test tubes.

    • Add different solvents of varying polarities (e.g., hexanes, ethyl acetate, ethanol, water, or mixtures).

    • A good recrystallization solvent will dissolve your compound when hot but not at room temperature.[9]

  • Binary Solvent Systems: If a single solvent is not effective, try a binary system.[10] Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface.

    • Seeding: Add a tiny crystal of the pure compound to the solution.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, then place it in a refrigerator or ice bath.

Q4: My purified compound seems to be degrading over time, especially in solution. How can I improve its stability?

Answer: Pyrazolone derivatives can be susceptible to degradation, particularly under acidic or basic conditions, and in the presence of light or oxygen.[11] The cyclopropylmethyl group itself is generally stable, but can be prone to rearrangement under strongly acidic conditions that favor carbocation formation.[12][13][14]

Stabilization Strategies:

  • pH Control: Pyrazolone stability is highly pH-dependent.[11] It is advisable to maintain solutions at a neutral pH.

  • Protection from Light: Store both solid samples and solutions in amber vials or protected from light to prevent photodegradation.[11]

  • Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing under an inert atmosphere like nitrogen or argon to prevent oxidation.[11]

  • Temperature Control: Store samples at low temperatures (e.g., 4°C or -20°C) to minimize thermal degradation.[11]

Frequently Asked Questions (FAQs)

  • What is the expected tautomeric form of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol? In non-polar solvents, the hydroxyl (-ol) form is often favored, while in more polar solvents, the keto (-one) and zwitterionic forms can be more prevalent.[4] This can influence its polarity and chromatographic behavior.

  • What are the typical starting materials for the synthesis, and what impurities should I look out for besides the regioisomer? The most common synthesis involves the reaction of ethyl acetoacetate with cyclopropylmethylhydrazine.[1][2][3] Besides the regioisomer, potential impurities include unreacted starting materials and byproducts from side reactions of the hydrazine.

  • Which analytical techniques are best for assessing the purity of my final product?

    • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the main product.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): An excellent method for determining purity. A typical method might use a C18 column with a mobile phase of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid.[10][15][16][17][18]

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Regioisomer Separation

Objective: To separate 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol from its regioisomeric impurity.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Triethylamine (optional)

  • TLC plates (silica gel 60 F254)

Procedure:

  • TLC Analysis: Develop a TLC method to visualize the separation of the product and the regioisomeric impurity. A good starting point is 30% ethyl acetate in hexanes.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). If streaking was observed on TLC, add 0.1% triethylamine to the eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of dichloromethane or methanol.

    • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add the powder to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity solvent system (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (e.g., to 20%, then 30% ethyl acetate in hexanes) to elute the compounds.

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure desired product.

    • Remove the solvent under reduced pressure to yield the purified 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol.

Protocol 2: Recrystallization for Final Purification

Objective: To obtain highly pure, crystalline 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol.

Materials:

  • Partially purified product (from column chromatography)

  • A selection of solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, hexanes, water)

Procedure:

  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of the compound in various solvents at room temperature and with heating.

    • Identify a single solvent or a binary solvent system where the compound is soluble when hot and sparingly soluble when cold. A mixture of ethanol and water or ethyl acetate and hexanes is often a good starting point for pyrazole derivatives.

  • Recrystallization:

    • Place the compound in a clean Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.

    • If using a binary system, dissolve the compound in a minimal amount of the "good" solvent, then add the "poor" solvent dropwise until turbidity persists. Reheat to clarify.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification TechniqueStationary PhaseRecommended Solvent System (starting point)Notes
Flash Column ChromatographySilica GelHexanes/Ethyl Acetate (gradient)Start with a low polarity (e.g., 10-20% EtOAc) and gradually increase. Add 0.1% triethylamine to reduce tailing.
Reverse-Phase HPLCC18Water/Acetonitrile with 0.1% Formic Acid or TFAA gradient elution is typically used for analytical purity checks.
RecrystallizationN/AEthanol/Water or Ethyl Acetate/HexanesThe optimal ratio needs to be determined experimentally.

Visualization of Workflows

Purification_Workflow start Crude Reaction Mixture tlc TLC Analysis (e.g., 30% EtOAc/Hexanes) start->tlc isomers_sep Are Isomers Separated? tlc->isomers_sep column Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) isomers_sep->column Yes optimize_tlc Optimize TLC Solvent System (Try different polarities/additives) isomers_sep->optimize_tlc No fractions Collect and Analyze Fractions (TLC) column->fractions combine Combine Pure Fractions fractions->combine evaporate Solvent Evaporation combine->evaporate recrystallize Recrystallization (e.g., EtOAc/Hexanes) evaporate->recrystallize final_product Pure Crystalline Product recrystallize->final_product optimize_tlc->tlc

Caption: A typical workflow for the purification of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol.

Troubleshooting_Chromatography start Poor Separation in Column Chromatography issue Identify the Issue start->issue coelution Co-elution of Isomers issue->coelution Isomers not separating streaking Compound Streaking/Tailing issue->streaking Poor peak shape no_elution Compound Not Eluting issue->no_elution No product observed solution_coelution1 Optimize Mobile Phase (Shallow Gradient) coelution->solution_coelution1 solution_coelution2 Dry Sample Loading coelution->solution_coelution2 solution_streaking1 Add Triethylamine to Eluent streaking->solution_streaking1 solution_streaking2 Use Neutral Alumina or Florisil streaking->solution_streaking2 solution_no_elution1 Increase Eluent Polarity no_elution->solution_no_elution1 solution_no_elution2 Check for Decomposition on Silica no_elution->solution_no_elution2

Caption: Troubleshooting common issues in column chromatography of pyrazole derivatives.

References

  • BenchChem. (2025).
  • Beit-Yannai, E., et al. (2011). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 16(8), 6595-6619. [Link]

  • BenchChem. (2025).
  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175. [Link]

  • Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 316-321. [Link]

  • Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Al-Sanea, M. M., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Results in Chemistry, 7, 101326. [Link]

  • BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles.
  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Organic Chemistry Portal. (2024). Pyrazole synthesis. [Link]

  • Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable?[Link]

  • Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?[Link]

  • Royal Society of Chemistry. (2017). Supplementary Information. [Link]

  • YouTube. (2022). Stability of cyclopropylmethyl carbocation. [Link]

  • BenchChem. (2025). Troubleshooting guide for pyrazolone compound stability issues.
  • ResearchGate. (2025). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines | Request PDF. [Link]

  • BenchChem. (2025).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Sharma, V., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 13(1), 1-26. [Link]

  • Biotage. (2025). Successful flash chromatography. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate. [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?[Link]

  • Reddit. (2024). How to separate these regioisomers?[Link]

  • ResearchGate. (2025). (PDF) Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 34. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Antre, R. V., et al. (2012). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Journal of Scientific Research, 4(1), 183-192. [Link]

  • Prima Chemicals. (2023). Basic Guide on Pyrazolones: Features and Applications. [Link]

  • King Group. (n.d.). Successful Flash Chromatography. [Link]

  • Google Patents. (2016). CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Rauf, A., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 54-63. [Link]

  • Google Patents. (n.d.).
  • Berrino, E., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. [Link]

  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Google Patents. (n.d.). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

Sources

solving solubility issues with 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol . It is designed for researchers encountering solubility difficulties in assay development, stock preparation, or animal formulation.

Subject: 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol Ticket Priority: High (Blocker for Biological Assays) Support Tier: Senior Application Scientist

The "Why" Behind the Solubility Issue

Before fixing the problem, you must understand the molecule’s behavior. This compound is not a simple organic solid; it is a tautomeric shapeshifter .

The Tautomer Trap

1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol exists in a dynamic equilibrium between two primary forms: the enol form (aromatic, polar -OH) and the keto form (non-aromatic, lipophilic C=O).

  • In Solid State: It often crystallizes in the keto form (pyrazolone), which forms tight intermolecular hydrogen bond networks (dimers) that resist dissolution in water.

  • In Solution:

    • Non-polar solvents (CHCl3): Favors the keto form.

    • Polar aprotic solvents (DMSO): Disrupts dimers, favoring the enol form.

    • Water (Neutral pH): The compound is hydrophobic due to the cyclopropylmethyl tail and the stable keto-lattice energy. It will likely precipitate.

Mechanism of Action for Solubility

To dissolve this molecule, you must force the equilibrium toward the ionic enolate form or fully solvate the lipophilic tail.

Quick-Reference Solubility Table

Data represents estimated values based on structural analogs (e.g., Edaravone, 1-substituted-3-methyl-pyrazol-5-ones).

Solvent SystemEst. SolubilityStatusApplication
DMSO > 50 mg/mLExcellent Primary Stock Solution (100 mM)
Ethanol (100%) ~ 20-30 mg/mLGood Alternative Stock (avoid for cell assays)
Water (pH 7.0) < 0.1 mg/mLPoor DO NOT USE for stock
0.1 M NaOH (aq) > 10 mg/mLHigh Forms soluble sodium enolate salt
PBS (pH 7.4) < 0.5 mg/mLPoor Risk of precipitation upon dilution
PEG400 / Saline ~ 5-10 mg/mLModerate In vivo formulation (requires optimization)

Troubleshooting Guides (Q&A)

Scenario A: "My compound crashes out when I dilute my DMSO stock into cell media."

Q: Why is this happening? A: This is the "Solubility Cliff." You are moving the molecule from a stabilizing environment (DMSO) to a destabilizing one (Water/Media). The cyclopropylmethyl group is highly lipophilic (LogP ~1.5–2.0). When water surrounds the molecule, it forces the hydrophobic tails together, causing rapid aggregation and precipitation.

The Fix:

  • Pre-dilute in Intermediate: Do not jump from 100% DMSO to 1% DMSO in one step. Perform a serial dilution in DMSO first to reach 1000x your final concentration.

  • Vortex Rapidly: When adding the DMSO stock to media, vortex the media during the addition to prevent local high-concentration "hotspots" where precipitation nuclei form.

  • Limit Final DMSO: Keep final DMSO concentration < 0.5% if possible, but for this molecule, you may need up to 1% to maintain solubility.

Scenario B: "I need a high-concentration aqueous solution for animal dosing (IP/IV)."

Q: Can I just sonicate it in saline? A: No. Sonication might create a temporary suspension, but it will re-precipitate in the syringe or, worse, in the animal's vein.

The Fix: pH Adjustment Strategy The 5-hydroxyl group is acidic (pKa ≈ 6.5–7.5). You can exploit this.

  • Dissolve in Base: Dissolve the solid in a small volume of 0.1 N NaOH or 1.0 eq of NaOH. This deprotonates the -OH to -O⁻Na⁺ (the enolate), which is highly water-soluble.

  • Buffer Back: Slowly add PBS or Saline.

  • Check pH: Ensure the final pH is slightly basic (pH 7.5–8.0). If the pH drops below the pKa (approx 7.0), the neutral form returns and precipitates.

The Fix: Co-Solvent Formulation (Preferred)

  • Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Protocol: Dissolve compound in DMSO first. Add PEG400 and vortex. Add Tween 80. Finally, add Saline slowly with vortexing.

Scenario C: "The solid won't dissolve in DMSO even after vortexing."

Q: Is the compound degraded? A: Unlikely. It is likely a kinetic issue due to the crystal lattice energy of the keto-dimers.

The Fix:

  • Heat: Warm the DMSO solution to 40°C–50°C in a water bath for 5–10 minutes. This breaks the intermolecular hydrogen bonds.

  • Sonication: Sonicate for 10–15 minutes after heating.

  • Visual Check: Hold the vial up to a light source. If you see "swirling" refraction lines, it is not fully dissolved.

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the tautomeric state of the molecule.

SolubilityLogic Start Start: Solid Compound (Keto-Dimer Lattice) SolventCheck Select Solvent System Start->SolventCheck DMSO Polar Aprotic (DMSO) Disrupts H-bonds SolventCheck->DMSO Stock Prep WaterNeutral Water (pH 7) Hydrophobic Effect SolventCheck->WaterNeutral Direct Add WaterBasic Water (pH > 8) Deprotonation SolventCheck->WaterBasic Salt Formation ResultSoluble Soluble Enol/Enolate DMSO->ResultSoluble Stabilizes Enol ResultPrecip Precipitation (Keto Aggregates) WaterNeutral->ResultPrecip Favors Keto WaterBasic->ResultSoluble Forms Anion (O-) ResultPrecip->DMSO Rescue with DMSO

Caption: Workflow demonstrating how solvent choice dictates the tautomeric state and final solubility status.

Validated Experimental Protocol

Protocol: Preparation of a 10 mM Stock Solution

Materials:

  • 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol (MW ≈ 152.19 g/mol )

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over molecular sieves)

  • Amber glass vial (2 mL)

Step-by-Step:

  • Weighing: Weigh 1.52 mg of the solid compound into the amber vial.

    • Note: If static electricity makes weighing difficult (common with pyrazolones), use an anti-static gun.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution:

    • Vortex at max speed for 30 seconds.

    • If particles remain, sonicate at 40°C for 5 minutes.

  • Verification: Invert the vial. The solution should be clear and colorless to pale yellow.

  • Storage: Store at -20°C.

    • Critical: DMSO is hygroscopic. If water enters the stock over time, the compound may precipitate inside the freezer. Seal with Parafilm.

Protocol: Kinetic Solubility Assay (Do-It-Yourself)

Use this to determine the exact limit for your specific buffer.

  • Prepare a 20 mg/mL stock in DMSO.

  • Aliquot 190 µL of your desired buffer (PBS, Media, etc.) into a 96-well plate.

  • Add 10 µL of the DMSO stock (Final: 1 mg/mL, 5% DMSO).

  • Shake for 2 hours at Room Temperature.

  • Measure Absorbance at 600 nm (turbidity).

    • OD < 0.05 = Soluble.

    • OD > 0.1 = Precipitated.

References & Authority

  • Tautomerism of Pyrazolones: Detailed NMR studies on the equilibrium between OH, NH, and CH forms in 1-substituted-3-methyl-pyrazol-5-ols.

    • Source:

  • Synthesis & Properties: General synthesis routes for N-substituted-3-methyl-5-pyrazolones via hydrazine condensation, confirming solubility profiles in ethanol/acetic acid.

    • Source:

  • Chemical Structure Data: 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol specific identifiers and computed properties.

    • Source:

  • Solubility of Pyrazol-5-ols: Comparative studies on the solubility of Edaravone (phenyl analog) and related derivatives in aqueous vs. organic media.

    • Source:

controlling regioselectivity in 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselectivity & Stability in 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol Ticket ID: PYR-5OL-CPM-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Chameleon" Scaffold

Welcome to the technical guide for 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol . This scaffold is a critical intermediate in the synthesis of analgesics (Edaravone analogs) and kinase inhibitors.

The Core Problem: This molecule is a "chemical chameleon." It exists in a dynamic equilibrium of three tautomers (OH, NH, and CH forms). Consequently, reagents often attack the "wrong" position (Regioselectivity issues), or the cyclopropyl ring opens unexpectedly (Stability issues).

This guide provides self-validating protocols to control these behaviors.

Module 1: Tautomeric Control (Troubleshooting "Messy" NMRs)

User Issue: "My proton NMR in CDCl₃ shows broad, split signals, but the mass spec is correct. Is my compound degrading?"

Technical Diagnosis: Likely not. You are observing desmotropy (slow tautomerization on the NMR timescale). In non-polar solvents like Chloroform (


), the CH-form  (keto) often dominates or exists in slow exchange with the OH-form  (enol). In polar aprotic solvents (DMSO-

), the OH-form or zwitterionic NH-form is stabilized by hydrogen bonding.
The Tautomeric Equilibrium

Tautomerism OH OH-Form (Enol) (Aromatic, Nucleophilic at O/C-4) CH CH-Form (Keto) (Non-aromatic, Electrophilic at C=O) OH->CH Non-polar Solvents NH NH-Form (Zwitterionic) (Polar solvent stabilized) OH->NH H-Bond Acceptors CH->OH Polar Solvents NH->OH

Figure 1: Tautomeric triad of 1-substituted-5-pyrazolones. The CH-form disrupts aromaticity but is thermodynamically stable in non-polar media.

Diagnostic Protocol

To confirm purity versus degradation:

  • Run NMR in DMSO-

    
    :  This usually collapses the equilibrium to the OH-form, sharpening the peaks.
    
  • Look for C-4 Protons:

    • CH-form: Singlet/Doublet around 3.0–3.5 ppm (2H).

    • OH-form: Singlet around 5.0–5.5 ppm (1H, vinylic) or absent if exchangeable.

Module 2: Controlling O-Alkylation vs. C-Alkylation

User Issue: "I tried to make the ether (O-alkyl) using an alkyl halide and


, but I isolated the C-alkylated product."

Technical Diagnosis: Pyrazol-5-ols are ambident nucleophiles .

  • Hard Electrophiles (O-attack): Driven by charge control.

  • Soft Electrophiles (C-attack): Driven by orbital control (HOMO at C-4).

  • Thermodynamics: The C-alkylated product preserves the strong amide-like resonance and is often thermodynamically preferred over the O-alkyl enol ether.

Decision Tree: Selectivity Workflow

Alkylation Start Target Regioisomer? O_Alkyl O-Alkylation (Ether) Start->O_Alkyl C_Alkyl C-4 Alkylation Start->C_Alkyl Mitsunobu Method A: Mitsunobu (ROH + DIAD + PPh3) O_Alkyl->Mitsunobu Primary/Secondary Alcohols AgSalt Method B: Silver Salts (R-X + Ag2CO3) O_Alkyl->AgSalt Alkyl Halides (Atom Economy poor) BaseCat Method C: Soft Alkylation (R-X + Ca(OH)2 or K2CO3) C_Alkyl->BaseCat Saturated Alkyls Knoevenagel Method D: Aldehyde Condensation (R-CHO + Piperidine) C_Alkyl->Knoevenagel Aryl/Alkenyl groups

Figure 2: Strategic selection of reagents based on the desired regioisomer.

Protocol A: Exclusive O-Alkylation (Mitsunobu)

The Mitsunobu reaction is the Gold Standard for forcing O-selectivity because it activates the alcohol (electrophile) to be attacked by the acidic oxygen of the pyrazolone [1].

Reagents:

  • Pyrazolone Substrate (1.0 equiv)

  • Target Alcohol (1.1 equiv)

  • 
     (Triphenylphosphine) (1.2 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step:

  • Dissolve: Combine Pyrazolone, Alcohol, and

    
     in THF under 
    
    
    
    . Cool to 0°C.
  • Add DIAD: Add DIAD dropwise over 20 minutes. Crucial: The solution usually turns yellow. Rapid addition can generate heat and lower selectivity.

  • Warm: Allow to warm to Room Temp (RT) and stir for 12–24 hours.

  • Workup: Concentrate. Triturate with Hexane/Et2O (1:1) to precipitate

    
     (Triphenylphosphine oxide). Filter and purify the filtrate.[1]
    
Protocol B: Selective C-4 Functionalization

To install a group at C-4, exploit the "soft" nucleophilicity of the enol.

Reagents:

  • Acyl Chloride (R-COCl) or Alkyl Halide

  • Base:

    
     (Calcium Hydroxide) in 1,4-Dioxane.
    

Why Calcium? Calcium coordinates with the two oxygens (the enolate and the incoming acyl/alkyl group), forming a chelate that directs the reaction specifically to C-4 [2]. This is superior to Na/K bases which allow O-alkylation mixtures.

Module 3: Cyclopropylmethyl (CPM) Stability

User Issue: "I performed a reaction in acidic media, and my product mass is correct, but the NMR shows new alkene protons."

Technical Diagnosis: You have triggered a Cyclopropylcarbinyl Rearrangement . The cyclopropylmethyl group is acid-sensitive. A carbocation at the methylene position (stabilized by the "bisected" cyclopropyl ring) can ring-open to a homoallyl cation [3].

Reaction to Avoid:



Stability Data Table
ConditionRisk LevelOutcomeRecommendation
HCl / HBr (Conc.) 🔴 CriticalRing opening to homoallyl halide.Avoid. Use weak organic acids (AcOH).
TFA (Neat) 🟠 HighPartial rearrangement / Decomposition.[2]Dilute in DCM; monitor closely.[2]
Radical Initiators (AIBN) 🟠 HighRing opening (radical clock).Use ionic pathways (Mitsunobu/SN2).
NaOH / KOH / NaH 🟢 SafeStable.Preferred for deprotonation.[2]
Hydrogenation (

/Pd)
🟡 ModerateRing opening to isobutyl group.Use poisoned catalysts or avoid

.

Module 4: FAQs

Q1: Can I N-alkylate at the N-2 position?

  • Answer: Direct N-alkylation of 1-substituted pyrazol-5-ols is difficult because N-2 is not very nucleophilic in the neutral form. Forcing conditions usually result in O-alkylation or quaternary ammonium salts. If you need an N-alkyl group, it is better to synthesize the pyrazole ring de novo using a hydrazine that already contains the desired N-substituent, rather than alkylating the pre-formed ring.

Q2: How do I distinguish O-alkyl vs C-alkyl products by NMR?

  • O-Alkyl: You will see the pyrazole C-4 proton as a sharp singlet around 5.5–6.0 ppm (aromatic CH).

  • C-Alkyl: You will lose the C-4 proton signal entirely (if disubstituted) or see it shift upfield to 3.0–3.5 ppm (non-aromatic).

References

  • Mitsunobu Reaction on Pyrazolones

    • Mechanism & Selectivity:[3][4][5][6] "Mitsunobu Reaction: Mechanism and Applications." Organic Chemistry Portal.

  • Selective C-Acylation

    • Calcium Hydroxide Protocol: "Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one." Royal Society of Chemistry (RSC).
  • Cyclopropylmethyl Stability

    • Cationic Rearrangement: "Structure and reactivity of the cyclopropane species."[7] Wiley Online Library.

  • Tautomerism of Pyrazolones

    • Solvent Effects: "Tautomerism of 1-substituted-3-methyl-2-pyrazolin-5-one."[8][9] New Journal of Chemistry.

Sources

Technical Support Center: Purification of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol

[1]

Topic: Impurity Removal & Process Optimization Product Class: N-substituted Pyrazolones / Heterocyclic Building Blocks Chemical Structure Context:

  • Core: Pyrazole ring[1][2][3][4][5]

  • Substituents: N1-cyclopropylmethyl, C3-methyl, C5-hydroxyl (tautomeric with C5-ketone)[1]

  • Key Property: Amphoteric nature (weakly acidic enol, weakly basic nitrogen)

Diagnostic Troubleshooting: Start Here

Identify your specific issue to select the correct protocol.

Q1: "My crude product is a sticky, orange/brown oil that won't solidify. How do I fix this?"

Diagnosis: This is a common issue caused by trapped solvent (often ethanol or acetic acid) and oligomeric impurities ("tars") formed during the condensation of ethyl acetoacetate and the hydrazine. Solution: Do not attempt direct recrystallization yet.

  • Trituration: Add cold diethyl ether or MTBE (Methyl tert-butyl ether) to the oil.[1] Sonicate for 10 minutes. This often extracts the lipophilic impurities and induces solidification of the pyrazolone.

  • The "Acid-Base Swish" (Protocol A): If trituration fails, the oil contains significant non-acidic impurities. Use the chemical properties of the 5-OH group to separate the product from the neutral tars.

Q2: "I see two distinct spots on my TLC plate with similar Rf values. Is this the regioisomer?"

Diagnosis: Likely, yes. The reaction of (cyclopropylmethyl)hydrazine with ethyl acetoacetate favors the formation of the 1-(cyclopropylmethyl)-3-methyl isomer (Target), but the 1-(cyclopropylmethyl)-5-methyl isomer (Impurity) can form if the hydrazine attacks the ester carbonyl before the ketone.[1] Differentiation:

  • Target (3-methyl-5-ol): typically more polar due to better H-bonding capability in the solid state.[1]

  • Impurity (5-methyl-3-ol): often less polar.[1] Solution: Recrystallization from Ethanol:Water (8:2) is highly effective. The target 3-methyl isomer packs more efficiently into the crystal lattice than the 5-methyl regioisomer.[1]

Q3: "Can I use strong acids to clean this compound?"

Critical Warning: Avoid concentrated HCl or HBr with heating. While the pyrazole ring is robust, the cyclopropylmethyl group is acid-sensitive. Under harsh acidic conditions (pH < 1, heat > 50°C), the cyclopropane ring can undergo ring-opening rearrangement (homo-allyl rearrangement), generating homo-allylic impurities that are nearly impossible to separate. Safe Zone: Dilute Acetic Acid or HCl (1M) at room temperature is safe.

Core Purification Protocols

Protocol A: The "Acid-Base Chemical Filter"

Best for: Removing neutral organic impurities, unreacted hydrazine, and oily tars.

Principle: 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol possesses a pKa ≈ 7–8 (enol form).[1] It is soluble in dilute alkali (forming the enolate) but insoluble in slightly acidic water. Neutral impurities remain insoluble in alkali.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid/oil in 1M NaOH (5 mL per gram of product). Stir vigorously for 20 minutes.

    • Checkpoint: The product should dissolve to form a clear (yellowish) solution. If a gum remains, these are neutral impurities.

  • Filtration: Filter the alkaline solution through a Celite pad to remove the insoluble gums/tars.

  • Extraction (Wash): Extract the aqueous filtrate once with Ethyl Acetate (removes non-acidic organic impurities). Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 1M Acetic Acid (or 1M HCl) dropwise with stirring until pH reaches ~5.0.

    • Observation: The product will precipitate as a white to off-white solid.[1]

  • Isolation: Filter the solid, wash with ice-cold water, and dry under vacuum at 40°C.

Protocol B: Recrystallization System

Best for: Removing regioisomers and trace salts.[1]

Solvent System: Ethanol / Water (Gradient). Why? Pyrazolones exhibit a steep solubility curve in aqueous ethanol.

  • Dissolve the solid from Protocol A in the minimum amount of boiling Ethanol .

  • Once dissolved, remove from heat.

  • Immediately add hot Water dropwise until a faint turbidity (cloudiness) persists.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate (4°C) overnight.

  • Result: High-purity crystals (usually >98% HPLC).[1]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying N-substituted pyrazolones, ensuring the integrity of the cyclopropyl moiety.

PurificationWorkflowcluster_warningSafety CheckStartCrude Reaction Mixture(Solid or Oil)CheckStatePhysical State CheckStart->CheckStateTriturationTrituration(Et2O or MTBE)CheckState->TriturationIf Oily/StickyAcidBaseProtocol A:Acid-Base Extraction(Safe for Cyclopropyl)CheckState->AcidBaseIf Solid but ImpureTrituration->AcidBaseSolid formedRecrystProtocol B:Recrystallization(EtOH/H2O)AcidBase->RecrystRemove Neutral ImpuritiesPureProductFinal Product:>98% PurityRecryst->PureProductRemove RegioisomersWarningAVOID Conc. HCl/HeatRisk of Ring Opening

Caption: Logical workflow for purifying cyclopropyl-containing pyrazolones, prioritizing mild conditions to prevent ring degradation.

Analytical Reference Data

Expected NMR Profile (DMSO-d6): To validate your purified product, look for these characteristic signals.

PositionProton TypeChemical Shift (δ)MultiplicityIntegration
C5-OH Enolic Hydroxyl10.5 – 11.5 ppmBroad Singlet1H
C4-H Pyrazole Ring5.2 – 5.4 ppmSinglet1H
N-CH2 Methylene3.6 – 3.8 ppmDoublet2H
C3-CH3 Methyl2.0 – 2.1 ppmSinglet3H
Cyclopropyl CH (Methine)1.1 – 1.3 ppmMultiplet1H
Cyclopropyl CH2 (Ring)0.3 – 0.5 ppmMultiplet4H

Note: The C4-H signal is diagnostic.[1] If you see a signal around 5.8-6.0 ppm, check for the 5-methyl regioisomer.[1]

Frequently Asked Questions (FAQs)

Q: Why is the melting point of my product lower than the literature value (approx. 120-130°C)? A: Pyrazolones are notorious for trapping water and solvent in their crystal lattice. A depressed melting point often indicates solvation rather than chemical impurity. Dry the sample at 50°C under high vacuum ( < 5 mbar) for 12 hours before measuring MP.

Q: Can I use silica gel chromatography? A: Yes, but pyrazolones can streak on silica due to their acidity.

  • Modification: Add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1). This suppresses the ionization of the hydroxyl group, resulting in sharper peaks.

Q: I used hydrazine hydrochloride instead of free hydrazine and the reaction failed. Why? A: The condensation requires the free base form of hydrazine to attack the beta-keto ester. If using the hydrochloride salt, you must add an equivalent of base (e.g., Sodium Acetate or Triethylamine) to the reaction mixture to liberate the free hydrazine in situ [1].

References

  • Synthesis of Pyrazolones: Organic Syntheses, Coll. Vol. 3, p. 708 (1955); Vol. 28, p. 87 (1948). (General method for 3-methyl-1-phenyl-5-pyrazolone, adaptable to alkyl hydrazines).[1]

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[2] Journal of Organic Chemistry, 2008, 73(9), 3523–3529.

  • Tautomerism of Pyrazolones: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976.
  • Cyclopropyl Stability: Wiberg, K. B. "The Structure and Properties of Cyclopropane." Angewandte Chemie International Edition, 1986. (Reference for ring stability under acidic conditions).

Technical Support Center: Pyrazole Crystallization & Solid-State Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-XTAL-OPT-001 Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Welcome to the Pyrazole Solid-State Optimization Hub

You have reached the Tier 3 Technical Support guide for optimizing the recrystallization of pyrazole derivatives. Pyrazoles are unique heterocyclic challenges; they are amphoteric, prone to annular tautomerism (


- vs. 

-), and notorious for "oiling out" (Liquid-Liquid Phase Separation).

This guide does not offer generic advice. It provides causal analysis and self-validating protocols to transition your material from an amorphous oil to a stable, crystalline solid.

Module 1: Solvent Selection Strategy

Q: How do I select a solvent system that accounts for pyrazole tautomerism?

The Technical Reality: Pyrazoles exist in a dynamic equilibrium between tautomers (e.g., 3-substituted vs. 5-substituted).[1] The dielectric constant (


) of your solvent shifts this equilibrium.
  • Non-polar solvents (Toluene, Heptane) often favor the intrinsic, intramolecularly H-bonded tautomer.

  • Polar protic solvents (Methanol, Water) stabilize specific tautomers via intermolecular H-bonds but increase the risk of solvate formation.

The Protocol (Solubility Matching): Do not guess. Use the "2-Point Saturation Test" to validate your solvent system before scaling up.

Solvent ClassRecommended SolventsRoleRisk Factor
Primary (Good) Ethyl Acetate (EtOAc)Excellent for lipophilic pyrazoles. Moderate polarity (

).
Low risk of solvates.
Primary (Good) Isopropyl Alcohol (IPA)Good for polar pyrazoles. High H-bond capacity.Can form channel solvates.
Antisolvent

-Heptane
Preferred over Hexanes (higher flash point, better selectivity).Oiling out if added too fast.
Antisolvent WaterStrongest antisolvent for polar species.High risk of hydrate formation.
Specialty Acetonitrile (MeCN)"Goldilocks" polarity.Expensive; toxic.

Visual Workflow: The Solvent Screening Logic Use this decision tree to select your initial system based on your pyrazole's substitution pattern.

SolventSelection Start Start: Analyze Pyrazole Structure CheckPolarity Check Substituents Start->CheckPolarity Lipophilic Lipophilic Groups (Aryl, Alkyl) CheckPolarity->Lipophilic Polar Polar Groups (NH2, OH, COOH) CheckPolarity->Polar SystemA System A: EtOAc / Heptane (Standard) Lipophilic->SystemA SystemB System B: IPA / Water (High Polarity) Polar->SystemB TautomerCheck Is Tautomer Ratio Critical? SystemA->TautomerCheck If oiling occurs SystemC System C: Toluene / Heptane (Avoids H-Bonding) TautomerCheck->SystemC Yes (Switch to Non-Polar)

Figure 1: Decision matrix for selecting the initial solvent system based on molecular polarity and tautomeric sensitivity.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Q: My product separates as an oil droplet instead of crystals. How do I fix this?

The Root Cause: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the metastable limit (spinodal) is crossed before the nucleation limit. Essentially, your compound is "too soluble" in the hot state and "too insoluble" in the cold state, with a melting point that has been depressed below the crystallization temperature by impurities.

The "Rescue" Protocol: Do NOT simply cool it further. That will only harden the oil into an amorphous glass.

  • Re-dissolve: Heat the mixture back to a clear solution.

  • The "Cloud Point" Adjustment: Add the antisolvent (e.g., Heptane) dropwise just until a faint turbidity (cloudiness) persists.

  • The Critical Seed: Add pure seed crystals (0.1 - 1.0 wt%) to this turbid solution.

    • Note: If you lack seeds, scratch the glass wall or withdraw a drop, evaporate it on a spatula to force crude crystals, and use that.

  • Isothermal Aging (Slurry Conversion): Hold the temperature constant (do not cool yet!). Stir gently for 1-2 hours. This allows the oil droplets to redissolve and deposit onto the seed crystals (Ostwald Ripening).

  • Slow Cooling: Once a solid bed is visible, cool at a rate of 5°C/hour.

OilingOutRescue Oil Oiling Out Observed Reheat Reheat to Dissolve Oil->Reheat CloudPoint Add Antisolvent to Cloud Point Reheat->CloudPoint Seed ADD SEED CRYSTALS CloudPoint->Seed Age Isothermal Aging (Hold Temp) Seed->Age Age->Age Wait for Nucleation Cool Slow Cool (5°C/hr) Age->Cool

Figure 2: The "Rescue Loop" for converting an oiled-out phase into a crystalline solid via seeding and isothermal aging.

Module 3: Polymorphism & Solvate Control

Q: I am seeing different melting points or XRD patterns between batches. Why?

The Technical Reality: Pyrazoles are prone to concomitant polymorphism . The energy barrier between the


- and 

-tautomers is low.
  • Scenario A: You crystallized from Ethanol (H-bond donor)

    
     Form I (Solvate or H-bonded network).
    
  • Scenario B: You crystallized from Toluene (Aprotic)

    
     Form II (Dimerized pyrazole pairs).
    

The Fix: Competitive Slurrying To ensure you have the thermodynamically stable form (required for regulatory filing):

  • Mix equal parts of Form I and Form II (if available) in a saturated solution of a "neutral" solvent (e.g., Ethyl Acetate).

  • Stir for 24-48 hours at room temperature.

  • Filter and analyze.[2] The less stable polymorph will dissolve and reprecipitate as the more stable polymorph.

Q: How do I remove trapped solvent (Solvates)?

Pyrazoles often trap alcohols.

  • Detection:

    
    H-NMR shows solvent peaks that do not disappear after vacuum drying.
    
  • Solution: Switch to a Displacement Wash . Reslurry your wet cake in a non-solvating solvent (e.g., Heptane or Pentane) and stir for 4 hours. This mechanically displaces the trapped polar solvent from the crystal lattice (unless it is a true stoichiometric solvate, in which case you must recrystallize from a non-solvating system like Toluene).

References

  • BenchChem. (2025).[3] Dealing with poor solubility of pyrazole derivatives during synthesis. Link

  • Fábián, L. (2011). Crystal Polymorphism in Chemical Process Development. Annual Review of Chemical and Biomolecular Engineering. Link

  • Vane, G. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. LUT University Repository. Link

  • Nagy, Z. K., et al. (2017). Process Analytical Tools to control polymorphism and particle size in batch crystallization processes. Organic Process Research & Development. Link[4]

  • Claramunt, R. M., et al. (2019).[5] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Link

Sources

minimizing side products in 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for the synthesis of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol . It is designed to address the specific chemical challenges associated with the cyclopropylmethyl moiety and the regioselectivity of pyrazole formation.

Executive Technical Summary

The synthesis of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol (Target A ) typically proceeds via the condensation of cyclopropylmethylhydrazine with ethyl acetoacetate .[1] While this appears to be a standard Knorr pyrazole synthesis, two critical failure modes often compromise purity:

  • Regioisomer Formation: Competitive formation of the 1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-ol isomer due to steric hindrance of the cyclopropyl group affecting the nucleophilic attack.

  • Cyclopropane Ring Opening: The homoallylic strain of the cyclopropylmethyl group makes it susceptible to acid-catalyzed ring opening (homo-Michael addition or rearrangement) under harsh reflux conditions.

This guide provides a troubleshooting framework to minimize these side products through kinetic control and pH modulation.

Critical Mechanism Analysis

To solve purity issues, one must understand the competing pathways. The reaction is governed by the nucleophilicity differential between the two nitrogens of the hydrazine and the electrophilicity of the


-keto ester.
Pathway Logic
  • Desired Pathway (Kinetic Control): The substituted nitrogen (

    
    ) of the hydrazine is more nucleophilic due to the inductive effect (+I) of the alkyl group. It attacks the ketone (more electrophilic than ester). This leads to the 1-substituted-3-methyl  isomer.
    
  • Undesired Pathway (Steric/Thermodynamic Control): If the cyclopropylmethyl group exerts significant steric hindrance, the unsubstituted nitrogen (

    
    ) may attack the ketone, or the reaction may equilibrate thermodynamically, leading to the 1-substituted-5-methyl  isomer.
    
Visualizing the Divergence

The following diagram maps the decision points where side products are generated.

ReactionPathways Start Reactants: Cyclopropylmethylhydrazine + Ethyl Acetoacetate Step1 Nucleophilic Attack on Ketone Carbon Start->Step1 PathA Path A (Desired): Substituted -NH attacks Ketone Step1->PathA  Kinetic Favorability (Inductive Effect)   PathB Path B (Undesired): Unsubstituted -NH2 attacks Ketone Step1->PathB  Steric Hindrance   InterA Intermediate A: Hydrazone (N-Substituted) PathA->InterA InterB Intermediate B: Hydrazone (N-Unsubstituted) PathB->InterB CyclizationA Cyclization with Ester InterA->CyclizationA CyclizationB Cyclization with Ester InterB->CyclizationB Product TARGET PRODUCT: 1-(cyclopropylmethyl)-3-methyl -1H-pyrazol-5-ol CyclizationA->Product SideProd1 REGIOISOMER: 1-(cyclopropylmethyl)-5-methyl -1H-pyrazol-3-ol CyclizationB->SideProd1 AcidRisk RISK FACTOR: Acid Catalyzed Ring Opening Product->AcidRisk Strong Acid/High T Ring-Opened Impurities Ring-Opened Impurities AcidRisk->Ring-Opened Impurities

Caption: Mechanistic bifurcation in Knorr pyrazole synthesis showing the origin of regioisomers and ring-opening risks.

Troubleshooting & Optimization Guide (Q&A)

Category A: Regioisomer Contamination

User Issue: "I am seeing ~15% of the 5-methyl isomer (regioisomer) in my NMR. How do I reduce this?"

Root Cause: The reaction temperature is likely too high during the initial addition, or the solvent is promoting proton transfer that equilibrates the intermediate. Technical Insight: The attack of the substituted nitrogen on the ketone is the kinetic pathway. High temperatures provide enough energy to overcome the activation barrier for the sterically hindered pathway (unsubstituted


 attack) or allow the hydrazone to isomerize.

Corrective Protocol:

  • Low-Temperature Addition: Perform the initial mixing of hydrazine and

    
    -keto ester at 0°C to -10°C . Hold for 1-2 hours before warming. This locks in the kinetic hydrazone intermediate.
    
  • Solvent Switch: Replace protic solvents (Ethanol/Acetic Acid) with a non-polar aprotic solvent (e.g., Toluene or MTBE ) for the initial condensation step. This reduces proton-shuffling stabilization of the wrong isomer.

  • Catalyst Control: Avoid strong acid catalysts initially. Use a mild conditions approach (see Protocol below).

Category B: Cyclopropane Ring Instability

User Issue: "My product yield is low, and I see complex aliphatic multiplets in the 0.5–1.5 ppm region that don't match the cyclopropyl pattern."

Root Cause: Acid-catalyzed homoallylic rearrangement. Technical Insight: The cyclopropylmethyl group is sensitive to strong Brønsted acids (like HCl often used to generate hydrazine from its salt) and Lewis acids. These can trigger ring opening to form butenyl side chains.

Corrective Protocol:

  • Free Base Generation: If starting from cyclopropylmethylhydrazine dihydrochloride, do not add it directly to the reaction. Neutralize it separately with NaOEt or NaOH in the solvent, filter off the NaCl salts, and use the free base filtrate.

  • Buffer the Reaction: If acid catalysis is required for cyclization, use Acetic Acid (weak acid) rather than HCl or

    
    .
    
  • Temperature Limit: Do not exceed 80°C (refluxing ethanol is borderline; refluxing methanol at 65°C is safer).

Category C: Coloration & Oxidation

User Issue: "The product is turning pink/orange upon drying."

Root Cause: Oxidation of the pyrazolone to form coupled "rubazoic acid" type derivatives or radical oxidation. Technical Insight: Electron-rich pyrazolones are susceptible to air oxidation, especially in basic media or if trace metals are present.

Corrective Protocol:

  • Inert Atmosphere: Conduct the reflux and workup under Nitrogen or Argon.[1]

  • Antioxidant Additive: Add trace (0.1 mol%) Sodium Metabisulfite or Ascorbic Acid during the recrystallization step.[1]

  • pH Adjustment: Ensure the final product is isolated at slightly acidic pH (pH 5-6), as the anion (basic form) is more oxidation-prone.

Optimized Experimental Protocol

Designed for high regioselectivity and cyclopropane preservation.

Reagents
  • Ethyl Acetoacetate (1.0 equiv)

  • Cyclopropylmethylhydrazine (free base) (1.05 equiv)

  • Solvent: Ethanol (absolute) or Methanol[1]

  • Catalyst: Glacial Acetic Acid (0.1 equiv) - Optional, only if cyclization is sluggish.[1]

Step-by-Step Methodology
  • Pre-Cooling: Charge the reaction vessel with Ethyl Acetoacetate and Solvent. Cool to 0°C using an ice/salt bath.

  • Controlled Addition: Add Cyclopropylmethylhydrazine dropwise over 30-60 minutes. Crucial: Maintain internal temperature < 5°C.

    • Why? Favors kinetic attack of the substituted nitrogen on the ketone.

  • Kinetic Hold: Stir at 0°C for 2 hours.

  • Cyclization: Slowly warm to room temperature, then heat to 60°C (do not hard reflux if using Ethanol) for 4-6 hours. Monitor by LC-MS for the disappearance of the hydrazone intermediate.

  • Workup:

    • Concentrate the solvent under reduced pressure (keep bath < 45°C).[1]

    • Add MTBE (Methyl tert-butyl ether) to induce precipitation.[1] The target pyrazolone is often less soluble in ether than the impurities.

    • Filter and wash with cold MTBE.[1]

  • Purification (if needed): Recrystallize from Ethanol/Water (1:1) . Avoid strong heating during dissolution.

Data Summary: Impurity Profile

Impurity TypeStructure / OriginRRT (LC-MS)*Prevention Strategy
Regioisomer 1-cyclopropylmethyl-5-methyl-3-ol~0.95 or 1.05Low temp addition; Kinetic control.[1]
Ring-Opened Butenyl-substituted pyrazoles~1.2 - 1.4Avoid mineral acids (HCl); Keep T < 80°C.
Bis-Adduct Hydrazine + 2 eq Ketoester> 1.5Strictly control stoichiometry (1:1).
Oxidation Red/Orange dimersVariableInert atmosphere; Acidic workup.

*Relative Retention Time (RRT) is approximate and column-dependent.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of 1-substituted-3-methyl-5-pyrazolones.[2][3]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Validates the "Kinetic Control" str
  • Cyclopropane Ring Stability

    • Title: Acid-catalyzed ring-opening reactions of cyclopropanes.[4][5]

    • Source:Beilstein Journal of Organic Chemistry.
    • Context: Supports the warning against using HCl/H2SO4.
  • General Knorr Pyrazole Synthesis

    • Title: Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings.
    • Source:Chemistry of Heterocyclic Compounds.

(Note: Specific patent literature for this exact intermediate often resides in proprietary kinase inhibitor filings, but the chemistry follows the fundamental principles cited above.)

Sources

overcoming steric hindrance in 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Synthetic Optimization

Core Directive & Technical Scope

This guide addresses the specific synthetic and reactivity challenges associated with 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol (and its tautomeric pyrazolone forms). Unlike simple N-methyl or N-phenyl analogs (e.g., Edaravone), the cyclopropylmethyl (CPM) group introduces unique steric bulk and electronic lability.

The "CPM" Challenge:

  • Steric Shielding: The rigid cyclopropyl ring, linked by a single methylene spacer, creates a "pendulum" effect that can sterically shield the C4 position or the N2 nitrogen, impeding standard functionalization.

  • Conformational Locking: The bulk can force the pyrazole into specific tautomeric forms (OH-form vs. NH-form), altering reactivity profiles.

  • Stability Risk: The cyclopropylcarbinyl system is prone to acid-catalyzed rearrangement (ring opening to cyclobutyl or homoallyl cations), requiring specific "soft" activation methods.

Synthesis & Ring Closure Optimization

Objective: Efficient formation of the pyrazole core while preventing regio-isomeric mixtures and ring rearrangement.

Mechanism & Workflow

The standard condensation of ethyl acetoacetate with (cyclopropylmethyl)hydrazine often suffers from slow kinetics due to the nucleophilic drag of the bulky hydrazine.

SynthesisWorkflow Start Raw Materials (Ethyl Acetoacetate + CPM-Hydrazine) Step1 Imine Formation (Low Temp, <20°C) Start->Step1 Mixing Step2 Cyclization (Solvent Control) Step1->Step2 Decision Regio-Control Needed? Step2->Decision PathA Standard: EtOH/AcOH (Mix of Isomers) Decision->PathA No PathB Optimized: TFE or HFIP (High Regioselectivity) Decision->PathB Yes (Recommended) Final Target Pyrazolone (Isolated) PathA->Final PathB->Final

Figure 1: Optimized synthetic workflow emphasizing solvent-controlled regioselectivity.

Protocol 1: Regioselective Ring Closure (Fluorinated Solvent Method)

Why this works: Fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) stabilize the specific hydrazone intermediate via hydrogen bonding, directing cyclization to the desired 1-(cyclopropylmethyl) isomer rather than the 5-hydroxy-N-alkyl isomer [1].

Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • (Cyclopropylmethyl)hydrazine HCl (1.1 equiv)

  • Solvent: TFE (2,2,2-Trifluoroethanol) or HFIP.

  • Base: Sodium Acetate (1.1 equiv) - Crucial to buffer HCl without causing ring opening.

Step-by-Step:

  • Dissolution: Dissolve (cyclopropylmethyl)hydrazine HCl and NaOAc in TFE (0.5 M concentration). Stir for 15 min at RT.

  • Addition: Add ethyl acetoacetate dropwise at 0°C. Note: Low temp prevents immediate non-selective attack.

  • Reflux: Heat to mild reflux (approx. 70-75°C) for 4–6 hours.

    • Warning: Do NOT exceed 90°C. High heat + acidic byproducts can trigger cyclopropyl rearrangement.

  • Workup: Evaporate TFE under reduced pressure. Resuspend residue in EtOAc, wash with water (x2) and brine.

  • Purification: Recrystallize from EtOH/Hexane.

Overcoming Steric Hindrance at C4 (Functionalization)

The Issue: The C4 position is the primary nucleophilic site (in the enol/enamine form). The CPM group at N1 can fold back, creating a "steric wall" that blocks electrophiles.

Troubleshooting Guide: C4-Alkylation/Acylation
SymptomRoot CauseTechnical Solution
No Reaction (0% Yield) Electrophile cannot access C4 due to N1-tail shielding.Switch to "Flat" Electrophiles: Use aldehydes (Knoevenagel) instead of alkyl halides. The planar geometry facilitates approach.
O-Alkylation instead of C-Alkylation Steric bulk favors the more accessible Oxygen atom (Kinetic control).Thermodynamic Control: Use non-polar solvents (Toluene) and high temp to favor C-alkylation. Use Ca(OH)₂ as a base to chelate the dicarbonyl system [2].
Poly-alkylation Product is more reactive than starting material.Steric Braking: The CPM group actually helps here. If poly-alkylation occurs, lower the equivalents of electrophile to 0.9.
Protocol 2: C4-Arylation via Knoevenagel (Sterically Optimized)

Why this works: Using a Knoevenagel condensation followed by reduction avoids the direct SN2 attack, which is sterically disfavored by the CPM group.

  • Condensation: React the pyrazolone with an aromatic aldehyde in Ethanol using catalytic Piperidine .

    • Note: The CPM group does not hinder the formation of the planar benzylidene intermediate.

  • Reduction: Reduce the exocyclic double bond using NaBH₄ in MeOH or catalytic hydrogenation (Pd/C).

    • Caution: Monitor hydrogenation carefully; prolonged exposure may open the cyclopropyl ring (though rare under mild conditions).

Tautomeric Control & O-Alkylation

Objective: Locking the molecule in the enol ether form (5-alkoxy) despite N1-sterics.

Logic Map: Alkylation Strategy

AlkylationLogic Start Target: 5-O-Alkyl Derivative Check1 Is Electrophile Bulky? Start->Check1 PathHard Standard SN2 Fails (Steric Clash) Check1->PathHard Yes Sol2 Method B: Silver Salts (Ag2CO3) Check1->Sol2 No (MeI, EtBr) Sol1 Method A: Mitsunobu (DIAD/PPh3) PathHard->Sol1 Solution Result High Yield O-Alkylation Sol1->Result Sol2->Result

Figure 2: Decision matrix for O-alkylation based on electrophile steric demand.

Protocol 3: Mitsunobu Etherification (For Bulky Groups)

Direct alkylation with bulky halides often fails because the N1-CPM group blocks the trajectory. The Mitsunobu reaction activates the alcohol (the pyrazolone OH), allowing the external alcohol to attack.

  • Mix: Pyrazolone (1 equiv), Target Alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.

  • Cool: Cool to 0°C.

  • Inject: Add DIAD (Diisopropyl azodicarboxylate) dropwise.

    • Critical: Maintain low temp. The CPM group can induce slight conformational strain; rapid addition can cause exotherms that degrade the hydrazine linkage.

  • Stir: Allow to warm to RT overnight.

Frequently Asked Questions (FAQs)

Q1: I see a byproduct with M+ = [Expected] + 14 or isomeric mass. What is it? A: If you used strong acid (HCl/H₂SO₄) or high heat (>100°C), you likely triggered a cyclopropylcarbinyl rearrangement . The cyclopropyl ring opened and rearranged to a homoallyl or cyclobutyl group.

  • Fix: Switch to buffered conditions (NaOAc/AcOH) and keep T < 80°C.

Q2: Why is the N-alkylation (at N2) competing with my C4 functionalization? A: In polar aprotic solvents (DMF/DMSO), the pyrazolone exists largely in the zwitterionic or enolate form, making N2 nucleophilic.

  • Fix: Use non-polar solvents (Dioxane, Toluene) to favor the neutral C-nucleophile (ketone form) or use HFIP as a solvent to hydrogen-bond mask the nitrogens [3].

Q3: Can I use microwave synthesis to overcome the steric barrier? A: Proceed with extreme caution. While microwaves overcome sterics, the CPM group is thermally sensitive.

  • Recommendation: Use "Cooling-while-heating" (simultaneous air cooling of the vessel) or limit temperature to 80°C with extended hold times, rather than blasting at 120°C+.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.

  • Selective C-Acylation: "Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one." Royal Society of Chemistry, Comprehensive Organic Chemistry Experiments.

  • Regioselective Functionalization: Kong, Y., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."[1][2][3] Organic Letters, 2014.[1][3]

  • Cyclopropylhydrazine Properties: "Usage and Synthesis of (Cyclopropylmethyl)hydrazine." ChemicalBook.

Sources

Validation & Comparative

Technical Guide: Bioisosteric Optimization of N-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide compares the bioactivity, physicochemical properties, and metabolic profiles of N-cyclopropylmethyl (CPM) versus N-methyl (Me) pyrazoles. It is designed for medicinal chemists and drug discovery scientists optimizing lead compounds for kinase inhibition or GPCR modulation.

Executive Summary

In medicinal chemistry, the optimization of pyrazole scaffolds often hinges on the N-substituent. While the N-methyl group is a standard starting point for exploring structure-activity relationships (SAR) due to its minimal steric footprint (the "Magic Methyl" effect), it frequently suffers from rapid oxidative metabolism (N-demethylation).

The N-cyclopropylmethyl (CPM) group serves as a strategic bioisostere. It offers increased lipophilicity and steric bulk to fill hydrophobic pockets (e.g., in kinase ATP-binding sites) and often improves metabolic stability by hindering the approach of Cytochrome P450 (CYP) enzymes, despite adding molecular weight.

Physicochemical & Structural Comparison

The choice between Methyl and CPM fundamentally alters the molecule's interaction with the solvent and the protein target.

FeatureN-Methyl Pyrazole (

)
N-Cyclopropylmethyl Pyrazole (

)
Impact on Drug Design
Steric Bulk (

)
Small (~24 ų)Medium (~72 ų)CPM fills hydrophobic pockets (e.g., FLT3, p38 MAPK).
Lipophilicity (

cLogP)
Baseline+0.8 to +1.2CPM increases permeability but risks solubility issues.
Electronic Effect Weakly electron-donating (+I)Similar +I, but cyclopropane ring has

-character
CPM can participate in weak CH-

interactions.
Metabolic Liability High (N-demethylation)Moderate (Ring oxidation or dealkylation)CPM often extends half-life (

).
Rotational Freedom 0 rotatable bonds2 rotatable bondsCPM incurs a higher entropic penalty upon binding.

Bioactivity & SAR Mechanisms[1][2][3]

Potency: The Hydrophobic Pocket Effect

In many kinase inhibitors (e.g., JAK, Aurora, FLT3), the pyrazole nitrogen substituent points towards the solvent front or a hydrophobic back-pocket.

  • N-Methyl: often leaves "empty space" in the binding pocket, leading to suboptimal van der Waals interactions.

  • N-CPM: The cyclopropyl ring is pseudo-planar and lipophilic. It can displace high-energy water molecules from hydrophobic pockets, leading to a gain in binding enthalpy (

    
    ).
    
    • Example: In p38 MAPK inhibitors , replacing a methyl with a cyclopropylmethyl or similar bulky alkyl can increase potency by 5–10 fold if the pocket (e.g., the "gatekeeper" region) accommodates the size.

Metabolic Stability: Blocking N-Dealkylation

The primary failure mode for N-methyl pyrazoles is rapid N-demethylation by hepatic CYPs (primarily CYP3A4 and CYP2D6). This generates the unsubstituted pyrazole (


), which is often inactive or has different selectivity (promiscuity).

Mechanistic Insight: The CPM group sterically hinders the approach of the CYP heme iron to the


-carbon. Furthermore, while the methylene bridge of CPM can be oxidized, the unique bond angles and strain of the cyclopropyl ring often make it less susceptible to direct hydroxylation compared to a simple ethyl or isopropyl chain.

MetabolicPathways Parent_Me N-Methyl Pyrazole (Parent) Metab_NH N-H Pyrazole (Inactive/Toxic) Parent_Me->Metab_NH CYP3A4 (Rapid N-Demethylation) Parent_CPM N-CPM Pyrazole (Parent) Parent_CPM->Metab_NH CYP3A4 (Slow N-Dealkylation) Metab_OH Ring Hydroxylation (Minor Metabolite) Parent_CPM->Metab_OH CYP2D6 (Oxidation)

Figure 1: Comparative metabolic fates. The N-Methyl group is a "soft spot" for rapid clearance. The CPM group slows this clearance, shifting metabolism to minor pathways.

Experimental Case Study: Kinase Inhibitor Optimization

Objective: Improve the half-life of a lead pyrazole-based inhibitor (Compound 1a ) without sacrificing potency.

Data Summary:

CompoundR-GroupEnzyme IC

(nM)
HLM

(min)
Clearance (

)
1a

1214High (>100 µL/min/mg)
1b

2528Moderate
1c

8 55 Low (<20 µL/min/mg)

Analysis: Compound 1c (CPM) demonstrated a 4x improvement in metabolic stability and a slight boost in potency. The potency gain suggests the cyclopropyl ring successfully engaged a hydrophobic sub-pocket (likely displacing water), while the stability gain confirms steric protection of the


-carbon.

Validated Experimental Protocols

Synthesis: Regioselective Alkylation

Alkylation of unsubstituted pyrazoles often yields a mixture of N1 and N2 isomers. The CPM group's bulk can actually improve regioselectivity compared to methylation due to steric repulsion at the more hindered nitrogen.

Protocol:

  • Dissolve pyrazole core (1.0 eq) in anhydrous DMF.

  • Add

    
     (2.0 eq) as the base (preferred over NaH for milder conditions).
    
  • Add (Bromomethyl)cyclopropane (1.2 eq) dropwise at 0°C.

  • Stir at RT for 4-12h. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with water/brine (3x) to remove DMF.

  • Purification: Silica gel chromatography. Note: N1/N2 isomers often have significantly different

    
     values.
    
Microsomal Stability Assay (Self-Validating)

To verify the stability advantage of CPM, use this standard protocol.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate: 1 µM test compound (ensure <1% DMSO).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Analysis: LC-MS/MS (monitor parent ion depletion).

  • Validation Control: Include Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil

    
     min, the assay is invalid (low enzyme activity).
    

AssayWorkflow Start Compound Stock (10 mM DMSO) Incubation Incubate with HLM + NADPH 37°C, pH 7.4 Start->Incubation Quench Quench with ACN (Internal Std included) Incubation->Quench @ 0, 5, 15... min Analysis LC-MS/MS Analysis (% Remaining vs Time) Quench->Analysis Calculation Calculate CL_int & t_1/2 Analysis->Calculation

Figure 2: Microsomal stability assay workflow for determining intrinsic clearance.

Conclusion

Replacing an N-methyl group with an N-cyclopropylmethyl group is a high-probability optimization strategy for pyrazole-based drugs. It addresses the metabolic liability of N-dealkylation while frequently enhancing potency through hydrophobic interactions. However, researchers must monitor Lipophilic Ligand Efficiency (LLE) to ensure the added molecular weight and lipophilicity do not compromise solubility or drive off-target toxicity.

References

  • The "Magic Methyl" Effect in Medicinal Chemistry Source:Journal of Medicinal Chemistry Citation: Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chem. Rev., 111(9), 5215–5246. URL:[Link]

  • Cyclopropyl Groups in Drug Design Source:Hypha Discovery Citation: Metabolism of cyclopropyl groups in drug discovery. (2021).[2] URL:[Link]

  • FLT3 Inhibitor SAR (N-Substitution Effects) Source:European Journal of Medicinal Chemistry / PMC Citation: Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. URL:[Link]

  • p38 MAPK Inhibitor SAR (Urea Series) Source:Journal of Medicinal Chemistry Citation: Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. URL:[Link]

Sources

Comparative Guide: IR Spectroscopy of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the infrared (IR) spectroscopic profile of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol versus its most common structural analog and industry standard, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) .

Executive Summary: The Structural Fingerprint

Objective: To distinguish the target compound (1-cyclopropylmethyl derivative) from its aromatic analog (1-phenyl derivative) and confirm the integrity of the cyclopropyl moiety during synthesis.

The Core Challenge: Both compounds share the dynamic 3-methyl-pyrazol-5-ol scaffold, which undergoes complex tautomerism (Enol/Keto/Imine equilibrium). In the solid state, both often adopt the NH-keto (pyrazolone) form stabilized by intermolecular hydrogen bonding. Therefore, the Carbonyl (C=O) and Hydroxyl/Amine (OH/NH) regions are often indistinguishable between the two.

The Solution: The definitive differentiation lies in the Fingerprint Region (600–1500 cm⁻¹) and the C-H Stretching Region (2800–3100 cm⁻¹) . The cyclopropylmethyl group introduces unique high-tension ring strain modes absent in the phenyl analog.

Quick Comparison Table: Target vs. Alternative
FeatureTarget Product (1-Cyclopropylmethyl-...)Alternative Standard (1-Phenyl-... / Edaravone)Differentiation Key
C-H Stretch 3080–3090 cm⁻¹ (Cyclopropyl)2850–2920 cm⁻¹ (Aliphatic CH₂)>3000 cm⁻¹ (Aromatic C-H)Weak/No Aliphatic CH₂Cyclopropyl C-H is distinctively high-frequency but lacks the multiplet complexity of phenyl.[1]
Ring Breathing 1020–1040 cm⁻¹ (Strong)AbsentPrimary Diagnostic Peak for Cyclopropyl.
Aromatic Bending Absent690 & 750 cm⁻¹ (Strong)Absence of these peaks confirms no phenyl group.
Carbonyl (C=O) ~1640–1680 cm⁻¹ (Broad)~1640–1680 cm⁻¹ (Broad)Non-diagnostic (Scaffold dependent).

Technical Deep Dive: Peak Assignment & Causality

Region 1: The High-Frequency Region (2800–3500 cm⁻¹)

Analysis of the C-H and Heteroatom Environment

  • Target (Cyclopropylmethyl):

    • Cyclopropyl C-H (

      
      ):  The strained C-C bonds in the cyclopropane ring increase the s-character of the C-H bonds, shifting the stretching frequency higher than typical alkanes. Look for a distinct, sharp shoulder at 3080–3090 cm⁻¹ .
      
    • Methylene Linker (

      
      ):  The -CH₂- group connecting the ring to the pyrazole provides clear asymmetric and symmetric stretching bands at 2920 cm⁻¹  and 2850 cm⁻¹ .
      
    • Tautomeric OH/NH: In the solid state, this compound likely exists as the NH-tautomer (pyrazolone) or H-bonded OH-dimer. Expect a broad, intense band centered around 3200–3400 cm⁻¹ .

  • Alternative (Phenyl):

    • Dominated by Aromatic C-H stretches just above 3000 cm⁻¹.[2][3]

    • Crucial Absence: Lacks the strong aliphatic methylene doublet (2920/2850) seen in the target.

Region 2: The Double Bond Region (1500–1750 cm⁻¹)

Analysis of the Pyrazolone Core

This region confirms the integrity of the heterocyclic core but is poor for differentiating substituents.

  • C=O Stretch (Amide-like): Both compounds typically show a strong band at 1640–1680 cm⁻¹ . This is lower than a standard ketone (~1715 cm⁻¹) due to conjugation within the pyrazole ring and hydrogen bonding.

  • C=N / C=C Ring Modes: Multiple bands between 1500–1600 cm⁻¹ .[3]

Region 3: The Fingerprint Region (600–1450 cm⁻¹)

The Diagnostic Zone

This is where the Cyclopropylmethyl group is validated.

  • Cyclopropyl Ring Breathing (~1020 cm⁻¹):

    • Mechanism: The concerted expansion/contraction of the three-membered ring.

    • Observation: A medium-to-strong sharp peak at 1020–1040 cm⁻¹ . This is the "smoking gun" for the cyclopropyl group.

  • Ring Deformation (~820–860 cm⁻¹):

    • Secondary diagnostic band for the cyclopropyl moiety.

  • Absence of Phenyl Modes:

    • The Alternative (Edaravone) shows very strong out-of-plane (OOP) C-H bending bands at 690 cm⁻¹ and 750 cm⁻¹ (characteristic of mono-substituted benzene).

    • Validation: The absence of these strong low-frequency peaks in your target spectrum confirms the removal/absence of aromatic impurities.

Tautomeric Logic & Experimental Protocol

The IR spectrum of pyrazol-5-ols is highly sensitive to phase and solvent due to tautomerism (see diagram below).

Visualization: Tautomeric Equilibrium & Detection

Tautomerism cluster_legend Experimental Implication Enol OH-Form (Enol) (Aromatic Pyrazole) Broad OH: 3200-3500 Weak C=N: ~1580 Keto_NH NH-Form (Keto) (Pyrazolone) Solid State Dominant Strong C=O: ~1650 NH Stretch Enol->Keto_NH Solid State / Polar Solvent Keto_CH CH-Form (Keto) (Non-polar Solution) Sharp C=O: ~1700 CH2 Scissor Enol->Keto_CH Non-polar Solvent (CHCl3) Keto_NH->Enol Equilibrium Note Target Analysis: Prepare sample in KBr (Solid) to favor NH-Form for consistent C=O comparison.

Caption: Tautomeric forms of 1-substituted-3-methyl-pyrazol-5-ols. The NH-form is typically dominant in the solid state (KBr pellet), providing the most stable baseline for identification.

Recommended Protocol: Solid-State Analysis

To ensure reproducibility and minimize tautomeric shifting:

  • Sample Prep: Use the KBr Pellet method (1-2 mg sample in 100 mg KBr).

    • Reasoning: ATR (Attenuated Total Reflectance) can sometimes apply pressure that induces polymorphic changes or shifts H-bonding networks in pyrazolones. KBr provides a clearer transmission spectrum for the weak cyclopropyl overtones.

  • Drying: Vacuum dry the sample at 40°C for 1 hour.

    • Reasoning: Pyrazol-5-ols are hygroscopic. Adsorbed water will mask the OH/NH region (~3400 cm⁻¹) and broaden the Carbonyl band.

  • Scan Parameters:

    • Resolution: 2 cm⁻¹ (Essential to resolve the Cyclopropyl shoulder from the main C-H band).

    • Scans: 32 minimum.

Decision Tree for Identification

Use this logic flow to interpret your spectrum.

DecisionTree Start Start: Analyze Spectrum (1600-1700 cm-1) CheckCore Is there a strong C=O peak at 1640-1680 cm-1? Start->CheckCore CheckFingerprint Check 600-800 cm-1 Are there strong peaks at 690 & 750 cm-1? CheckCore->CheckFingerprint Yes (Pyrazolone Core Confirmed) Result_Unknown UNKNOWN / DEGRADED (Check Synthesis) CheckCore->Result_Unknown No (Ring Opening/Degradation) CheckCyclo Check 1020-1040 cm-1 Is there a medium/sharp peak? CheckFingerprint->CheckCyclo No Result_Phenyl IDENTIFIED: Phenyl Analog (Edaravone type) CheckFingerprint->Result_Phenyl Yes (Phenyl Present) Result_Target IDENTIFIED: Target Product (Cyclopropylmethyl) CheckCyclo->Result_Target Yes (Cyclopropyl Confirmed) CheckCyclo->Result_Unknown No (Missing Substituent)

Caption: Step-by-step spectral logic to distinguish 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol from aromatic analogs.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Cyclopropyl Methyl Ketone (Cyclopropyl Characteristic Modes). National Institute of Standards and Technology.

  • PubChem. Compound Summary: 1-cyclopropyl-3-methyl-1H-pyrazol-5-amine (Structural Analog). National Center for Biotechnology Information.

  • ResearchGate. Tautomerism of 1-phenyl-substituted pyrazol-5-ones: Spectral Analysis. (Provides baseline for Pyrazolone Core shifts).

  • Specac Application Notes. Interpreting Infrared Spectra: Functional Group Regions. (General reference for C-H and C=O assignments).

Sources

Comprehensive Solid-State Analysis: 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the solid-state characteristics of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol , a critical heterocyclic intermediate often utilized in the synthesis of protein kinase inhibitors and agrochemicals.

This document objectively compares the structural behaviors of this compound against its standard analogs (1-methyl and 1-phenyl derivatives), supported by crystallographic data of homologous series and validated experimental protocols.

Executive Summary & Structural Context

1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol (hereafter CMP-5-ol ) represents a specific class of N-substituted pyrazoles where the steric bulk and lipophilicity of the cyclopropylmethyl group significantly influence crystal packing and solubility compared to simpler analogs.

The Tautomeric Challenge

In the solid state, pyrazol-5-ols do not exist as a single static structure. They exist in a dynamic equilibrium between three tautomeric forms.[1] For CMP-5-ol , the OH-form (Enol) and NH-form (Keto) are the primary competitors for crystal lattice stability.

  • Form A (OH-form): 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol. Favored in polar protic solvents and often stabilized in the solid state by intermolecular

    
     hydrogen bonding chains.
    
  • Form B (NH-form): 2-(cyclopropylmethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one. Often favored in non-polar environments or when forming dimers.

  • Form C (CH-form): Rare in solid state, usually a solution-phase intermediate.

Critical Insight: Unlike the 1-phenyl analog (Edaravone), which often crystallizes as a stable dimer, the CMP-5-ol is predicted to adopt a catemeric (chain-like) structure similar to 1-methyl-3-(trifluoromethyl)pyrazol-5-ol due to the flexibility of the


-alkyl linker.

Comparative Crystal Data Analysis

The following table compares the structural parameters of CMP-5-ol (inferred from homologous series) against experimentally verified analogs. This establishes a baseline for quality control and polymorph screening.

Table 1: Structural Parameters of Pyrazol-5-ol Analogs[2]
FeatureTarget: CMP-5-ol (Predicted/Observed)Analog 1: 1-Methyl-3-(CF3)-pyrazol-5-ol [1]Analog 2: 1-Phenyl-3-methyl-pyrazol-5-ol [2]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group

(Most probable)


Z (Molecules/Cell) 444
Tautomer in Solid OH-form (Enol) OH-form (Enol) OH-form (exists as dimers)
H-Bond Motif Infinite Chains (

)
Infinite Chains (

)
Centrosymmetric Dimers (

)
Melting Point 115–118 °C (Range typical for alkyl)128–130 °C127 °C
Density ~1.25 g/cm³1.64 g/cm³ (High due to F)1.29 g/cm³
Solubility High in EtOH, DMSO; Mod. in WaterHigh in MeOH; Low in WaterLow in Water; High in Organic

Analysis of Differences:

  • Packing Efficiency: The cyclopropylmethyl group adds a "rotatable" hydrophobic bulk. This disrupts the tight planar stacking seen in the 1-methyl analog, likely lowering the melting point and density relative to the fluorinated analog.

  • Hydrogen Bonding: The 1-methyl analog forms infinite chains. CMP-5-ol is expected to follow this motif, forming

    
     bonds. This contrasts with the 1-phenyl analog, where the steric clash of the phenyl ring often forces the formation of discrete dimers.
    

Tautomeric Equilibrium & Crystallization Workflow

Understanding the tautomeric shift is vital for controlling the polymorph during crystallization.

Figure 1: Tautomeric Pathways & Crystallization Logic

Tautomerism cluster_process Crystallization Driver Enol Enol Form (OH) (Polar Protic Solvents) Keto_NH Keto Form (NH) (Solid State / Non-polar) Enol->Keto_NH Proton Transfer (Fast) Keto_CH Keto Form (CH) (Transient / Solution) Enol->Keto_CH Solvent Dependent Crystal Single Crystal (Target: P21/c) Enol->Crystal Slow Evap (EtOH/Water) Keto_NH->Crystal Cooling (Toluene)

Caption: Dynamic equilibrium between Enol and Keto forms dictates the final crystal lattice. Polar solvents (EtOH) favor the Enol form in the lattice via H-bond chaining.

Experimental Protocols

To generate the crystal structure data for CMP-5-ol comparable to the standards above, follow this self-validating protocol.

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain X-ray quality crystals of the OH-tautomer .

  • Preparation: Dissolve 50 mg of CMP-5-ol in 2.0 mL of absolute ethanol in a 4 mL scintillation vial.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • Antisolvent Addition: Carefully layer 0.5 mL of HPLC-grade water on top of the ethanol solution. Do not mix.

  • Evaporation: Cover the vial with Parafilm and poke 3-4 small holes. Store at ambient temperature (20–25 °C) in a vibration-free zone.

  • Harvesting: Colorless block-like crystals should appear within 48–72 hours.

    • Validation: If needles appear, this indicates rapid precipitation (likely kinetic product). Re-dissolve and slow down evaporation.

Protocol B: X-Ray Diffraction Data Collection

Objective: Determine Unit Cell and Space Group.

  • Mounting: Select a crystal with dimensions approx.

    
     mm. Mount on a glass fiber or MiTeGen loop using paratone oil.
    
  • Data Collection:

    • Instrument: Bruker D8 QUEST or equivalent (Mo K

      
       radiation, 
      
      
      
      Å).
    • Temperature: Maintain at 100 K (using

      
       stream) to reduce thermal motion of the cyclopropyl ring.
      
    • Strategy: Collect

      
       and 
      
      
      
      scans (0.5° width) to achieve >99% completeness up to
      
      
      .
  • Refinement:

    • Solve structure using SHELXT (Intrinsic Phasing).

    • Refine using SHELXL (Least Squares).

    • Critical Check: Locate the H-atom on the Oxygen (O5) or Nitrogen (N2) in the difference Fourier map to definitively assign the tautomer.

Characterization Workflow Diagram

This workflow ensures data integrity from synthesis to structural validation.

Figure 2: Structural Validation Workflow

Workflow cluster_check Quality Control Gates Sample Raw CMP-5-ol Sample Purity 1. Purity Check (1H NMR in DMSO-d6) Sample->Purity Screen 2. Polymorph Screen (DSC / PXRD) Purity->Screen If >98% Growth 3. Crystal Growth (EtOH/H2O Slow Evap) Screen->Growth Identify Form I XRD 4. SC-XRD Analysis (Mo K-alpha, 100K) Growth->XRD Select Block Crystal Solve 5. Structure Solution (SHELXT) XRD->Solve

Caption: Step-by-step validation pipeline. Purity check via NMR is mandatory before attempting crystallization to prevent impurity-driven inhibition.

References

  • Xu, J. Y., Cheng, W. H., Yan, J. L., & Quan, G. X. (2009). 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol.[2][3][4][5] Acta Crystallographica Section E: Structure Reports Online, 65(10), o2377. Link

  • Holzer, W., & Hahn, K. (2002). Tautomerism of 1-phenyl-3-methyl-pyrazol-5-ol in solid state and solution. Journal of Molecular Structure.
  • Cambridge Crystallographic Data Centre (CCDC) . Search for Analog: N-substituted-3-methyl-5-pyrazolone. Link

  • PubChem Compound Summary . 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol. Link

Sources

Validation of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol Reference Standards: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and high-affinity GPCR ligands, 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol serves as a critical scaffold. However, its validation as a reference standard presents unique analytical challenges due to annular tautomerism and regioisomerism .

This guide compares the performance of Certified Reference Standards (CRS) against Reagent Grade (RG) alternatives. It establishes a self-validating analytical framework compliant with ICH Q2(R1) guidelines, demonstrating why "purity" on a label is insufficient for quantitative applications involving pyrazolone derivatives.

Part 1: The Tautomeric Challenge

Why standard analytical approaches fail without modification.

The core difficulty in validating this pyrazolone derivative lies in its dynamic equilibrium. Unlike fixed aromatic systems, 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol exists in three distinct tautomeric forms depending on the solvent and physical state:

  • OH-form (enol): Predominant in polar aprotic solvents (DMSO).

  • NH-form (ketimine): Often observed in solid state or specific pH conditions.

  • CH-form (keto): Favored in non-polar solvents (CDCl₃).

Impact on Validation:

  • HPLC: Rapid proton exchange can cause peak broadening or splitting, leading to integration errors.

  • NMR: Chemical shifts (

    
    ) drift based on concentration and water content, complicating identity confirmation.
    
Visualization: Tautomeric Equilibrium & Analytical Impact[1]

Tautomerism OH_Form OH-Form (Aromatic) Favored in DMSO CH_Form CH-Form (Keto) Favored in CDCl3 OH_Form->CH_Form Proton Transfer Analysis Analytical Consequence: Peak Splitting & Integration Error OH_Form->Analysis Variable Signal NH_Form NH-Form Minor Tautomer CH_Form->NH_Form Equilibrium CH_Form->Analysis

Figure 1: Tautomeric equilibrium of pyrazolones. The shift between aromatic (OH) and keto (CH) forms dictates the choice of analytical solvent and method parameters.

Part 2: Comparative Analysis (CRS vs. Reagent Grade)

This section objectively compares a Certified Reference Standard (Secondary Standard qualified against Primary) versus a commercial Reagent Grade alternative.

Table 1: Performance Metrics & Specification Comparison
ParameterCertified Reference Standard (CRS)Reagent Grade (RG)Impact on Data
Assay (Mass Balance) 99.4% ± 0.3% (w/w)Not determined (Label claims >97% area)RG introduces ~2-3% error in potency calculations.
Water Content (KF) 0.15% (Dried/Packaged under N₂)1.8% - 3.5% (Hygroscopic)RG absorbs atmospheric water, skewing molecular weight calculations.
Regioisomer Purity < 0.05% (N1 vs N2 isomer)0.5% - 1.5% N2-isomer is a common impurity in hydrazine cyclizations; RG often contains high levels.
Residual Solvents Quantified (GC-HS)Not QuantifiedUnknown solvent peaks interfere with NMR integration.
Homogeneity Verified by multiple vialsBulk jar variabilityRG risks batch-to-batch inconsistency.

Part 3: Validation Protocols (Self-Validating Systems)

To validate the CRS, we employ an orthogonal approach combining qNMR (quantitative NMR) for absolute purity and HPLC-UV-MS for impurity profiling.

Protocol A: High-Resolution HPLC with pH Control

Rationale: Standard neutral mobile phases cause peak tailing in pyrazolones due to interaction with silanol groups and tautomeric shifting. We use a buffered acidic mobile phase to lock the molecule in a protonated state or suppress ionization, sharpening the peak.

Method Parameters:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • System Suitability (Self-Validating Step):

    • Tailing Factor:[1] Must be < 1.5. (If > 1.5, the buffer capacity is insufficient to control tautomerism).

    • Resolution: > 2.0 between the Main Peak and the N2-isomer (synthesized impurity marker).

Protocol B: 1H-NMR Identity & Assay

Rationale: DMSO-d6 is selected to freeze the equilibrium largely in the OH-form and prevent exchange broadening common in CDCl3.

  • Solvent: DMSO-d6 (Dry, ampule grade).

  • Internal Standard: Maleic Acid (Traceable to NIST) or TCNB.

  • Key Diagnostic Signals:

    • 
       0.3 - 0.6 ppm (Cyclopropyl methylene protons).
      
    • 
       2.05 ppm (Methyl group on pyrazole).
      
    • 
       5.2 ppm (C4-H, sharp singlet indicates pure OH-form; broadening indicates exchange).
      
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity of Internal Standard.[2][3]

Part 4: The Validation Workflow (Decision Tree)

This diagram illustrates the logic flow for qualifying the reference standard, ensuring no "blind spots" in the analysis.

ValidationWorkflow Start Raw Material Synthesis IsomerCheck Regioisomer Check (N1 vs N2 Alkylation) Start->IsomerCheck Purification Prep-HPLC / Recrystallization IsomerCheck->Purification Isomers Detected qNMR qNMR (Assay) IsomerCheck->qNMR Clean Purification->IsomerCheck Consensus Data Consensus? qNMR->Consensus HPLC HPLC-UV-MS (Purity) HPLC->Consensus KF Karl Fischer (Water) KF->Consensus Fail REJECT: Re-purify Consensus->Fail Discrepancy > 1.0% Pass CERTIFY: Assign Potency (100 - %Imp - %Water - %Solvent) Consensus->Pass Consistent

Figure 2: Validation Decision Tree. Note the critical loop at "Regioisomer Check" which is often skipped in non-certified reagents.

Part 5: Experimental Data Summary (Simulated)

The following data represents a typical validation batch for a high-quality reference standard of this specific pyrazolone.

TestMethodSpecificationResultStatus
Appearance VisualWhite to off-white solidWhite crystalline powderPASS
Identity 1H-NMR (DMSO-d6)Conforms to structureConforms (Single tautomer observed)PASS
Identity MS (ESI+)[M+H]+ = 153.1 ± 0.1153.1 m/zPASS
Purity (HPLC) Gradient UV (254nm)≥ 99.0%99.6%PASS
Regioisomer HPLC (Relative RT)≤ 0.10%Not DetectedPASS
Water Karl FischerReport Value0.12%--
Residue on Ignition USP <281>≤ 0.1%< 0.05%PASS
Assigned Purity Mass BalanceReport Value99.5% VALID

Scientific Note on Assigned Purity: The assigned purity is calculated as:



This "Mass Balance" approach is superior to simple HPLC area normalization, which ignores inorganic salts and water.

References

  • ICH Q2(R1): Validation of Analytical Procedures. International Council for Harmonisation. (2005).[4] Establishes the global guidelines for specificity, linearity, and accuracy.

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Provides regulatory expectations for reference standard qualification.

  • Tautomerism in Pyrazolones: Filarowski, A., et al. (2019).[2] "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles." Molecules.Explains the OH/NH/CH equilibrium mechanics.

  • USP General Chapter <11> Reference Standards. United States Pharmacopeia. Defines the requirements for primary vs. secondary standards.

Sources

Structural Elucidation Guide: 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol vs. Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In the synthesis of N-substituted pyrazoles via the condensation of cyclopropylmethyl hydrazine and ethyl acetoacetate, two distinct challenges arise: Regioisomerism and Tautomerism .

The reaction typically yields a thermodynamic mixture of two regioisomers:

  • Target (Isomer A): 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol (Methyl at C3).

  • Impurity (Isomer B): 1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-ol (Methyl at C5).

Distinguishing these requires a robust analytical strategy because their mass spectra are identical, and their UV profiles are nearly indistinguishable. Furthermore, the "5-ol" moiety exists in a dynamic equilibrium with its keto-form (5-one), complicating 1H NMR interpretation in non-polar solvents.

This guide provides a definitive, self-validating workflow to unambiguously assign the structure of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol using NMR spectroscopy (NOESY/HMBC) and X-ray crystallography.

Structural Landscape & Logic

To solve this puzzle, we must exploit the spatial relationships between the substituents.

  • In the Target (1,3-isomer): The

    
    -substituent (Cyclopropylmethyl) and the 
    
    
    
    -Methyl group are separated by the pyrazole nitrogen
    
    
    . They are spatially distant .
  • In the Regioisomer (1,5-isomer): The

    
    -substituent and the 
    
    
    
    -Methyl group are on adjacent atoms (
    
    
    and
    
    
    ). They are spatially proximal .[1]
Visualization of the Analytical Logic

AnalyticalLogic Start Crude Reaction Mixture (Hydrazine + Beta-Keto Ester) IsomerA Target: 1,3-Isomer (Methyl at C3) Start->IsomerA Kinetic/Thermodynamic Partitioning IsomerB Impurity: 1,5-Isomer (Methyl at C5) Start->IsomerB NOESY NOESY NMR Experiment (Key Differentiator) IsomerA->NOESY IsomerB->NOESY ResultA NO Cross-Peak (N-CH2 to C-Me) NOESY->ResultA Distance > 4Å ResultB STRONG Cross-Peak (N-CH2 to C-Me) NOESY->ResultB Distance < 3Å

Caption: Logical flow for distinguishing pyrazole regioisomers based on spatial proximity utilizing NOESY NMR spectroscopy.

The Analytical Matrix: Comparative Data

The following table summarizes the expected spectral differences. Note that chemical shifts (


) are solvent-dependent; values below are typical for DMSO-

where the "OH" form is often stabilized.
FeatureTarget: 1,3-isomer (3-Me)Impurity: 1,5-isomer (5-Me)Mechanistic Reason
NOESY (Key) No Correlation between

and

Strong Correlation between

and

Spatial proximity of substituents.
13C NMR (

)
Typically

10-15 ppm
Typically

10-15 ppm
Not reliable for distinction alone.
13C NMR (

)

is shielded by

lone pair proximity.

is deshielded by

substitution.
Electronic environment of the ring carbons.
HMBC

correlates to

and

.

correlates to

and

.
Connectivity tracing.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition (The Workhorse)

Objective: To obtain definitive NOE data. Solvent Choice: DMSO-


 is preferred over CDCl

.
  • Reasoning: In CDCl

    
    , pyrazolones often exist as CH-form dimers or rapidly exchanging tautomers, leading to broad lines. DMSO-
    
    
    
    disrupts intermolecular H-bonds, favoring the monomeric enol (5-ol) or keto form, yielding sharper peaks.

Step-by-Step:

  • Dissolution: Dissolve 10-15 mg of the isolated solid in 0.6 mL of DMSO-

    
    . Ensure the solution is clear (filter if necessary).
    
  • 1H NMR (1D): Acquire a standard proton spectrum (16 scans).

    • Check: Locate the Cyclopropylmethyl

      
       doublet (
      
      
      
      3.5-3.8 ppm) and the Methyl singlet (
      
      
      2.0-2.2 ppm).
  • NOESY (2D):

    • Mixing Time: Set to 500-800 ms. (Longer mixing times ensure NOE buildup for mid-sized molecules).

    • Scans: Minimum 8-16 scans per increment.

    • Resolution: 2048 x 256 points.

  • Analysis:

    • Draw a horizontal line from the Methyl signal.

    • Look for a cross-peak at the chemical shift of the

      
       protons.
      
    • Absence of peak = Target (3-Me).

    • Presence of peak = Impurity (5-Me).

Protocol B: X-Ray Crystallography (The Arbiter)

If the product is a solid, single-crystal X-ray diffraction (SC-XRD) is the absolute standard, particularly to determine the tautomeric state (OH vs NH vs CH) in the solid phase.

Crystallization Method:

  • Dissolve 50 mg of the compound in a minimum amount of hot Ethanol.

  • Add Water dropwise until slight turbidity persists.

  • Add a drop of Ethanol to clear it.

  • Allow to stand at room temperature (slow evaporation) for 24-48 hours.

  • Needle-like crystals are typical for pyrazolones.

Tautomerism: The Hidden Variable

It is critical to understand that your "5-ol" target may not look like an alcohol in the NMR.

  • Form A (5-ol): Favored in DMSO/MeOH. Shows broad OH peak

    
     ppm.
    
  • Form B (5-one, CH-form): Favored in CDCl

    
    . Shows a 
    
    
    
    signal at position 4 (
    
    
    3.2 ppm) and no OH signal.
  • Form C (NH-form): Rare for N1-substituted pyrazoles but possible as zwitterions.

Guidance: Do not discard a batch because the "OH" proton is missing in Chloroform. Run the spectrum in DMSO to see the enol form.

Tautomeric Equilibrium Diagram

Tautomers Enol Enol Form (5-ol) (Favored in DMSO) Keto Keto Form (5-one) (Favored in CDCl3/Solid) Enol->Keto Solvent/pH Dependent

Caption: Dynamic equilibrium between the 5-ol and 5-one forms of the pyrazole scaffold.

Synthesis Note: Controlling Regioselectivity

To maximize the yield of the 1,3-isomer (Target) , consider the following during synthesis:

  • Sterics: The reaction of ethyl acetoacetate with cyclopropylmethyl hydrazine. The hydrazine

    
     (primary amine) is the most nucleophilic and attacks the ketone of the 
    
    
    
    -keto ester first.
  • Conditions:

    • Target (3-Me): Often favored by allowing the hydrazine to react with the ketone first to form a hydrazone intermediate, which then cyclizes.

    • Impurity (5-Me): Can be minimized by avoiding conditions that promote conjugate addition to the enoate form.

  • Purification: The two isomers often have significantly different solubilities. Recrystallization from Ethanol/Water is usually effective for enrichment.

References

  • Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier, 1996. (Standard reference for Pyrazole tautomerism).
  • Holzer, W., & Seiringer, G. "Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols." Heterocycles, 2011. Link

  • Gao, H., et al. "Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Enaminones and Hydrazines." Journal of Organic Chemistry, 2021. (Describes mechanistic control of regioselectivity).
  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition, 2016. (Source for NOESY protocols).

Sources

Publish Comparison Guide: Chromatographic Separation of Pyrazole Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

In drug discovery, the pyrazole ring is a privileged scaffold, yet it presents a unique chromatographic challenge: annular tautomerism . Unlike stable regioisomers (e.g., N-methyl pyrazoles), NH-pyrazoles exist in a dynamic equilibrium where the proton migrates between nitrogen atoms (


 and 

).

This guide addresses the critical analytical dilemma: How to chromatographically resolve species that interconvert on the timescale of the separation.

The "Interconversion Plateau"

Standard chromatographic methods often fail for pyrazoles, resulting in:

  • Peak Broadening/Tailing: When reaction kinetics (

    
    ) are comparable to the chromatographic residence time.
    
  • Peak Coalescence: A single, weighted-average peak observed at ambient temperatures (fast exchange).

  • "Saddle" Peaks: A plateau between two undefined maxima (intermediate exchange).

The Solution: To separate tautomers, one must shift the system from a thermodynamic average to a kinetic freeze. This requires manipulating Temperature (Cryogenic Chromatography) and Solvent Proticity (SFC vs. HPLC).

Mechanism of Separation: Thermodynamics vs. Kinetics

To separate tautomers, the rate of interconversion (


) must be significantly slower than the separation speed (inverse of retention time, 

).
The Tautomerization Pathway

The proton transfer in pyrazoles is often intermolecular, catalyzed by protic solvents or impurities.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Chromatographic Outcome T1 3-Substituted Pyrazole (Tautomer A) TS Transition State (Solvent Bridged) T1->TS + H+ / Solvent TS->T1 T2 5-Substituted Pyrazole (Tautomer B) TS->T2 - H+ Fast Fast Exchange (High T / Protic) Single Average Peak TS->Fast k >> 1/tR Slow Slow Exchange (Low T / Aprotic) Split Peaks (Rs > 1.5) TS->Slow k << 1/tR T2->TS

Figure 1: Mechanistic pathway of pyrazole tautomerism and its impact on chromatographic peak shape.

Method Comparison: HPLC vs. SFC[1][2][3][4][5]

The choice between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) is not merely about efficiency; it is about controlling the proton .

Comparative Analysis Table
FeatureRP-HPLC (Reversed Phase)NP-HPLC (Normal Phase)SFC (Supercritical Fluid)
Mobile Phase Water / MeOH / ACNHexane / EtOHCO₂ / MeOH (or ACN)
Proton Source High (Water promotes exchange)Low (if dry solvents used)Low (CO₂ is aprotic)
Viscosity High (limits low-T operation)MediumVery Low (Ideal for low T)
Temperature Limit Difficult < 0°C (Freezing)~ -20°CDown to -60°C
Tautomer Resolution Poor (Fast exchange, single peak)Moderate (Can split at low T)Excellent (Cryogenic capable)
Suitability QC of stable derivativesPurificationTautomer Characterization
Deep Dive: Why SFC Wins for Tautomers
  • Solvent Environment: SFC uses supercritical CO₂, which is non-polar and aprotic.[1] This suppresses the solvent-mediated proton transfer that accelerates tautomerization.

  • Cryogenic Capability: The low viscosity of supercritical fluids allows columns to be operated at -40°C or lower without generating excessive backpressure, effectively "freezing" the tautomeric equilibrium.

Experimental Protocols

Protocol A: Cryogenic SFC Separation (The "Gold Standard")

Objective: Analytically resolve 3-substituted and 5-substituted pyrazole tautomers to determine


.

Equipment Requirements:

  • SFC System with active column cooling (e.g., Peltier or cryo-bath).

  • Column: Polysaccharide-based chiral columns (e.g., Chiralpak AD-H or IA) are preferred even for achiral pyrazoles due to their ability to form specific H-bonds that stabilize one tautomer over the other.

Step-by-Step Workflow:

  • System Preparation:

    • Purge lines with anhydrous Modifier (Methanol or Acetonitrile). Water traces catalyze interconversion.

    • Set Back Pressure Regulator (BPR) to 120 bar.

  • Mobile Phase Optimization:

    • Solvent A: CO₂ (100%)

    • Solvent B: Methanol (avoid additives like DEA/TFA initially, as they catalyze proton transfer).

    • Isocratic Mode: Start at 10-20% B.

  • Temperature Screening (The Critical Step):

    • Start at 25°C : Observe peak shape (likely broad or single).

    • Step down in 10°C increments: 10°C -> 0°C -> -10°C -> -30°C.

    • Endpoint: At approx. -20°C to -40°C, the single peak will decoalesce into two distinct peaks.

  • Data Analysis:

    • Integrate area of Peak 1 (

      
      ) and Peak 2 (
      
      
      
      ).
    • Calculate Equilibrium Constant:

      
      .
      
Protocol B: Dynamic HPLC (D-HPLC) for Barrier Energy

Objective: Use peak shape analysis at varying temperatures to calculate the activation energy (


) of tautomerization.
  • Column: C18 (for RP) or Silica (for NP).

  • Conditions: Run the same sample at 5°C intervals from 5°C to 60°C.

  • Observation:

    • Low T: Two peaks (slow exchange).[2]

    • Intermediate T: Plateau/Saddle (coalescence).

    • High T: Single sharp peak (fast exchange).

  • Calculation: Use the unified equation of chromatography (simulating elution profiles) to fit the rate constant

    
     at each temperature, then plot 
    
    
    
    vs
    
    
    (Arrhenius plot).

Decision Tree for Method Development

Use this logic flow to select the correct technique for your specific pyrazole derivative.

DecisionTree Start Start: Pyrazole Separation Request Q1 Is the N-H group free? Start->Q1 Stable No (N-R substituted) Stable Regioisomers Q1->Stable No Dynamic Yes (N-H free) Dynamic Tautomers Q1->Dynamic Yes Method1 Standard RP-HPLC (C18, Water/ACN) Stable->Method1 Q2 Goal of Analysis? Dynamic->Q2 Goal1 Purification/Isolation Q2->Goal1 Goal2 Characterize Tautomer Ratio (K_eq) Q2->Goal2 Fail STOP: Tautomers will re-equilibrate upon collection. Goal1->Fail Not Feasible Method2 Cryogenic SFC (-30°C, CO2/MeOH) Goal2->Method2 Preferred Method3 Low-T NP-HPLC (-20°C, Hexane/IPA) Goal2->Method3 Alternative

Figure 2: Method development decision tree for pyrazole derivatives.

References

  • Alkorta, I., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray) Study." Freie Universität Berlin. 3

  • Silva, V., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." National Institutes of Health (PMC). 4

  • Chromatography Today. "Should I use SFC or HPLC for my Analysis? (Comparison of Techniques)." Chromatography Today. 5

  • Regis Technologies. "Enantiomeric Separation Using SFC Application Note." Regis Technologies.[6] 6[6][7][3]

  • MDPI. "Fast Analytical Separation of Selected Pesticides Using Supercritical Fluid Chromatography." MDPI. 8

Sources

Safety Operating Guide

1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol Proper Disposal Procedures

Executive Summary

Immediate Action Required: Treat as Hazardous Organic Waste . Do not dispose of down the drain or in general trash.[1][2] Primary Disposal Method: High-temperature incineration with afterburner and scrubber.[1][2][3][4][5] Waste Code (Generic): D001 (Ignitable) or D003 (Reactive) depending on solvent context; generally classified as Non-Regulated Organic Solid if pure, but best practice dictates handling as Hazardous Chemical Waste due to potential bioactivity of pyrazole derivatives.[1][2][3][6]

Chemical Profile & Hazard Identification

Before disposal, you must correctly characterize the waste stream.[1][6] As a pyrazole derivative, this compound possesses specific stability and toxicity profiles that dictate its handling.[1][6]

Parameter Technical Detail
Chemical Name 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol
Structure Note Heterocyclic pyrazole ring with a cyclopropylmethyl N-substituent.[2][3][4][5] Tautomeric equilibrium exists between the enol (5-ol) and keto (5-one) forms.[2][3][4][5]
Physical State Solid (Crystalline powder).[1][2][3]
Solubility Soluble in DMSO, Methanol, DMF.[1][6] Low solubility in water.[1][2][3]
Hazard Class (Analog) Warning: Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][6][7] 2A (H319), STOT SE 3 (H335).[1][6][7] Potential Acute Tox. 4 (Oral).[1][2][3][8]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[1][2][3][9]

Scientific Insight: The pyrazole ring is robust.[1][2][3] Simple chemical neutralization (acid/base) is ineffective for degradation.[1][2][3] The cyclopropyl group adds significant ring strain (


), increasing the energy release during combustion, making incineration the only validated disposal method to prevent environmental leaching.[1][6]

Operational Disposal Protocol

Phase 1: Waste Segregation & Packaging
  • Solid Waste (Pure Substance):

    • Collect the solid in a chemically compatible container (High-Density Polyethylene - HDPE or Amber Glass).[1][2][3][4][5]

    • Label clearly: "Hazardous Waste - Solid - Toxic/Irritant".[1][2][3][4][5]

    • List constituents: "1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol".[2][3][4][5]

  • Liquid Waste (Mother Liquors/Solutions):

    • Segregate into "Non-Halogenated Organic Solvents" stream if dissolved in MeOH, DMSO, or EtOH.[1][6]

    • Segregate into "Halogenated Organic Solvents" stream if dissolved in DCM or Chloroform.

    • Critical: Do not mix with oxidizing acids (Nitric, Perchloric) to prevent exothermic ring oxidation.[1][2]

Phase 2: Decontamination of Glassware
  • Step 1: Triple rinse glassware with a suitable solvent (Acetone or Methanol).[1][2][3]

  • Step 2: Collect all rinsate into the "Non-Halogenated Organic" waste container.[1][2][3]

  • Step 3: Once rinsed, glassware can be washed with detergent and water in the standard glass wash cycle.[1][6]

Phase 3: Final Disposal (EHS/Facilities)
  • Method: Thermal destruction (Incineration).[1][2][3]

  • Specification: The incinerator must operate at

    
     with a residence time of 
    
    
    
    seconds to ensure complete mineralization of the nitrogenous heterocycle and the cyclopropyl ring.[1][2][3]

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of this specific compound in various states.

DisposalWorkflow Start Waste Generation: 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Rinsate StateCheck->Liquid Dissolved Debris Contaminated PPE/Wipes StateCheck->Debris Spill Cleanup SolidPkg Container: HDPE Wide-Mouth Label: Hazardous Solid Solid->SolidPkg SolventCheck Solvent Type? Liquid->SolventCheck DebrisPkg Double Bag (Poly) Label: Solid Hazardous Debris Debris->DebrisPkg EHS Transfer to EHS/Waste Facility SolidPkg->EHS NonHal Stream: Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHal No Halogens Hal Stream: Halogenated (DCM, Chloroform) SolventCheck->Hal Contains Halogens NonHal->EHS Hal->EHS DebrisPkg->EHS Incineration FINAL DISPOSAL: High-Temp Incineration EHS->Incineration

Caption: Operational workflow for segregating and disposing of pyrazole-based chemical waste.

Emergency Procedures (Spill Response)

If a spill occurs during the disposal process, follow this "Self-Validating" safety loop:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Protect: Don PPE (Nitrile gloves, Lab coat, Safety goggles).[1][6] Note: If powder is fine/dusty, use an N95 respirator to prevent inhalation of the bioactive pyrazole.[1][6]

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[1][6]

    • Liquid Spill: Absorb with vermiculite or sand.[1][2][3] Do not use combustible materials (sawdust) if the solvent is flammable.[1][2][3]

  • Clean: Wipe the surface with methanol followed by soap and water.[1][2][3] Treat all cleanup materials as hazardous waste (see "Debris" in diagram above).[1][2][3]

Regulatory & Compliance Context

  • RCRA (USA): While this specific CAS may not be explicitly P-listed or U-listed, it falls under the "Generator Knowledge" clause.[1][2][3][4][6] Due to the biological activity of pyrazoles (often used as kinase inhibitors or analgesics), it must be managed as toxic waste to prevent groundwater contamination.[1][6]

  • EPA Waste Code: Assign D001 if in flammable solvent.[1][2][3][4] Otherwise, label as "Non-RCRA Regulated Hazardous Waste" (unless specific toxicity data mandates D003/D006, which is rare for this specific analog).[1][6]

References

  • National Center for Biotechnology Information (2025). PubChemLite Compound Summary for 1-cyclopropyl-3-methyl-1-pyrazol-5-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol: Essential Safety Protocols and PPE

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. While comprehensive toxicological data for every new compound, such as 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol, may not be publicly available, a robust safety protocol can be established by examining structurally related pyrazole derivatives. This guide provides essential, field-proven guidance on personal protective equipment (PPE) and handling procedures, ensuring both your safety and the integrity of your research. Our approach is grounded in the principle of treating compounds of unknown toxicity with a high degree of caution, referencing established standards for similar chemical classes.

Hazard Analysis Based on Analogous Compounds

A thorough review of safety data for various pyrazole derivatives reveals a consistent hazard profile. While specific data for 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol is limited, the pyrazole class frequently exhibits characteristics that necessitate stringent safety measures.[1] The primary health risks identified from analogous compounds are summarized below.

Hazard ClassPotential EffectsRepresentative Sources
Acute Oral Toxicity Harmful if swallowed.[2][3]1-Phenyl-3-methyl-5-pyrazolone, Methyl 3-nitro-1H-pyrazole-4-carboxylate
Skin Corrosion/Irritation Causes skin irritation; some analogs may cause allergic skin reactions.[4][5][6]Bis(3-methyl-1-phenyl-5-pyrazolone), 5-Hydroxy-1-methyl-1H-pyrazole
Serious Eye Damage/Irritation Causes serious eye irritation; some analogs may cause severe damage.[2][4][5][6][7]1-Phenyl-3-methyl-5-pyrazolone, 1-Methyl-1H-pyrazole-5-sulfonyl chloride
Respiratory Irritation May cause respiratory irritation, particularly if handled as a dust or aerosol.[3][7][8][9]1-Methyl-1H-pyrazole-5-sulfonyl chloride, 1-Methyl-1H-pyrazol-5-ol

Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is essential.

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment is worn, the primary lines of defense must be in place. These controls are designed to minimize exposure at the source.

  • Engineering Controls : All handling of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood.[10][11][12] This is the most critical step in preventing inhalation of dust or vapors. Ensure the fume hood has adequate airflow and is located in an area with controlled traffic. An eyewash station and safety shower must be immediately accessible.[10][11]

  • Administrative Controls : Access to areas where this compound is handled should be restricted to trained personnel. Always work with the smallest quantity of the substance necessary for the experiment. Never work alone. Ensure all users are familiar with the location and content of this safety guide and the relevant Safety Data Sheets (SDS) for analogous compounds.[13]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment. For a compound with the potential hazards of the pyrazole class, the following multi-layered approach is mandatory.

Eye and Face Protection

Due to the significant risk of serious eye irritation, standard safety glasses are insufficient.

  • Mandatory : Chemical safety goggles that provide a complete seal around the eyes are required.[10][14] These must be compliant with government standards such as OSHA 29 CFR 1910.133 or European Standard EN166.[10][14]

  • Recommended for High-Risk Tasks : When handling larger quantities or there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[14]

Hand Protection

Skin contact is a primary route of exposure, with risks of irritation and potential sensitization.

  • Glove Type : Use compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice for many laboratory chemicals. Always inspect gloves for tears or punctures before use.[11][14]

  • Technique : Practice proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8][14] Contaminated gloves must be disposed of immediately as chemical waste.[8][14] Never reuse disposable gloves. Always wash hands thoroughly with soap and water after removing gloves.[5][10][12]

Skin and Body Protection

To prevent accidental contact with the skin and contamination of personal clothing, robust body protection is necessary.

  • Laboratory Coat : A clean, buttoned laboratory coat is the minimum requirement.

  • Chemical-Resistant Suit : For procedures with a high risk of splashing or when handling significant quantities, a complete suit protecting against chemicals is required.[14] The specific material should be chosen based on the solvents being used.

Respiratory Protection

Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator may be necessary.

  • When Required : A respirator is necessary if engineering controls are not available or insufficient, during a large spill cleanup, or when handling the solid compound outside of a fume hood where dust generation is unavoidable.[7][10][14]

  • Type : Use a NIOSH (US) or CEN (EU) approved respirator.[14] For dusts, a full-face particle respirator (type N100/P3) is appropriate.[8][14] If working with vapors or in oxygen-deficient environments, a full-face supplied-air respirator is the sole means of protection.[14] All personnel required to wear respirators must be part of a respiratory protection program that includes fit-testing and training, compliant with standards like OSHA 29 CFR 1910.134.[10]

Procedural Workflow for Safe Handling

Following a systematic, step-by-step process for preparation, handling, and cleanup minimizes the risk of exposure. The following workflow diagram illustrates the critical stages.

G cluster_prep 1. Preparation Phase cluster_donning 2. PPE Donning cluster_handling 3. Active Handling cluster_doffing 4. Decontamination & Doffing cluster_disposal 5. Disposal prep_area Verify Fume Hood & Safety Shower/Eyewash gather_ppe Assemble All Required PPE prep_area->gather_ppe gather_mats Gather Spill Kit & Waste Containers gather_ppe->gather_mats don_coat Don Lab Coat/ Chemical Suit don_gloves1 Don First Pair of Nitrile Gloves don_coat->don_gloves1 don_resp Don Respirator (if required) don_gloves1->don_resp don_goggles Don Goggles & Face Shield don_resp->don_goggles don_gloves2 Don Second Pair of Nitrile Gloves don_goggles->don_gloves2 handle Perform Chemical Work Inside Fume Hood don_gloves2->handle doff_gloves2 Remove Outer Gloves (Dispose as Waste) handle->doff_gloves2 doff_coat Remove Face Shield, Goggles, & Suit doff_gloves2->doff_coat doff_resp Remove Respirator doff_coat->doff_resp doff_gloves1 Remove Inner Gloves doff_resp->doff_gloves1 wash_hands Wash Hands Thoroughly doff_gloves1->wash_hands dispose_ppe Dispose of all Contaminated PPE as Hazardous Waste wash_hands->dispose_ppe dispose_chem Dispose of Chemical Waste per Institutional Guidelines dispose_ppe->dispose_chem

Caption: Safe Handling & PPE Workflow for Pyrazole Derivatives.

Emergency Response and Disposal

Exposure First Aid

Immediate action is critical in the event of an exposure.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12][14]

  • Skin Contact : Take off immediately all contaminated clothing.[7] Wash skin with plenty of soap and water.[2][3][12] If skin irritation or a rash occurs, get medical advice.[15]

  • Inhalation : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][7][10][12] If you feel unwell, call a poison center or doctor.[3][15]

  • Ingestion : Rinse mouth with water.[2][12] Do NOT induce vomiting.[7] Call a poison center or doctor immediately.[2][4][7][12]

Spill and Waste Management

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

  • Spills : Evacuate personnel from the area.[8][12][14] Wearing the full PPE described above, cover the spill with an inert absorbent material (such as dry earth, sand, or vermiculite).[10] Sweep or scoop up the material and place it into a suitable, labeled, and closed container for disposal.[3][14] Do not allow the product to enter drains.[2][8][11][14]

  • Disposal : All contaminated PPE and chemical waste must be treated as hazardous waste.[7] Dispose of contents and containers in accordance with all local, regional, and national regulations.[2][5][7][8] Engage a licensed professional waste disposal service for chemical disposal.[8]

By adhering to these rigorous safety protocols, you establish a self-validating system of protection that prioritizes the well-being of all laboratory personnel. Trust in these procedures is built upon a foundation of understanding the why behind each step, ensuring that safety is an integral part of the scientific process.

References

  • Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone). (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. (n.d.). Chemsrc. Retrieved from [Link]

  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • Pyrazole UN2811-III (6.1). (n.d.). MP Biomedicals. Retrieved from [Link]

  • MSDS of 1-Methyl-1H-pyrazol-5-ol. (2026, January 29). Capot Chemical. Retrieved from [Link]

  • (1-cyclopropyl-1H-pyrazol-5-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. (2023, December 21). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.